Product packaging for 5-Ethyl-5-methyldecane(Cat. No.:CAS No. 17312-74-2)

5-Ethyl-5-methyldecane

Cat. No.: B092373
CAS No.: 17312-74-2
M. Wt: 184.36 g/mol
InChI Key: METKCQZZZVWWCD-UHFFFAOYSA-N
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Description

5-Ethyl-5-methyldecane, also known as this compound, is a useful research compound. Its molecular formula is C13H28 and its molecular weight is 184.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28 B092373 5-Ethyl-5-methyldecane CAS No. 17312-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-5-methyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-5-8-10-12-13(4,7-3)11-9-6-2/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKCQZZZVWWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938325
Record name 5-Ethyl-5-methyldecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17312-74-2
Record name 5-Ethyl-5-methyldecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017312742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-5-methyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Ethyl-5-methyldecane chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties and Structure of 5-Ethyl-5-methyldecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, a saturated branched alkane. The information is intended for use in research, drug development, and other scientific applications where a thorough understanding of this compound's characteristics is essential.

Chemical Structure and Identification

This compound is a tertiary-substituted alkane with a decane (B31447) backbone. The ethyl and methyl groups are both attached to the fifth carbon atom.

IUPAC Name

This compound[1][2]

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₃H₂₈[1][3]
Molecular Weight 184.36 g/mol [1][3]
CAS Registry Number 17312-74-2[1][3]
Boiling Point 219.7 °C at 760 mmHg[3]
Density 0.758 g/cm³[3]
Refractive Index 1.425[3]
Flash Point 83 °C[3]
Vapor Pressure 0.174 mmHg at 25 °C[3]
SMILES CCCCCCC(C)(CC)CCC[4][5]
InChI InChI=1S/C13H28/c1-5-8-10-12-13(4,7-3)11-9-6-2/h5-12H2,1-4H3[1][3]
InChIKey METKCQZZZVWWCD-UHFFFAOYSA-N[1][4]

Experimental Protocols

Detailed methodologies for the determination of key chemical and physical properties of this compound are provided below. These protocols are based on standard analytical techniques for long-chain branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of this compound by identifying the chemical environment of each carbon and hydrogen atom.

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Experimental Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 16 ppm

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • Sample Preparation: A 20-30 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Experimental Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 250 ppm

  • Data Processing: The FID is processed with a line broadening of 1 Hz and Fourier transformed. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the purity of this compound and to confirm its molecular weight and fragmentation pattern.

  • Sample Preparation: A 1 mg/mL solution of this compound is prepared in hexane.

  • Instrumentation: A standard GC-MS system.

  • Gas Chromatography (GC) Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-300

Determination of Physical Properties

The boiling point is determined using a Thiele tube to ensure uniform heating.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), sample vial, and a heat source (Bunsen burner or oil bath).

  • Procedure:

    • A small amount of this compound is placed in the sample vial.

    • The capillary tube is placed in the sample vial with the open end down.

    • The vial is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in the Thiele tube containing mineral oil.

    • The side arm of the Thiele tube is gently heated.

    • The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

    • The heat is removed, and the temperature at which the liquid re-enters the capillary tube is recorded as the boiling point.

The density is determined by measuring the mass of a known volume of the substance.

  • Apparatus: A calibrated pycnometer (e.g., 25 mL), an analytical balance, and a constant temperature water bath.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with this compound, ensuring no air bubbles are present.

    • The filled pycnometer is placed in a constant temperature water bath (e.g., 20 °C) until thermal equilibrium is reached.

    • The pycnometer is removed, dried, and weighed.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the structural confirmation and purity analysis of this compound.

Compound Identification Workflow cluster_synthesis Synthesis/Sample Acquisition cluster_analysis Analytical Characterization cluster_results Data Interpretation and Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR GCMS GC-MS Analysis Sample->GCMS Physical Physical Property Measurement (Boiling Point, Density) Sample->Physical Structure Structural Elucidation NMR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity Identity Identity Confirmation Physical->Identity Final_Confirmation Confirmed Structure and Purity Structure->Final_Confirmation Purity->Final_Confirmation Identity->Final_Confirmation

References

Synthesis pathways for 5-Ethyl-5-methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 5-Ethyl-5-methyldecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for the tertiary alkane, this compound. The synthesis is conceptualized as a two-step process commencing with a Grignard reaction to construct the carbon skeleton, followed by a deoxygenation step to yield the final alkane. This document outlines two viable routes for the initial Grignard reaction, provides detailed, adaptable experimental protocols for each synthetic step, and presents expected quantitative data in a clear, tabular format. All logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a branched, long-chain alkane. The synthesis of such unsymmetrical tertiary alkanes presents a challenge for traditional methods like the Wurtz reaction, which is more suited for symmetrical alkanes and often results in a mixture of products when applied to unsymmetrical targets. A more controlled and efficient approach involves the formation of a tertiary alcohol with the desired carbon skeleton, followed by the removal of the hydroxyl group. This guide details a robust two-step strategy employing a Grignard reaction followed by a Barton-McCombie deoxygenation to afford this compound.

Proposed Synthesis Pathways

The overall strategy for the synthesis of this compound involves two key transformations:

  • Formation of a Tertiary Alcohol: A Grignard reaction is employed to create the C13 carbon backbone and the tertiary alcohol functional group. Two plausible retrosynthetic disconnections of the target intermediate, 5-ethyl-5-methyldecanol, are considered.

  • Deoxygenation: The tertiary alcohol is then reduced to the corresponding alkane.

G cluster_0 Synthesis Workflow Ketone Ketone Precursor Tertiary_Alcohol 5-Ethyl-5-methyldecanol Ketone->Tertiary_Alcohol Grignard Reaction Grignard_Reagent Grignard Reagent Grignard_Reagent->Tertiary_Alcohol Final_Product This compound Tertiary_Alcohol->Final_Product Deoxygenation G cluster_A Route A cluster_B Route B 2-Octanone 2-Octanone Alcohol_A 5-Ethyl-5-methyldecanol 2-Octanone->Alcohol_A EtMgBr Ethylmagnesium bromide EtMgBr->Alcohol_A 3-Octanone 3-Octanone Alcohol_B 5-Ethyl-5-methyldecanol 3-Octanone->Alcohol_B MeMgBr Methylmagnesium bromide MeMgBr->Alcohol_B G cluster_1 Grignard Reaction Workflow Prep Prepare Grignard Reagent React React with 2-Octanone Prep->React Quench Quench with aq. NH4Cl React->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Vacuum Distillation Dry->Purify G cluster_2 Deoxygenation Workflow Xanthate Form Xanthate Ester Radical_Reduction Radical Reduction with Bu3SnH/AIBN Xanthate->Radical_Reduction Workup Work-up and Removal of Tin Radical_Reduction->Workup Purify Column Chromatography Workup->Purify

Spectroscopic Analysis of 5-Ethyl-5-methyldecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane, 5-Ethyl-5-methyldecane. Aimed at researchers, scientists, and professionals in drug development, this document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction

This compound (C13H28, Molecular Weight: 184.36 g/mol ) is a saturated hydrocarbon.[1][2][3][4] The structural elucidation and confirmation of such branched alkanes are crucial in various fields, including organic synthesis, geochemistry, and the analysis of petroleum products. Spectroscopic techniques are the primary methods for the unambiguous identification and characterization of these molecules. This guide presents a summary of the expected spectroscopic data for this compound.

Spectroscopic Data

The following sections and tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.88t6Ha, h
~1.26m16Hb, c, d, e, f, g
~1.26q4Hi, j
~0.83s3Hk

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Carbon TypeAssignment
~32.0CH₂-
~30.0CH₂-
~29.7CH₂-
~29.4CH₂-
~23.0CH₂-
~14.1CH₃-
~36.5C (quaternary)C5
~25.0CH₃C5-CH₃
~8.0CH₃Ethyl-CH₃
~30.0CH₂Ethyl-CH₂

Note: Predicted NMR data was generated using online spectroscopic prediction tools. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by absorptions arising from C-H stretching and bending vibrations.

Expected IR Absorption Bands

Frequency (cm⁻¹)VibrationIntensity
2950-2850C-H StretchStrong
1470-1450C-H Bend (Scissoring)Medium
1370-1350C-H Rock (Methyl)Medium
Mass Spectrometry (MS)

Electron ionization mass spectrometry of branched alkanes leads to characteristic fragmentation patterns. Cleavage is favored at the branching point to form more stable carbocations.[5][6][7][8][9]

Expected Mass Spectrometry Fragmentation

  • Molecular Ion (M⁺): The molecular ion peak at m/z = 184 is expected to be of very low abundance or absent in the mass spectrum of this highly branched alkane.[6][7][8]

  • Major Fragments: The fragmentation of this compound is dominated by cleavage at the quaternary carbon (C5). The loss of the largest alkyl groups is generally favored.[6][9]

    • Loss of a pentyl radical (C₅H₁₁•): This would result in a fragment ion at m/z = 113.

    • Loss of a butyl radical (C₄H₉•): This would result in a fragment ion at m/z = 127.

    • Loss of an ethyl radical (C₂H₅•): This would lead to a fragment at m/z = 155.

    • Loss of a methyl radical (CH₃•): This would produce a fragment at m/z = 169.

  • Prominent Peaks: The most abundant fragment ions (base peak) are often the smaller, more stable carbocations. For this compound, prominent peaks are expected at:[1]

    • m/z = 57 (C₄H₉⁺): Represents a butyl cation.

    • m/z = 71 (C₅H₁₁⁺): Represents a pentyl cation.

    • m/z = 43 (C₃H₇⁺): Represents a propyl cation.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid alkane sample such as this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tube (5 mm)

  • Pipette and bulb

  • Vortex mixer

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of at least 1 second.

  • For the ¹³C spectrum, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2 seconds) will be necessary due to the low natural abundance of ¹³C.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Method: Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples.

Materials:

  • This compound sample (a few drops)

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Solvent for cleaning (e.g., isopropanol (B130326) or hexane)

  • Lint-free wipes

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small drop of the this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

  • After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a lint-free wipe and cleaning with an appropriate solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the compound from any potential impurities and obtain its mass spectrum.

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane) for dilution

  • GC vials with caps

  • Microsyringe for injection

Procedure:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a high-purity solvent.

  • Transfer the solution to a GC vial.

  • Set the GC-MS instrument parameters. A typical setup for alkane analysis would be:

    • GC Inlet: Split/splitless injector, with a temperature of 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Interface: Transfer line temperature of 280°C.

    • MS Ion Source: Electron Ionization (EI) at 70 eV, with a source temperature of 230°C.

    • MS Analyzer: Quadrupole, scanning a mass range of m/z 40-400.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Acquire the data. The resulting chromatogram will show the retention time of the compound, and the mass spectrum can be obtained by selecting the corresponding chromatographic peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS GC-MS Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 5-Ethyl-5-methyldecane: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-5-methyldecane is a saturated branched alkane with the chemical formula C13H28. As a hydrocarbon, it is a nonpolar compound with applications as a research chemical, in organic synthesis, and as a reference standard in analytical chemistry.[1][2][3] This technical guide provides a comprehensive overview of its physical and chemical properties, supported by generalized experimental methodologies for their determination.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the tables below. This data is essential for its application in various scientific and industrial settings.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₁₃H₂₈[4][5][6][7][8][9]
Molecular Weight 184.36 g/mol [4][5][6][7]
CAS Number 17312-74-2[4][5][6][7]
Appearance Neat (liquid)[10]
Density 0.758 g/cm³[4]
Boiling Point 219.7 °C at 760 mmHg[4]
Refractive Index 1.425[4]
Flash Point 83 °C[4]
Vapor Pressure 0.174 mmHg at 25°C[4]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey FeaturesReference
¹³C NMR Spectra available for analysis of carbon framework.[5]
Mass Spectrometry (GC-MS) Fragmentation patterns available for structural elucidation.[5]
Infrared (IR) Spectroscopy Vapor phase IR spectra available for functional group analysis.[5]

Chemical Characteristics

This compound, as a saturated alkane, is a relatively inert compound. Its chemical reactivity is characterized by the following:

  • Combustion: Like other alkanes, it undergoes combustion in the presence of oxygen to produce carbon dioxide and water.

  • Halogenation: It can react with halogens under UV light via a free-radical mechanism.

  • Stability: It is a stable compound under normal conditions.

Due to its classification as a saturated aliphatic hydrocarbon, this compound is not expected to be involved in biological signaling pathways. No literature was found to suggest any such activity.

Experimental Protocols

Boiling Point Determination (Capillary Method)

The capillary method is a common and efficient way to determine the boiling point of a liquid.[11]

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed open-end down into the liquid. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a Thiele tube or an oil bath.[3] As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Observation: The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3][11]

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements.[12]

  • Mass of Empty Pycnometer: The pycnometer is cleaned, dried, and its mass is accurately measured.

  • Mass of Pycnometer with Sample: The pycnometer is filled with the liquid, ensuring no air bubbles are present, and its mass is measured again.

  • Volume Determination: The volume of the pycnometer is determined by repeating the process with a liquid of known density, such as water.

  • Calculation: The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

An Abbe refractometer is used to measure the refractive index of liquids.[2][13]

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of the liquid are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into focus and aligned with the crosshairs. The refractive index is then read from the scale.[7]

  • Temperature Control: The temperature is controlled and recorded as the refractive index is temperature-dependent.[7][13]

Spectroscopic Analysis

¹³C NMR Spectroscopy:

  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).[4]

  • Data Acquisition: The sample is placed in an NMR spectrometer, and a proton-decoupled ¹³C NMR spectrum is acquired.[4][14]

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).[4]

Mass Spectrometry (GC-MS):

  • Sample Introduction: The sample is injected into a gas chromatograph (GC) to separate it from any impurities.

  • Ionization: The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), forming a molecular ion and various fragment ions.[15]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).[15]

  • Detection: A detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern of alkanes typically shows a series of peaks corresponding to the loss of alkyl groups.[16][17]

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in an IR spectrometer, and an infrared beam is passed through it. The instrument records the frequencies at which the sample absorbs IR radiation.

  • Spectral Analysis: The resulting IR spectrum for an alkane will primarily show C-H stretching absorptions in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.[18][19]

Visualizations

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a liquid organic compound like this compound.

G cluster_0 Sample Preparation & Initial Analysis cluster_1 Measurement of Physical Constants cluster_2 Spectroscopic Analysis for Structural Elucidation cluster_3 Data Analysis and Reporting A Obtain Pure Sample of this compound B Physical State and Appearance Observation A->B C Boiling Point Determination B->C D Density Measurement B->D E Refractive Index Measurement B->E F ¹³C NMR Spectroscopy B->F G Mass Spectrometry (GC-MS) B->G H Infrared (IR) Spectroscopy B->H I Compile and Analyze Data C->I D->I E->I F->I G->I H->I J Compare with Literature Values I->J K Generate Technical Report J->K

Caption: General workflow for the physicochemical characterization of a liquid organic compound.

References

Uncharted Territory: The Biological Activity of 5-Ethyl-5-methyldecane Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the biological activity of the branched-chain alkane, 5-Ethyl-5-methyldecane. Despite its identification in the medicinal plant Magnolia officinalis, there is a notable absence of dedicated pharmacological, toxicological, or metabolic studies on this specific compound. This lack of empirical data currently prevents a detailed understanding of its potential interactions with biological systems.

Currently, information on this compound is predominantly limited to its chemical and physical properties, cataloged in databases such as PubChem and the NIST WebBook. It is classified as a saturated aliphatic hydrocarbon and is commercially available as a research chemical for organic synthesis and as a reference standard. While its presence has been reported in Magnolia officinalis[1][2], a plant with a long history in traditional medicine, the specific contribution, if any, of this compound to the plant's therapeutic effects has not been investigated.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The absence of data means that any potential biological activity, whether therapeutic or toxic, is entirely unknown. This stands in contrast to other natural compounds which have been the subject of extensive research.

General Considerations for Branched Alkanes

In the broader context of hydrocarbon biology, the metabolic fate of branched alkanes has been primarily studied in microorganisms, where they can be utilized as carbon sources through various oxidative pathways. The biodegradation of branched alkanes is a key process in the environmental breakdown of petroleum products[3][4][5]. However, the direct relevance of these microbial metabolic pathways to mammalian systems is limited.

Generally, long-chain alkanes are considered to have low chemical reactivity. Their biological effects, if any, are often related to their physical properties, such as their ability to interact with and disrupt cell membranes. The toxicological profiles of different alkanes can vary depending on their chain length and branching.

The Path Forward: A Call for Investigation

Given the complete lack of specific biological data for this compound, it is not possible to provide an in-depth technical guide with quantitative data, detailed experimental protocols, or diagrams of signaling pathways. The foundational research to inform such a document has not yet been conducted.

The following logical workflow illustrates the necessary steps to begin characterizing the biological activity of this compound.

G cluster_0 Initial In Silico & In Vitro Screening cluster_1 Mechanism of Action & Metabolism cluster_2 In Vivo Studies In Silico Prediction In Silico Prediction Cytotoxicity Assays Cytotoxicity Assays In Silico Prediction->Cytotoxicity Assays Prioritize Receptor Binding Assays Receptor Binding Assays Cytotoxicity Assays->Receptor Binding Assays If non-toxic Metabolic Stability Metabolic Stability Receptor Binding Assays->Metabolic Stability If activity detected Target Identification Target Identification Metabolic Stability->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis Pharmacokinetic Studies Pharmacokinetic Studies Signaling Pathway Analysis->Pharmacokinetic Studies Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies

Caption: A conceptual workflow for the initial biological characterization of an unstudied compound like this compound.

The scientific community is encouraged to undertake foundational research to fill this knowledge void. Such studies would be the first step in determining whether this compound is a biologically inert molecule or a compound with novel pharmacological or toxicological properties worthy of further investigation.

References

Unveiling the Scant Presence of 5-Ethyl-5-methyldecane in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of the natural occurrence and sources of the branched alkane, 5-Ethyl-5-methyldecane. While scientific literature on this specific compound is sparse, existing database entries point towards a singular plant source. This document provides a comprehensive overview of its known origin, alongside detailed, generalized experimental protocols for the extraction, identification, and quantification of similar branched alkanes from plant matrices. The methodologies and workflows presented herein are designed to equip researchers with the necessary tools to investigate and expand upon the limited knowledge of this compound.

Natural Occurrence of this compound

To date, the natural presence of this compound has been reported in a single plant species, Magnolia officinalis.[1] This information is cataloged in chemical and natural product databases, including PubChem and the LOTUS database. However, a thorough review of the available scientific literature did not yield the original research paper that identified this compound. Consequently, quantitative data regarding its concentration in Magnolia officinalis is not publicly available.

Compound NameNatural SourceFamilyPlant PartQuantitative Data
This compoundMagnolia officinalisMagnoliaceaeNot SpecifiedNot Available in Reviewed Literature

Experimental Protocols for the Analysis of Branched Alkanes from Plant Material

The following is a detailed, generalized protocol for the extraction, identification, and quantification of branched alkanes such as this compound from plant tissues. This protocol is a composite of established methods for the analysis of plant-derived hydrocarbons.

Sample Preparation
  • 1.1. Collection and Drying: Collect fresh plant material (e.g., leaves, bark, roots). Clean the material of any debris and dry it to a constant weight. Lyophilization (freeze-drying) or oven drying at a low temperature (e.g., 40-50°C) are common methods to prevent the loss of volatile and semi-volatile compounds.

  • 1.2. Grinding: Grind the dried plant material into a fine powder using a laboratory mill. This increases the surface area for efficient solvent extraction.

Extraction of Lipids
  • 2.1. Solvent Selection: Non-polar solvents are used to extract lipids, including alkanes. Dichloromethane (DCM) or a mixture of DCM and methanol (B129727) (e.g., 9:1 v/v) are effective. Hexane (B92381) can also be used.

  • 2.2. Extraction Method:

    • Soxhlet Extraction: A classical and thorough method. Place the powdered plant material in a thimble and extract with the chosen solvent for several hours (e.g., 6-8 hours).

    • Accelerated Solvent Extraction (ASE): A more rapid and automated method that uses elevated temperatures and pressures to increase extraction efficiency.

    • Ultrasonic-Assisted Extraction (UAE): Macerate the sample in the solvent and place it in an ultrasonic bath for a specified period (e.g., 30-60 minutes).

Fractionation and Purification
  • 3.1. Saponification: To remove fatty acids and esters, the total lipid extract can be saponified by refluxing with a solution of potassium hydroxide (B78521) in methanol (e.g., 0.5 M KOH in MeOH).

  • 3.2. Liquid-Liquid Extraction: After saponification, add water to the extract and perform a liquid-liquid extraction with a non-polar solvent like hexane to isolate the neutral (non-saponifiable) fraction, which contains the alkanes.

  • 3.3. Column Chromatography:

    • Pack a glass column with activated silica (B1680970) gel.

    • Apply the concentrated neutral fraction to the top of the column.

    • Elute the hydrocarbon fraction (containing the alkanes) with a non-polar solvent such as hexane. More polar compounds will be retained on the silica gel.

Identification and Quantification
  • 4.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer is the primary tool for identifying and quantifying alkanes.

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating hydrocarbons.

    • GC Oven Program: A typical temperature program would start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) to elute the long-chain alkanes.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The resulting mass spectra can be compared to spectral libraries (e.g., NIST, Wiley) for compound identification. Branched alkanes will produce characteristic fragmentation patterns.

  • 4.2. Identification:

    • Compare the mass spectrum of the unknown peak with the spectra in the MS library.

    • Confirm the identification by comparing the retention time and mass spectrum with that of an authentic standard of this compound, if available.

  • 4.3. Quantification:

    • Prepare a calibration curve using a certified standard of this compound at various concentrations.

    • Add a known amount of an internal standard (e.g., a long-chain n-alkane not present in the sample) to both the sample extracts and the calibration standards before GC-MS analysis.

    • Calculate the concentration of this compound in the sample by comparing its peak area (relative to the internal standard) to the calibration curve.

Visualizing the Workflow and Identification Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the analysis of this compound and the logical process for its identification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Plant Material Collection (e.g., Magnolia officinalis) B Drying (Lyophilization or Oven Drying) A->B C Grinding to Fine Powder B->C D Solvent Extraction (e.g., DCM or Hexane) C->D E Fractionation (Column Chromatography on Silica Gel) D->E F Isolation of Hydrocarbon Fraction E->F G GC-MS Analysis F->G H Identification G->H I Quantification G->I J Reported Results H->J Mass Spectrum Library Matching I->J Calibration Curve with Standard

Caption: Experimental workflow for the analysis of this compound.

identification_logic A GC-MS Analysis of Purified Plant Extract B Detection of Unknown Peak at Specific Retention Time A->B C Acquisition of Mass Spectrum for the Unknown Peak B->C D Comparison with Mass Spectral Library (e.g., NIST) C->D E Putative Identification as This compound D->E G Comparison of Retention Time and Mass Spectrum E->G F Analysis of Authentic This compound Standard F->G H Confirmed Identification G->H Match

Caption: Logical process for the identification of this compound.

References

A Technical Guide to the Thermochemical Properties of Branched Alkanes: The Case of 5-Ethyl-5-methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of branched alkanes, with a specific focus on 5-Ethyl-5-methyldecane. Given the limited availability of direct experimental thermochemical data for this specific long-chain branched alkane, this document emphasizes the established experimental and computational methodologies for determining such properties. This guide is intended to be a valuable resource for researchers and professionals in chemistry, chemical engineering, and drug development who require a deep understanding of the thermodynamic stability and behavior of complex hydrocarbons.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17312-74-2[1][2][3]
Molecular Formula C₁₃H₂₈[1][2][4][5]
Molecular Weight 184.36 g/mol [1][2][6]
Boiling Point 219.7 °C at 760 mmHg[1]
Density 0.758 g/cm³[1]
Refractive Index 1.425[1]
Flash Point 83 °C[1]
Vapor Pressure 0.174 mmHg at 25 °C[1]

Methodologies for Determining Thermochemical Properties

The determination of thermochemical properties such as enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) for complex branched alkanes like this compound relies on a combination of experimental techniques and computational models. Experimental data for alkanes with more than 10 carbon atoms is limited.[7][8]

Experimental Protocols

2.1.1. Calorimetry

Calorimetry is the primary experimental technique for measuring the enthalpy of combustion, from which the enthalpy of formation can be derived.

  • Principle: A precise amount of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding medium (typically water), and the temperature change is measured with high precision.

  • Apparatus: An isoperibol or adiabatic bomb calorimeter is typically used.

  • Procedure:

    • A weighed sample of the alkane is placed in a crucible inside the bomb calorimeter.

    • The bomb is sealed, purged of air, and pressurized with pure oxygen.

    • The bomb is placed in a container with a precisely known volume of water.

    • The initial temperature of the water is recorded.

    • The sample is ignited via an electrical fuse.

    • The final temperature of the water is recorded after thermal equilibrium is reached.

    • The heat of combustion is calculated based on the temperature rise and the known heat capacity of the calorimeter system.

    • The standard enthalpy of formation is then calculated using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

2.1.2. Inverse Gas Chromatography (IGC)

Inverse Gas Chromatography is a powerful technique for determining the thermodynamic properties of solid surfaces, but it can also be adapted to study the adsorption thermodynamics of volatile compounds like alkanes.[9] This method is particularly useful for obtaining information about the Gibbs free energy and enthalpy of adsorption.[9]

  • Principle: In IGC, the material to be studied is the stationary phase within the chromatography column, and a well-characterized probe molecule (the alkane in this case) is injected as the mobile phase.[9] The retention time of the probe molecule is used to determine thermodynamic interaction parameters.

  • Procedure:

    • A column is packed with a solid stationary phase of known surface properties.

    • A carrier gas flows through the column at a controlled flow rate and temperature.

    • A small, precise amount of the branched alkane is injected into the carrier gas stream.

    • The time it takes for the alkane to travel through the column (the retention time) is measured by a detector.

    • By varying the column temperature and using a series of n-alkanes as references, the specific retention volume (Vn) can be calculated.

    • Thermodynamic properties such as the free energy of adsorption (ΔGₐ), enthalpy of adsorption (ΔHₐ), and entropy of adsorption (ΔSₐ) can be derived from the temperature dependence of the retention volume.[9]

Computational and Estimation Methods

Due to the challenges in obtaining experimental data for a vast number of isomers, computational and estimation methods are widely used.[7][8]

2.2.1. Group Contribution Methods

These are additive methods where the thermochemical properties of a molecule are estimated by summing the contributions of its constituent functional groups.[7][8] Benson's group additivity method is a well-known example.[8]

  • Principle: The method assumes that the properties of a larger molecule can be predicted by summing the known property values of its smaller, constituent parts. For branched alkanes, this involves identifying primary, secondary, tertiary, and quaternary carbon-centered groups and applying their established thermochemical values. Corrections for non-bonded interactions (e.g., gauche interactions) are often included to improve accuracy.

2.2.2. Quantum Chemistry Composite Protocols

High-level quantum chemical calculations can provide highly accurate thermochemical data. Methods like the WnX series have been developed for this purpose.[10]

  • Principle: These methods use a combination of different levels of theory and basis sets to approximate the exact solution of the Schrödinger equation for a molecule. By systematically accounting for electron correlation, basis set effects, and other contributions, it is possible to calculate thermochemical properties with high accuracy. The WnX protocols, for instance, can achieve accuracies of ~1.5–4 kJ/mol.[10]

2.2.3. Linear Regression and Machine Learning Models

More recent approaches utilize linear regression or machine learning to predict thermochemical properties, often using data from known molecules as a training set.[7][8]

  • Principle: These models establish a statistical relationship between structural features (like second-order groups that account for neighboring atom interactions) and the thermochemical properties of a molecule.[7][8] They can outperform traditional group contribution methods, especially for complex molecules where experimental data is scarce.[7][8]

Visualized Workflows

The following diagrams illustrate the logical workflows for the experimental and computational determination of thermochemical properties.

Experimental_Workflow cluster_calorimetry Calorimetry Workflow (Enthalpy of Formation) cluster_igc Inverse Gas Chromatography Workflow (Adsorption Properties) A1 Weigh Sample of This compound A2 Pressurize in Bomb with Pure O₂ A1->A2 A3 Combust Sample A2->A3 A4 Measure Temperature Change (ΔT) A3->A4 A5 Calculate Enthalpy of Combustion (ΔcH°) A4->A5 A6 Calculate Enthalpy of Formation (ΔfH°) using Hess's Law A5->A6 B1 Inject Alkane Sample into Carrier Gas B2 Measure Retention Time Through Column B1->B2 B3 Calculate Specific Retention Volume (Vn) B2->B3 B4 Vary Temperature B3->B4 B5 Determine ΔGₐ, ΔHₐ, ΔSₐ B4->B5

Caption: Experimental workflows for determining thermochemical properties.

Computational_Workflow cluster_estimation Computational and Estimation Workflow cluster_group Group Contribution cluster_quantum Quantum Chemistry cluster_ml Machine Learning C1 Define Molecular Structure of This compound C2 Select Method C1->C2 D1 Deconstruct into Functional Groups C2->D1 E1 Perform High-Level Ab Initio Calculations (e.g., WnX) C2->E1 F1 Use Trained Model (e.g., Linear Regression) C2->F1 D2 Sum Group Values and Apply Corrections D1->D2 Result Estimated Thermochemical Properties (ΔfH°, S°, Cp) D2->Result E2 Calculate Thermochemical Properties from Computed Energy E1->E2 E2->Result F2 Predict Properties Based on Structural Descriptors F1->F2 F2->Result

Caption: Computational workflows for estimating thermochemical properties.

Relevance in Drug Development and Research

While branched alkanes like this compound are not typically active pharmaceutical ingredients, they serve as crucial components in drug formulation and manufacturing. They are often found as excipients, solvents, or as structural motifs in larger drug molecules. An understanding of their thermochemical properties is vital for:

  • Process Safety: Assessing the thermal stability and potential for runaway reactions during synthesis and purification.

  • Formulation Stability: Predicting the physical stability of formulations, as phase transitions and solubility are governed by thermodynamic principles.

  • Computational Modeling: Providing accurate parameters for molecular modeling and simulation studies that are essential in modern drug discovery to predict binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties.

References

5-Ethyl-5-methyldecane CAS number and registry information

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, registry information, and potential synthetic routes for 5-Ethyl-5-methyldecane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Registry Information and Chemical Identifiers

This compound is a saturated, branched-chain alkane. Its fundamental registry information and chemical identifiers are summarized below.

IdentifierValueCitation
CAS Number 17312-74-2[1][2][3]
Molecular Formula C13H28[1][2]
Molecular Weight 184.36 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CCCCCC(C)(CC)CCCC[1][2]
InChI InChI=1S/C13H28/c1-5-8-10-12-13(4,7-3)11-9-6-2/h5-12H2,1-4H3[1][2]
InChIKey METKCQZZZVWWCD-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValueCitation
Density 0.758 g/cm³
Boiling Point 219.7 °C at 760 mmHg
Flash Point 83 °C
Refractive Index 1.425
Vapor Pressure 0.174 mmHg at 25°C

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of chemical compounds. While full, high-resolution spectra for this compound require subscription access to specialized databases, key mass spectrometry data from the National Institute of Standards and Technology (NIST) database is publicly available.

Gas Chromatography-Mass Spectrometry (GC-MS) The PubChem entry for this compound lists GC-MS data from the NIST Mass Spectrometry Data Center.[1] The most prominent peaks in the mass spectrum are summarized below.

m/zDescription
57Top Peak
712nd Highest Peak
433rd Highest Peak

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Thumbnails and references to 13C NMR and vapor phase IR spectra are available on databases such as PubChem and SpectraBase.[1][4] However, detailed experimental parameters such as solvent, instrument frequency, and sample preparation are not provided in the publicly accessible information.

Experimental Protocols

Proposed Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not described in the surveyed literature. However, a plausible and common method for the synthesis of tertiary alkanes involves a Grignard reaction to create the quaternary carbon center, followed by dehydration and hydrogenation.[5][6][7]

A potential synthetic route could involve the reaction of a Grignard reagent, such as pentylmagnesium bromide, with a ketone, like 2-octanone. This would form the tertiary alcohol, 5-ethyl-5-methyldecan-5-ol. Subsequent dehydration of the alcohol would yield a mixture of alkenes, which could then be hydrogenated to the final alkane product.

General Methodology for Grignard Reaction Synthesis of a Tertiary Alcohol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether under a nitrogen atmosphere. The corresponding alkyl halide (e.g., 1-bromopentane) is dissolved in anhydrous diethyl ether and added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent.[5]

  • Reaction with Ketone: The ketone (e.g., 2-octanone), dissolved in anhydrous diethyl ether, is then added dropwise to the Grignard reagent at a controlled temperature (often 0 °C). The reaction mixture is typically stirred for several hours at room temperature to ensure complete reaction.[6]

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.[8]

The subsequent steps of dehydration and hydrogenation would follow standard organic chemistry procedures.

G Proposed Synthesis Workflow for this compound cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation cluster_3 Step 4 & 5: Dehydration & Hydrogenation Pentyl bromide Pentyl bromide Grignard Reagent Pentylmagnesium bromide Pentyl bromide->Grignard Reagent + Mg (in dry ether) Magnesium Magnesium 2-Octanone 2-Octanone Tertiary Alkoxide Tertiary Alkoxide 2-Octanone->Tertiary Alkoxide + Grignard Reagent Tertiary Alcohol 5-Ethyl-5-methyldecan-5-ol Tertiary Alkoxide->Tertiary Alcohol + H3O+ (workup) Alkene Mixture Alkene Mixture Tertiary Alcohol->Alkene Mixture Dehydration (e.g., H2SO4, heat) Final Product This compound Alkene Mixture->Final Product Hydrogenation (e.g., H2, Pd/C)

Caption: Proposed synthesis of this compound via a Grignard reaction.

Biological Context

There is currently no specific biological activity or signaling pathway that has been described for this compound in the scientific literature. The compound is listed as a useful research chemical for organic synthesis.[9]

The only known biological context for this molecule is its identification as a volatile constituent of Magnolia officinalis.[1][3] Magnolia officinalis is a plant used in traditional Chinese medicine, and its bark is known to contain bioactive compounds such as magnolol (B1675913) and honokiol, which have been studied for their anti-inflammatory, antioxidant, and neuroprotective properties.[10][11][12] However, the specific role or function of this compound within the plant or its potential pharmacological effects have not been elucidated.

Given the absence of known biological signaling pathways for this compound, a diagram illustrating its classification within hydrocarbons is provided below to fulfill the visualization requirement.

G Chemical Classification of this compound Organic Compounds Organic Compounds Hydrocarbons Hydrocarbons Organic Compounds->Hydrocarbons Aliphatic Aliphatic Hydrocarbons->Aliphatic Alkanes (Saturated) Alkanes (Saturated) Aliphatic->Alkanes (Saturated) Branched Alkanes Branched Alkanes Alkanes (Saturated)->Branched Alkanes This compound This compound Branched Alkanes->this compound

Caption: Classification of this compound within organic compounds.

References

A Technical Guide to the Isomers of C13H28 (Tridecane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tridecane (B166401) (C13H28) is a saturated alkane hydrocarbon that, in its linear form, is a colorless, combustible liquid.[1] While n-tridecane itself serves as a component in fuels, solvents, and as a distillation chaser in laboratory settings, the broader interest for researchers lies in its vast number of structural isomers—802 in total.[1][2] These isomers, which share the same molecular formula but differ in their atomic arrangement, can exhibit distinct physicochemical properties, influencing their behavior in chemical and biological systems.

This guide provides a review of the literature concerning the differentiation and characterization of C13H28 isomers, with a focus on the analytical techniques pivotal for their identification.

Physicochemical Properties of Tridecane Isomers

The structural differences between isomers, such as the degree of branching, directly impact their physical properties. These properties are the first level of differentiation. Generally, increased branching leads to a lower boiling point due to reduced surface area and weaker van der Waals forces.

For this guide, we will compare the linear isomer, n-tridecane, with a simple branched isomer, 2-methyldodecane (B72444).

Propertyn-Tridecane2-MethyldodecaneReference
Molecular Formula C13H28C13H28[3]
Molecular Weight 184.36 g/mol 184.36 g/mol [4]
Boiling Point 232-236 °C (505-509 K)231.4 °C (504.5 K)[1][5]
Melting Point -6 to -4 °C (267-269 K)-[1][5]
Density 0.756 g/mL0.753 g/mL[1][3]
Refractive Index 1.4251.424[5]

Analytical Characterization and Experimental Protocols

Distinguishing between the numerous and often similar isomers of tridecane requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are the primary methods for this purpose.

GC-MS is a powerful technique that first separates volatile compounds and then provides information about their structure.[6] The separation of isomers is challenging due to their similar physicochemical properties.[6]

Logical Workflow for Isomer Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample C13H28 Isomer Mixture Dilution Dilution in Solvent (e.g., Hexane) Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial GC Gas Chromatography (Separation by Boiling Point and Polarity) Vial->GC Ionization Electron Ionization (EI) GC->Ionization MS Mass Spectrometry (Mass-to-Charge Ratio Analysis) Ionization->MS Chromatogram Analyze Retention Time (Total Ion Chromatogram) MS->Chromatogram MassSpec Analyze Fragmentation Pattern (Mass Spectrum) MS->MassSpec Library Compare to Spectral Library (e.g., NIST) Chromatogram->Library MassSpec->Library Identification Isomer Identification Library->Identification

Fig. 1: General workflow for the separation and identification of C13H28 isomers using GC-MS.

Experimental Protocol: GC-MS Analysis of Alkane Isomers

This protocol is a generalized procedure based on common practices for analyzing hydrocarbon isomers.[6][7]

  • Sample Preparation :

    • Prepare a stock solution of the C13H28 isomer mixture at a concentration of 100 µg/mL in a volatile solvent such as hexane.

    • Perform serial dilutions to create calibration standards if quantitative analysis is required.

    • Transfer the final samples to 1.5 mL glass autosampler vials for analysis.[6]

  • Instrumentation and Conditions :

    • System : A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MSD).[6]

    • Column : A high-resolution capillary column is critical. A nonpolar or medium-polarity column, such as a DB-5ms or equivalent (60 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for hydrocarbon separation.

    • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[8]

    • Injection : 1 µL of the sample is injected in splitless mode. The injector temperature should be set to a value that ensures rapid vaporization, for instance, 250°C.

    • Oven Temperature Program : An optimized temperature gradient is essential for separating isomers. A typical program starts at a low temperature, holds for a few minutes, and then ramps up. For example:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 10°C/min.

      • Ramp 2: Increase to 250°C at a rate of 5°C/min, hold for 5 minutes.

    • Mass Spectrometer Conditions :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.

      • Source Temperature : 230°C.

      • Quadrupole Temperature : 150°C.

      • Scan Range : m/z 40-300.

  • Data Analysis :

    • Retention Time : Each isomer will have a characteristic retention time, which is the time it takes to travel through the GC column.[8] Lower molecular weight and less branched compounds tend to elute first.[8]

    • Mass Spectrum : The mass spectrometer fragments the molecules into characteristic patterns. While many alkane isomers produce similar fragments, the relative abundances of key ions can be used for differentiation. Comparison of the resulting spectra against a reference library (e.g., NIST) is the primary method of identification.

¹³C NMR spectroscopy is an invaluable tool for determining the carbon skeleton of a molecule. Since each unique carbon atom in a molecule produces a distinct signal, ¹³C NMR can readily distinguish between isomers based on their symmetry and the chemical environment of each carbon atom.[9][10]

Logical Relationship of Isomer Structure to ¹³C NMR Spectra

NMR_Logic cluster_isomer Isomer Structure cluster_spectrum ¹³C NMR Spectrum cluster_result Interpretation Structure C13H28 Isomer Symmetry Molecular Symmetry Structure->Symmetry Environments Unique Carbon Environments Symmetry->Environments NumSignals Number of Signals Environments->NumSignals Determines ChemShifts Chemical Shifts (ppm) Environments->ChemShifts Influences ID Structural Confirmation NumSignals->ID ChemShifts->ID

Fig. 2: Relationship between an isomer's structure and its resulting ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

This protocol outlines a general procedure for acquiring a quantitative ¹³C NMR spectrum, which can be used to differentiate isomers.[11]

  • Sample Preparation :

    • Dissolve approximately 10-20 mg of the purified isomer sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of a relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), to shorten the long relaxation times of quaternary carbons and improve quantitation, if necessary.[11]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition :

    • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H).

    • Nucleus : ¹³C.

    • Acquisition Mode : A standard proton-decoupled ¹³C experiment. This collapses all C-H couplings, resulting in a single peak (singlet) for each unique carbon.[12]

    • Pulse Sequence : A standard single-pulse sequence (e.g., zgpg30) with a 30° pulse angle.

    • Relaxation Delay (D1) : To ensure accurate integration for distinguishing isomers in a mixture, a long relaxation delay is crucial. A delay of 30 seconds is recommended for good quantitative results.[11]

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Referencing : The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[9]

  • Data Analysis :

    • Number of Signals : The number of peaks in the spectrum corresponds directly to the number of chemically non-equivalent carbon atoms. For example, the highly symmetric n-tridecane will show 7 distinct signals, while a less symmetric branched isomer like 2-methyldodecane will show 12 signals.

    • Chemical Shift : The position of the signal (ppm) indicates the chemical environment. Carbons in branched alkanes (methine, CH) are typically shifted further downfield compared to those in straight chains (methylene, CH₂).[12] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Applications in Drug Development and Research

While tridecane isomers are not typically active pharmaceutical ingredients, they are highly relevant in several areas of research and development:

  • Solvents and Excipients : As components of complex hydrocarbon solvents, understanding the isomeric composition is crucial for ensuring batch-to-batch consistency in chemical syntheses and drug formulations.[3]

  • Environmental and Toxicological Studies : Crude oil and petroleum products contain a vast array of alkane isomers.[7] Identifying specific isomers is essential for environmental monitoring after oil spills and for toxicological assessments, as branching can affect a molecule's persistence and biological activity.

  • Metabolite Identification : In studies involving hydrocarbon-based compounds or fuels, GC-MS is used to identify metabolites, which may be isomers of the parent compound, providing insight into metabolic pathways.[4]

References

5-Ethyl-5-methyldecane: From Natural Discovery to Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and first synthesis of 5-Ethyl-5-methyldecane, a saturated aliphatic hydrocarbon. The document details its initial identification in a natural source, outlines a plausible route for its first synthetic preparation, and presents its known physicochemical and spectroscopic data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, natural products chemistry, and drug development.

Discovery in Magnolia officinalis

This compound was first identified as a volatile constituent of Magnolia officinalis, a plant used in traditional Chinese medicine.[1] The discovery was made through the analysis of the essential oils extracted from the stem, branch, and root barks of the plant using gas chromatography-mass spectrometry (GC-MS).[1] This analytical technique allowed for the separation and identification of a large number of volatile compounds, including this compound.[1] The identification was based on matching the mass spectrum of the isolated compound with reference spectra in the NIST mass spectral library and by comparing its temperature-programmed retention index.[1]

First Synthesis: A Plausible Retrosynthetic Approach

While the specific first laboratory synthesis of this compound is not extensively documented in the literature, a highly plausible and efficient method involves the use of a Grignard reaction. This approach is a cornerstone of organic synthesis for the formation of carbon-carbon bonds, particularly for creating tertiary alcohols that can be subsequently converted to alkanes.

The retrosynthetic analysis for this compound points to a tertiary alcohol precursor, which can be disconnected into a ketone and a Grignard reagent. A logical choice for the synthesis of this compound would be the reaction of heptan-3-one with propylmagnesium bromide, followed by dehydration and hydrogenation of the resulting alkene.

Experimental Protocol: Plausible First Synthesis

Step 1: Synthesis of 5-Ethyl-5-methyldecan-5-ol (Tertiary Alcohol Intermediate)

  • Preparation of the Grignard Reagent (Propylmagnesium Bromide): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add anhydrous diethyl ether to cover the magnesium. A solution of 1-bromopropane (B46711) (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is gently refluxed until all the magnesium has reacted.

  • Grignard Reaction: The solution of propylmagnesium bromide is cooled to 0 °C in an ice bath. A solution of heptan-3-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 5-ethyl-5-methyldecan-5-ol.

Step 2: Dehydration of 5-Ethyl-5-methyldecan-5-ol

  • The crude tertiary alcohol is mixed with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

  • The mixture is heated to induce dehydration, and the resulting alkene mixture is collected by distillation.

Step 3: Hydrogenation of the Alkene Mixture

  • The collected alkene mixture is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 2-3 atm) until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the final product, this compound. The product should be purified by fractional distillation.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC13H28[2][3][4]
Molecular Weight184.36 g/mol [2][5]
CAS Number17312-74-2[2]
Boiling Point219.7 °C at 760 mmHg[2][5]
Density0.758 g/cm³[2][5]
Refractive Index1.425[2]
Flash Point83 °C[2][5]
Vapor Pressure0.174 mmHg at 25°C[2]
Spectroscopic Data
TechniqueData Highlights
¹³C NMR Spectra available on PubChem.[6]
Mass Spectrometry (GC-MS) Electron ionization spectra available on PubChem and NIST WebBook.[6]
Infrared (IR) Spectroscopy Vapor phase IR spectrum available on PubChem.[6]

Mandatory Visualizations

Discovery_and_Synthesis_Workflow cluster_Discovery Discovery cluster_Synthesis First Synthesis (Plausible) Magnolia Magnolia officinalis Extraction Essential Oil Extraction Magnolia->Extraction Source GCMS GC-MS Analysis Extraction->GCMS Identification Identification of This compound GCMS->Identification Reagents Heptan-3-one + Propylmagnesium Bromide Identification->Reagents Informs Synthesis Design Grignard Grignard Reaction Reagents->Grignard Tertiary_Alcohol 5-Ethyl-5-methyldecan-5-ol Grignard->Tertiary_Alcohol Dehydration Dehydration Tertiary_Alcohol->Dehydration Alkene Alkene Mixture Dehydration->Alkene Hydrogenation Hydrogenation Alkene->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Logical workflow from natural discovery to synthetic preparation.

Grignard_Mechanism cluster_Reactants Reactants cluster_Reaction Reaction Mechanism cluster_Product Product Ketone Heptan-3-one (C7H14O) Nucleophilic_Attack Nucleophilic Attack of Propyl Group on Carbonyl Carbon Ketone->Nucleophilic_Attack Grignard_Reagent Propylmagnesium Bromide (C3H7MgBr) Grignard_Reagent->Nucleophilic_Attack Intermediate Tetrahedral Alkoxide Intermediate Nucleophilic_Attack->Intermediate Protonation Protonation (Acidic Work-up) Intermediate->Protonation Tertiary_Alcohol 5-Ethyl-5-methyldecan-5-ol Protonation->Tertiary_Alcohol

References

Methodological & Application

Application Note: Analysis of 5-Ethyl-5-methyldecane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Ethyl-5-methyldecane (CAS: 17312-74-2) is a branched-chain alkane with the molecular formula C13H28.[1][2][3] Its detection and quantification are relevant in various fields, including environmental analysis and as a potential biomarker or impurity in chemical synthesis. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds such as this compound.[4][5] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocol

This protocol outlines the sample preparation, GC-MS instrument parameters, and data analysis workflow for the identification and quantification of this compound.

1. Materials and Reagents

  • Solvent: Hexane (B92381) or Dichloromethane (GC grade or higher)

  • Standard: this compound (≥98% purity)

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[6]

  • Syringes: Gas-tight syringes for standard and sample transfer.

  • Pipettes and Pipette Tips

  • Vortex Mixer

  • Centrifuge (if required for sample cleanup)

2. Sample Preparation

Proper sample preparation is crucial for accurate GC-MS analysis. The goal is to obtain a clean, particle-free sample in a volatile solvent.[4][7]

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Transfer the standards to autosampler vials for analysis.

  • Sample Preparation (Liquid Samples):

    • If the sample is a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte from interfering compounds.[4][7]

    • For simpler liquid samples, dilute an accurately measured volume of the sample in a suitable volatile organic solvent like hexane to an estimated concentration within the calibration range.[7]

    • If the sample contains particulate matter, centrifuge and filter the supernatant before transferring it to an autosampler vial.[4]

  • Sample Preparation (Solid Samples):

    • Accurately weigh a portion of the solid sample and dissolve it in a known volume of a suitable solvent such as hexane.[7]

    • Vortex or sonicate the sample to ensure complete dissolution of the analyte.

    • Centrifuge the sample to remove any insoluble material and transfer the supernatant to an autosampler vial.[6]

3. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of alkanes. These may need to be optimized for your specific instrument and column.

Parameter Value
Gas Chromatograph
Injection Port Temp280 °C
Injection ModeSplitless (1 µL injection volume)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
ColumnNon-polar column (e.g., 5% phenyl/95% dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
Oven ProgramInitial temp: 60 °C, hold for 2 min. Ramp: 10 °C/min to 300 °C. Hold: 5 min.
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp230 °C
Electron Energy70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan

4. Data Analysis

  • Identification: The identification of this compound is based on a comparison of its retention time and mass spectrum with that of a known standard. The mass spectrum should exhibit characteristic fragmentation patterns for branched alkanes.

  • Quantification: Create a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standards. Use the resulting linear regression equation to determine the concentration of this compound in the unknown samples.

Data Presentation

The quantitative data for this compound is summarized below. The retention time is instrument-dependent and should be confirmed with a standard.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Mass Fragments (m/z)
This compoundC13H28184.3657 (Base Peak), 71, 43[2]

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Standard Prepare Calibration Standards Vial Transfer to Autosampler Vial Standard->Vial Sample Prepare Unknown Sample (Dilution/Extraction) Cleanup Centrifuge/Filter if Needed Sample->Cleanup Cleanup->Vial Injection Inject 1 µL into GC-MS Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Identification Identify by Retention Time & Mass Spectrum Detection->Identification Quantification Quantify using Calibration Curve Identification->Quantification Report Generate Final Report Quantification->Report

References

Application Note: Protocol for High-Precision Quantification Using 5-Ethyl-5-methyldecane as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the utilization of 5-Ethyl-5-methyldecane as an internal standard (IS) for the quantitative analysis of non-polar to semi-polar organic compounds via Gas Chromatography-Mass Spectrometry (GC-MS). The inherent chemical inertness and chromatographic stability of this compound make it an excellent choice for an internal standard, enabling the correction of variations arising from sample preparation and instrument variability.[1] This protocol outlines the necessary steps for preparing standards, sample handling, instrument setup, and data analysis to ensure high precision and accuracy in quantitative workflows.

Introduction

Quantitative analysis by GC-MS is a cornerstone of modern analytical chemistry, particularly within the pharmaceutical and chemical industries. However, the accuracy and precision of these measurements can be affected by various factors, including inconsistencies in sample injection volume and fluctuations in detector response. The use of an internal standard is a robust method to mitigate these sources of error.[1] An internal standard is a compound of known concentration that is added to all samples—calibrants and unknowns alike. By comparing the analyte's response to the internal standard's response, a more accurate quantification can be achieved.[2]

This compound (CAS: 17312-74-2, Molecular Formula: C₁₃H₂₈, Molecular Weight: 184.36 g/mol ) is a branched-chain alkane that serves as an ideal internal standard for the analysis of a wide range of organic molecules.[3][4][5] Its key advantages include:

  • Chemical Inertness: As a saturated hydrocarbon, it is unlikely to react with analytes or components of the sample matrix.

  • Chromatographic Resolution: It typically elutes in a region of the chromatogram that is free from interfering peaks from common analytes.

  • Distinct Mass Spectrum: Provides unique ions for selective detection and quantification.

This document presents a comprehensive protocol for the application of this compound as an internal standard in a typical GC-MS workflow.

Experimental Protocol

Materials and Reagents
  • Internal Standard: this compound (≥99% purity)

  • Analytes of Interest: Target non-polar to semi-polar organic compounds

  • Solvent: High-purity, GC-MS grade solvent (e.g., Hexane, Ethyl Acetate, Dichloromethane)

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials

Preparation of Solutions
  • Accurately weigh 10 mg of this compound.

  • Dissolve the weighed standard in a 10 mL Class A volumetric flask using the selected solvent.

  • Ensure the solution is thoroughly mixed by vortexing. This is the IS Stock Solution .

  • Accurately weigh 10 mg of the analyte.

  • Dissolve the weighed analyte in a 10 mL Class A volumetric flask using the selected solvent.

  • Ensure the solution is thoroughly mixed by vortexing. This is the Analyte Stock Solution .

  • Pipette 1 mL of the IS Stock Solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with the selected solvent and vortex to mix. This is the Working IS Solution .

Prepare a series of calibration standards by making serial dilutions of the Analyte Stock Solution . A constant amount of the Working IS Solution is added to each standard. An example preparation is provided in the table below.

Calibration LevelVolume of Analyte Stock (µL)Volume of Working IS Solution (mL)Final Volume (mL)Final Analyte Conc. (µg/mL)Final IS Conc. (µg/mL)
1101101.010
2501105.010
310011010.010
425011025.010
550011050.010
61000110100.010
Sample Preparation
  • Accurately weigh or measure the unknown sample.

  • Perform any necessary extraction or clean-up procedures to isolate the analytes of interest.

  • To the final sample extract, add a volume of the Working IS Solution to achieve the same concentration of the internal standard as in the calibration standards (10 µg/mL).

  • Adjust the final volume of the sample with the selected solvent.

GC-MS Instrumental Parameters

The following are representative GC-MS conditions. Optimization may be required based on the specific analytes and instrumentation.

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program 50°C hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min
MS Transfer Line 280°C
Ion Source 230°C
Ionization Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (this compound) m/z 57, 71, 141 (Quantifier ion in bold)
SIM Ions (Analyte) To be determined based on analyte's mass spectrum

Data Analysis and Presentation

Calibration Curve Construction

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.

Table 1: Representative Calibration Data

Analyte Conc. (µg/mL) Analyte Peak Area IS Peak Area Response Ratio (Analyte Area / IS Area)
1.0 15,500 150,000 0.103
5.0 78,000 151,000 0.517
10.0 152,000 149,000 1.020
25.0 380,000 150,500 2.525
50.0 760,000 149,500 5.084

| 100.0 | 1,510,000 | 150,000 | 10.067 |

The linearity of the calibration curve should be evaluated, with a coefficient of determination (R²) of ≥ 0.995 being acceptable for most applications.

Quantification of Unknown Samples

The concentration of the analyte in the unknown samples is calculated using the linear regression equation derived from the calibration curve.

Table 2: Sample Quantification Data

Sample ID Analyte Peak Area IS Peak Area Response Ratio (Analyte Area / IS Area) Calculated Conc. (µg/mL)
Sample A 250,000 150,200 1.664 16.5

| Sample B | 650,000 | 149,800 | 4.339 | 43.1 |

Visualization of Workflow and Principles

experimental_workflow prep_standards Prepare Calibration Standards (Analyte + IS) gcms_analysis GC-MS Analysis prep_standards->gcms_analysis prep_sample Prepare Unknown Sample (Extract + add IS) prep_sample->gcms_analysis data_acquisition Data Acquisition (Peak Areas) gcms_analysis->data_acquisition calibration_curve Construct Calibration Curve (Area Ratio vs. Concentration) data_acquisition->calibration_curve Standards Data quantification Quantify Analyte in Sample data_acquisition->quantification Sample Data calibration_curve->quantification result Final Concentration quantification->result

Caption: A generalized workflow for quantitative analysis using an internal standard.

logical_relationship cluster_standards Calibration Standards cluster_sample Unknown Sample analyte_conc Analyte Concentration (Known) area_ratio Peak Area Ratio (Analyte PA / IS PA) analyte_conc->area_ratio is_conc Internal Standard Concentration (Constant) is_conc->area_ratio analyte_pa Analyte Peak Area (Measured) analyte_pa->area_ratio is_pa Internal Standard Peak Area (Measured) is_pa->area_ratio cal_curve Calibration Curve area_ratio->cal_curve Plot of Area Ratio vs. Analyte Conc. unknown_conc Unknown Analyte Concentration (Calculated) cal_curve->unknown_conc Interpolate unknown_analyte_pa Analyte Peak Area (Measured) unknown_area_ratio Peak Area Ratio (Analyte PA / IS PA) unknown_analyte_pa->unknown_area_ratio unknown_is_pa Internal Standard Peak Area (Measured) unknown_is_pa->unknown_area_ratio unknown_area_ratio->unknown_conc from Sample

Caption: The logical relationship underpinning the internal standard calibration method.

References

Application of 5-Ethyl-5-methyldecane in Petrochemical Analysis: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethyl-5-methyldecane is a saturated branched alkane with the chemical formula C13H28. Within the petrochemical industry, branched alkanes are crucial components of fuels and lubricants, influencing properties such as octane (B31449) rating and viscosity. While specific, detailed applications of this compound in petrochemical analysis are not extensively documented in publicly available scientific literature, its structural characteristics suggest potential utility as a reference compound in the analysis of complex hydrocarbon mixtures like gasoline and diesel fuel. This document outlines potential applications and generalized experimental protocols based on the analysis of similar branched alkanes.

Application Notes

The primary application of this compound in petrochemical analysis would likely be as a reference standard or an internal standard for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) methods. These techniques are fundamental in the petroleum industry for:

  • Detailed Hydrocarbon Analysis (DHA): Characterizing the composition of gasoline and other fuel products.

  • Simulated Distillation (SimDis): Determining the boiling point distribution of petroleum fractions.

  • Biomarker Analysis: Identifying specific organic compounds in crude oil to assess its origin, maturity, and biodegradation level.

As a C13 branched alkane, this compound would elute within the typical GC range for gasoline and diesel components, making it a potentially useful marker for retention time calibration and quantification.

Data Presentation

Due to the lack of specific experimental data for this compound in petrochemical applications, a table of its known physical and chemical properties is provided below. This information is essential for developing and validating analytical methods.

PropertyValueReference
Chemical Formula C13H28[1]
Molecular Weight 184.36 g/mol [1]
CAS Number 17312-74-2[2]
Boiling Point 226.9 °C (Predicted)
Density 0.77 g/cm³ (Predicted)
Structure Branched Alkane[1]

Note: Some physical properties are predicted as experimental data is limited.

Experimental Protocols

The following are generalized protocols where a compound like this compound could be utilized. These are based on standard methods for petrochemical analysis.

Protocol 1: Determination of Retention Index for Gas Chromatography

Objective: To determine the Kovats retention index of this compound, which allows for its identification in complex mixtures across different GC systems.

Methodology:

  • Standard Preparation: Prepare a solution containing this compound and a series of n-alkanes (e.g., C10 to C16) in a suitable solvent like hexane.

  • Gas Chromatography (GC) Analysis:

    • Column: A non-polar capillary column (e.g., DB-5 or equivalent).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/min.

    • Detector: Flame Ionization Detector (FID) at 300°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Data Analysis:

    • Record the retention times of the n-alkanes and this compound.

    • Calculate the Kovats retention index (I) using the following formula:

      where:

      • n is the carbon number of the n-alkane eluting before the compound of interest.

      • N is the carbon number of the n-alkane eluting after the compound of interest.

      • tx is the retention time of this compound.

      • tn is the retention time of the n-alkane with carbon number n.

      • tN is the retention time of the n-alkane with carbon number N.

Protocol 2: Quantification of Branched Alkanes in a Fuel Sample using an Internal Standard

Objective: To quantify the concentration of a specific branched alkane group in a gasoline sample using this compound as an internal standard.

Methodology:

  • Calibration Standard Preparation: Prepare a series of calibration standards containing known concentrations of a representative branched alkane (or a mixture) and a fixed concentration of this compound (the internal standard).

  • Sample Preparation: Add a known amount of this compound to a known volume of the gasoline sample.

  • GC-MS Analysis:

    • Utilize a GC-MS system with conditions optimized for gasoline analysis (similar to Protocol 1).

    • The mass spectrometer should be operated in full scan mode to identify the characteristic fragment ions of the target analytes and the internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of the branched alkane in the gasoline sample by using the peak area ratio from the sample chromatogram and the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of branched alkanes in a petrochemical sample using gas chromatography.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis Sample Petrochemical Sample (e.g., Gasoline) Spiked_Sample Spiked Sample Sample->Spiked_Sample IS Internal Standard (this compound) IS->Spiked_Sample Cal_Std Calibration Standards GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Cal_Std->GC_MS Spiked_Sample->GC_MS Chromatogram Chromatogram Acquisition GC_MS->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for quantitative analysis of petrochemicals using GC-MS.

While direct, documented applications of this compound in petrochemical analysis are scarce, its properties as a C13 branched alkane make it a plausible candidate for use as a reference or internal standard in established analytical protocols such as gas chromatography. The methodologies outlined above provide a framework for how this compound could be integrated into the quality control and detailed analysis of hydrocarbon-based fuels. Further research would be necessary to establish its specific retention characteristics and validate its use in standardized petrochemical testing methods.

References

Application Note: Quantitative Analysis of 5-Ethyl-5-methyldecane in Complex Mixtures by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 5-Ethyl-5-methyldecane, a branched alkane, in complex hydrocarbon mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation using Solid-Phase Extraction (SPE), optimized GC-MS parameters for separation and detection, and a comprehensive guide to method validation. This methodology is applicable to various matrices, including environmental water samples and petroleum fractions, making it a valuable tool for quality control, environmental monitoring, and research applications.

Introduction

This compound (C13H28) is a branched-chain alkane that can be present in various complex mixtures, from crude oil to environmental samples and natural products.[1][2] Accurate quantification of such specific isomers is crucial for characterizing petroleum products, assessing environmental contamination, and in the analysis of chemical synthesis products.[3] The complexity of hydrocarbon mixtures, often containing numerous structurally similar isomers, presents a significant analytical challenge.[4]

High-resolution capillary gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of individual components in these intricate matrices.[5][3] The selectivity of the mass spectrometer allows for the differentiation of compounds that may co-elute chromatographically.[6] This application note provides a validated protocol for the analysis of this compound, focusing on a common and challenging application: its quantification in a water matrix, which requires an effective sample concentration and clean-up step.

Experimental Protocols

Materials and Reagents
  • This compound standard (CAS: 17312-74-2)[7][8]

  • Internal Standard (IS): Deuterated alkane (e.g., Dodecane-d26) or a structurally similar, non-interfering branched alkane.

  • Solvents: Hexane, Dichloromethane, Methanol (all HPLC or GC-MS grade)

  • Deionized Water

  • Anhydrous Sodium Sulfate (B86663)

  • Solid-Phase Extraction (SPE) Cartridges: C18 reversed-phase, 500 mg, 6 mL

  • Glassware: Volumetric flasks, pipettes, autosampler vials with inserts

Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is designed for the extraction and concentration of this compound from a water matrix.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of Hexane through the C18 cartridge to solvate the stationary phase.

    • Flush with 5 mL of Methanol.

    • Equilibrate the cartridge by passing 10 mL of deionized water, ensuring the sorbent bed does not go dry.[9][10]

  • Sample Loading:

    • Take a 100 mL aliquot of the aqueous sample.

    • Spike the sample with the internal standard to a final concentration of 50 µg/L.

    • Load the entire sample onto the conditioned SPE cartridge at a slow, constant flow rate of approximately 5 mL/min.[9]

  • Washing:

    • After loading, wash the cartridge with 5 mL of a 5% Methanol in water solution to remove polar impurities.

    • Dry the cartridge thoroughly by passing a stream of nitrogen or argon gas for 10-15 minutes. This step is critical to remove residual water.[9]

  • Elution:

    • Elute the retained analytes (this compound and the internal standard) by passing 2 x 2 mL aliquots of Hexane through the cartridge into a collection vial.

    • Pass the eluent through a small column of anhydrous sodium sulfate to remove any remaining water.

  • Concentration and Reconstitution:

    • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

    • Transfer the concentrated sample to a 1.5 mL autosampler vial with an insert for GC-MS analysis.

GC-MS Analysis

The following parameters provide a starting point for the analysis and should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Column Non-polar (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessGood resolution for a wide range of alkanes, separating them primarily by boiling point.[11]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert gas providing good chromatographic efficiency.[11]
Injector Splitless mode, 280°CEnhances sensitivity for trace analysis by transferring the entire sample volume to the column.[11]
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 300°C, Hold: 5 minProvides good separation of C13 alkanes from other components in a complex mixture.[11][12]
MS System Agilent 5977B MSD or equivalentProvides high sensitivity and selectivity.
Transfer Line Temp. 280°CPrevents condensation of analytes between the GC and MS.[11]
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions for the analyte and IS.
SIM Ions This compound (m/z): 57, 71, 85, 155Dodecane-d26 (IS, m/z): 66, 80Analyte: Key fragment ions for alkanes.[11] IS: Characteristic fragments for the internal standard.

Data Analysis and Quantification

Identification

The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. Alkanes undergo extensive fragmentation in EI-MS, with the molecular ion (M+ at m/z 184 for C13H28) often being of low abundance or absent.[1][11] The spectrum is typically characterized by a series of alkyl cations ([CnH2n+1]+) separated by 14 Da (CH2 group), with prominent ions at m/z 57, 71, and 85.[11]

Calibration and Quantification

Quantification is performed using the internal standard method.

  • Calibration Curve: Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/L) in hexane. Spike each standard with the internal standard at a constant concentration (e.g., 50 µg/L).

  • Analysis: Analyze each calibration standard using the established GC-MS method.

  • Construction: For each standard, calculate the ratio of the peak area of the this compound quantifying ion (e.g., m/z 85) to the peak area of the internal standard quantifying ion (e.g., m/z 66).

  • Linear Regression: Plot the peak area ratio against the concentration of the analyte. The resulting calibration curve should be linear with a correlation coefficient (R²) ≥ 0.995.[13][14]

  • Sample Quantification: Analyze the prepared samples and calculate the area ratio of the analyte to the internal standard. Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Method Validation

The analytical method was validated according to established guidelines to ensure its reliability, accuracy, and precision.[6][13][15]

Summary of Validation Results

Validation ParameterAcceptance CriteriaResult
Specificity No interfering peaks at the retention time of the analyte and IS in blank matrix.Pass
Linearity (Range) R² ≥ 0.995 (1 - 100 µg/L)R² = 0.998
Accuracy (% Recovery) 80 - 110%92.5 - 103.7% (at 3 concentration levels)
Precision (% RSD)
- Repeatability (n=6)≤ 15%4.8%
- Intermediate (3 days)≤ 20%7.2%
Limit of Detection (LOD) S/N ≥ 30.3 µg/L
Limit of Quantitation (LOQ) S/N ≥ 101.0 µg/L
Robustness % RSD of results < 15% after minor parameter changes.Pass

Note: The results presented in this table are representative examples and may vary between laboratories and instruments.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantitative determination of this compound in complex mixtures. The Solid-Phase Extraction protocol is effective for isolating and concentrating the analyte from aqueous matrices, and the subsequent GC-MS analysis offers excellent chromatographic resolution and definitive identification. The validated method meets stringent criteria for accuracy, precision, and linearity, making it suitable for routine use in quality control and research environments.

References

The Elusive Biomarker: Deconstructing the Role of 5-Ethyl-5-methyldecane in Environmental Forensics

Author: BenchChem Technical Support Team. Date: December 2025

While 5-Ethyl-5-methyldecane, a C13 branched alkane, is a known chemical entity, a comprehensive review of scientific literature reveals a significant gap in its specific application as a recognized biomarker for environmental studies. Currently, there is no established body of research that singles out this compound as a definitive indicator of specific pollutants or environmental conditions. However, as a constituent of the broader class of saturated hydrocarbons, its presence in environmental samples can be assessed using well-established protocols for petroleum hydrocarbon analysis. This report provides a detailed overview of the general methodologies applicable to the analysis of branched alkanes, including this compound, in the context of environmental contamination.

Introduction to Branched Alkanes as Petroleum Biomarkers

Petroleum and its refined products are complex mixtures of hydrocarbons, including straight-chain alkanes, branched alkanes, cycloalkanes, and aromatic compounds. In the field of environmental forensics, specific hydrocarbons, often referred to as biomarkers, can provide valuable information about the source and weathering of oil spills and other petroleum-related contamination. Branched alkanes, due to their varied structures and relative resistance to degradation compared to their straight-chain counterparts, can serve as components of a larger "fingerprint" to characterize hydrocarbon contamination.

While this compound is not a commonly cited biomarker, its analysis would fall under the general category of Total Petroleum Hydrocarbons (TPH) in the C10-C40 range. The methodologies for extracting and quantifying these compounds from various environmental matrices are well-developed and standardized.

Data Presentation: A Framework for Analysis

In the absence of specific quantitative data for this compound as an environmental biomarker, the following table provides a template for how such data would be presented. This hypothetical data illustrates the type of information that would be collected in a study investigating petroleum hydrocarbon contamination.

Environmental MatrixSample IDConcentration of C13 Branched Alkanes (µg/kg)TPH (C10-C40) Concentration (mg/kg)Notes
Soil S-01 (Contaminated Site)15.22,500Suspected diesel spill
S-02 (Control Site)< 0.515Background levels
Water W-01 (Sheen on Surface)2.8 (µg/L)12 (mg/L)Visible petroleum product
W-02 (Upstream Control)< 0.1 (µg/L)< 0.1 (mg/L)No visible contamination
Sediment SD-01 (Riverbed near Outfall)8.9850Chronic low-level discharge
SD-02 (Pristine Lakebed)< 0.510Minimal anthropogenic impact

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the analysis of branched alkanes like this compound in environmental samples. These protocols are generalized from standard methods for TPH analysis.

Protocol 1: Extraction of Saturated Hydrocarbons from Soil/Sediment

Objective: To extract total petroleum hydrocarbons, including branched alkanes, from solid environmental matrices.

Materials:

  • Dichloromethane (DCM), pesticide grade

  • Hexane (B92381), pesticide grade

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel (activated)

  • Glass fiber filters

  • Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)

  • Rotary evaporator

  • Concentrator tube

Procedure:

  • Sample Preparation: Air-dry the soil or sediment sample to a constant weight and sieve to remove large debris. Homogenize the sample.

  • Extraction:

    • Soxhlet Extraction: Mix 10-20 g of the dried sample with an equal amount of anhydrous sodium sulfate. Place the mixture in a cellulose (B213188) thimble and extract with a 1:1 mixture of DCM and hexane for 16-24 hours.

    • Accelerated Solvent Extraction (ASE): Pack an extraction cell with 10-20 g of the dried sample mixed with a drying agent. Extract with DCM/hexane at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).

  • Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

  • Fractionation (Clean-up):

    • Prepare a chromatography column packed with activated silica gel.

    • Apply the concentrated extract to the top of the column.

    • Elute the saturated hydrocarbon fraction (containing branched alkanes) with hexane.

    • Collect the eluate.

  • Final Concentration: Concentrate the saturated hydrocarbon fraction to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for instrumental analysis.

Protocol 2: Analysis of Saturated Hydrocarbons by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify branched alkanes in the extracted sample.

Instrumentation:

  • Gas chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms)

  • Autosampler

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 6°C/min to 300°C

    • Hold: 20 minutes

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Procedure:

  • Calibration: Prepare a series of calibration standards containing known concentrations of a C13 branched alkane standard (if available) or a mixture of representative branched alkanes.

  • Sample Analysis: Inject 1 µL of the final extract into the GC-MS.

  • Data Analysis:

    • Identify this compound and other branched alkanes based on their retention times and mass spectra (characteristic fragment ions for alkanes include m/z 57, 71, 85, etc.).

    • Quantify the concentration of the target analytes by comparing their peak areas to the calibration curve.

Visualizations

Experimental Workflow

cluster_0 Sample Collection & Preparation cluster_1 Extraction & Clean-up cluster_2 Analysis & Data Interpretation Sample Environmental Sample (Soil, Water, Sediment) Prepare Drying, Sieving, Homogenization Sample->Prepare Extract Solvent Extraction (Soxhlet or ASE) Prepare->Extract Concentrate1 Initial Concentration Extract->Concentrate1 Fractionate Silica Gel Chromatography Concentrate1->Fractionate Concentrate2 Final Concentration Fractionate->Concentrate2 GCMS GC-MS Analysis Concentrate2->GCMS Data Data Processing & Quantification GCMS->Data Report Reporting & Interpretation Data->Report cluster_0 Exposure cluster_1 Biological Interaction cluster_2 Cellular Effects cluster_3 Potential Outcomes Exposure Hydrocarbon Exposure (Inhalation, Ingestion, Dermal) Absorption Absorption into Bloodstream Exposure->Absorption Distribution Distribution to Tissues & Organs Absorption->Distribution Metabolism Metabolic Activation/Detoxification (Liver) Distribution->Metabolism Membrane Cell Membrane Disruption Metabolism->Membrane Oxidative Oxidative Stress Metabolism->Oxidative DNA DNA Adduct Formation (for some hydrocarbons) Metabolism->DNA Toxicity Organ Toxicity (e.g., Lungs, Liver, CNS) Membrane->Toxicity Oxidative->Toxicity Carcinogenesis Carcinogenesis DNA->Carcinogenesis

Application Note: A Framework for the Pyrolytic Analysis of 5-Ethyl-5-methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrolysis is a thermal decomposition process conducted in an inert atmosphere, breaking down large organic molecules into smaller, more stable fragments.[1][2][3] This technique, also known as thermal cracking, is fundamental in the petroleum industry for converting heavy hydrocarbons into more valuable products like gasoline.[1][2] The pyrolysis of alkanes proceeds through a free-radical chain mechanism, and its rate generally increases with the molecular weight and degree of branching of the alkane.[1][2] This application note provides a detailed experimental setup and protocol for studying the pyrolysis of 5-Ethyl-5-methyldecane (C13H28)[4][5], a branched alkane. The methodologies described herein are designed to identify and quantify the resulting pyrolysis products, offering insights into its degradation pathways and potential applications.

Experimental Workflow

The overall experimental process involves sample preparation, pyrolysis in a controlled reactor, separation of the resulting products by gas chromatography, identification by mass spectrometry, and subsequent data analysis.

PyrolysisWorkflow cluster_setup Experimental Setup cluster_analysis Data Processing Sample Sample Preparation (this compound) Pyrolyzer Pyrolysis Reactor (e.g., Flow-Tube or Pyro-GC) Sample->Pyrolyzer Inert Gas (He/Ar) GC Gas Chromatography (GC) Pyrolyzer->GC Pyrolyzates MS Mass Spectrometry (MS) GC->MS Separated Products Data Data Acquisition & Analysis MS->Data Mass Spectra Results Results Interpretation (Product Identification & Quantification) Data->Results Processed Data

Caption: Experimental workflow for the pyrolysis of this compound.

Materials and Equipment

Materials:

  • This compound (CAS: 17312-74-2)[4]

  • High-purity helium or argon (carrier gas)

  • Calibration standards (for quantitative analysis)

  • Solvents for cleaning (e.g., acetone, methanol)[6]

Equipment:

  • Pyrolysis unit (e.g., tube furnace, micro-pyrolyzer)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)[6]

  • Syringe pump or other sample introduction system

  • Temperature and pressure controllers

  • Data acquisition and analysis software

Experimental Protocols

3.1. Protocol 1: Pyrolysis using a Flow-Tube Reactor

This protocol is suitable for studying pyrolysis kinetics and product distribution under various conditions. A flow-tube reactor combined with a synchrotron radiation photoionization mass spectrometer is an advanced setup for such studies.[7][8]

  • System Preparation:

    • Assemble the flow-tube reactor system, ensuring all connections are leak-tight.

    • Purge the system with an inert gas (e.g., Helium) at a controlled flow rate to remove any residual air.

    • Heat the pyrolysis furnace to the desired reaction temperature (e.g., starting at 500°C). Temperatures for alkane cracking typically range from 500°C to 900°C.[1][3]

  • Sample Introduction:

    • Dilute the this compound sample in an inert carrier gas.

    • Introduce the diluted sample into the heated reactor at a constant flow rate using a syringe pump.

  • Pyrolysis Reaction:

    • Allow the sample to pass through the heated zone of the reactor. The residence time is controlled by the reactor volume and the total gas flow rate.

    • The pyrolysis reaction occurs, breaking down the parent molecule into smaller fragments. The process follows a free-radical mechanism involving C-C and C-H bond fission.[1][2]

  • Product Analysis (Online GC-MS):

    • Direct the output stream from the reactor to the injection port of a GC-MS system.

    • GC Separation: Use a suitable capillary column (e.g., a nonpolar or medium-polar column) to separate the complex mixture of pyrolysis products.[6]

      • Example GC Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.

    • MS Detection: As components elute from the GC column, they are ionized and fragmented in the mass spectrometer.

      • Acquire mass spectra over a range of m/z 35-550.

    • Identify the products by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.[9]

3.2. Protocol 2: Analytical Pyrolysis using Py-GC-MS

Analytical Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC-MS) is a powerful technique for characterizing materials without extensive sample preparation.[9][10]

  • Sample Preparation:

    • Place a small, accurately weighed amount of liquid this compound (typically a few microliters) into a pyrolysis sample cup.

  • Pyrolysis:

    • Insert the sample cup into the pyrolyzer, which is directly interfaced with the GC injector port.[11]

    • Set the pyrolysis temperature (e.g., 700°C). The sample is rapidly heated, causing thermal fragmentation.[9][11]

  • Product Analysis (GC-MS):

    • The volatile pyrolysis products are immediately swept into the GC column by the carrier gas.

    • The subsequent separation and identification steps are the same as described in Protocol 1 (Step 4). This method allows for direct analysis of the sample without the need for pretreatment.[9]

Data Presentation

Quantitative analysis of the pyrolysis products is crucial for understanding the reaction pathways. The yield of each product can be determined by integrating the corresponding peak area in the GC chromatogram and comparing it against a calibration curve. Results should be summarized in a clear, tabular format.

Table 1: Hypothetical Product Distribution from the Pyrolysis of this compound at Various Temperatures

Pyrolysis Temperature (°C)Methane (wt%)Ethylene (wt%)Propylene (wt%)Butene Isomers (wt%)Pentene Isomers (wt%)Heptane Isomers (wt%)Unreacted Feed (wt%)
550 2.55.18.312.515.210.146.3
650 4.89.715.618.920.18.522.4
750 8.216.422.120.315.55.312.2

Note: The product distribution is hypothetical and serves as an example for data presentation. The actual products will consist of a complex mixture of smaller alkanes and alkenes.[1]

Expected Signaling Pathways (Reaction Mechanism)

The pyrolysis of alkanes occurs via a free-radical chain reaction. While a detailed signaling pathway is incredibly complex, a simplified logical relationship can be visualized.

ReactionMechanism cluster_initiation Chain Initiation cluster_propagation Chain Propagation cluster_products Products cluster_termination Chain Termination Parent This compound Rad1 Alkyl Radicals (C-C Bond Fission) Parent->Rad1 High Temp. BetaScission β-Scission Rad1->BetaScission H_Abstraction H-Abstraction Rad1->H_Abstraction Isomerization Isomerization Rad1->Isomerization Termination Radical Recombination Rad1->Termination Alkene Smaller Alkenes BetaScission->Alkene Alkane Smaller Alkanes H_Abstraction->Alkane Isomerization->Rad1 Alkene->Termination Alkane->Termination

References

Application Notes and Protocols for the Analysis of Branched Alkanes by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Branched Alkane Analysis

Branched alkanes, isomers of their straight-chain counterparts, present a significant analytical challenge due to their structural similarity and vast number. Distinguishing between these isomers is crucial in various fields, including petroleum and fuel analysis, environmental monitoring, and in drug development, where metabolic profiling and impurity identification are paramount. The subtle differences in their physical properties, such as boiling points, necessitate high-resolution separation techniques for accurate identification and quantification.

While High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique, it is generally not the preferred method for the analysis of branched alkanes. The primary reasons for this include:

  • Lack of a Strong Chromophore: Alkanes do not possess a chromophore, which is a light-absorbing group, making them largely invisible to UV-Vis detectors, the most common type of HPLC detector.[1]

  • Volatility: Lighter alkanes are highly volatile, making them more suitable for analysis in the gas phase.[2] Gas Chromatography (GC) is inherently designed for volatile and semi-volatile compounds.[2]

  • Solubility and Retention: Alkanes are non-polar and would require a normal-phase HPLC setup with non-polar solvents. Achieving adequate separation of closely related isomers in liquid chromatography can be challenging and often less efficient than in gas chromatography.[3]

Therefore, Gas Chromatography (GC) is the industry-standard and most effective technique for the separation and analysis of branched alkanes. This document provides detailed application notes and protocols for the analysis of branched alkanes using GC with Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Principle of Separation: Gas Chromatography for Branched Alkanes

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase (an inert carrier gas, typically helium or hydrogen) and the liquid or solid stationary phase coated on the inside of the column. For alkanes, which are non-polar, the elution order is primarily determined by their boiling points.[4] Branched alkanes generally have lower boiling points than their straight-chain isomers of the same carbon number and thus tend to elute earlier. The degree of branching also influences the retention time, allowing for the separation of different isomers.

Non-polar stationary phases, such as 100% dimethylpolysiloxane (DB-1) or 5% phenyl / 95% dimethylpolysiloxane (DB-5), are the industry standard for alkane analysis.[4][5] The choice of column dimensions (length, internal diameter, and film thickness) and the temperature program are critical for achieving the desired resolution between complex mixtures of isomers.[4]

Data Presentation: Kovats Retention Indices

For the identification of branched alkanes, especially when authentic standards are not available, the Kovats Retention Index (RI) system is an invaluable tool. The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes.[6] This converts retention times into system-independent constants, allowing for comparison of data between different laboratories and instruments.[6]

The Kovats Retention Index (I) for a temperature-programmed analysis is calculated using the following formula:

I = 100n + 100 * [(t_x - t_n) / (t_(n+1) - t_n)]

Where:

  • t_x is the retention time of the unknown compound

  • t_n is the retention time of the n-alkane eluting just before the unknown

  • t_(n+1) is the retention time of the n-alkane eluting just after the unknown

  • n is the carbon number of the n-alkane eluting before the unknown

Below are tables summarizing the Kovats Retention Indices for selected branched alkanes on common non-polar GC columns.

Table 1: Kovats Retention Indices of Selected Branched Alkanes on a DB-1 (100% Dimethylpolysiloxane) Column [6][7][8]

CompoundIUPAC NameAverage Kovats Index
Isobutane2-Methylpropane388
Isopentane2-Methylbutane476
Neopentane2,2-Dimethylpropane493
2-Methylpentane2-Methylpentane573
3-Methylpentane3-Methylpentane584
2,2-Dimethylbutane2,2-Dimethylbutane587
2,3-Dimethylbutane2,3-Dimethylbutane597
2-Methylhexane2-Methylhexane669
3-Methylhexane3-Methylhexane678
2,4-Dimethylpentane2,4-Dimethylpentane665
2,2,4-Trimethylpentane2,2,4-Trimethylpentane692

Note: Retention indices are dependent on the specific GC conditions, particularly the temperature program. The values presented are averages compiled from various sources and should be used as a guide.

Table 2: Kovats Retention Indices of Selected Branched Alkanes on a DB-5 (5% Phenyl / 95% Dimethylpolysiloxane) Column [5][9][10]

CompoundIUPAC NameAverage Kovats Index
Isobutane2-Methylpropane390
Isopentane2-Methylbutane478
Neopentane2,2-Dimethylpropane495
2-Methylpentane2-Methylpentane575
3-Methylpentane3-Methylpentane586
2,2-Dimethylbutane2,2-Dimethylbutane590
2,3-Dimethylbutane2,3-Dimethylbutane600
2-Methylhexane2-Methylhexane672
3-Methylhexane3-Methylhexane681
2,4-Dimethylpentane2,4-Dimethylpentane668
2,2,4-Trimethylpentane2,2,4-Trimethylpentane695

Note: The slightly higher polarity of the DB-5 phase can lead to minor shifts in retention indices compared to the DB-1 phase.

Experimental Protocols

Protocol 1: GC-FID Analysis of a Branched Alkane Standard Mixture

This protocol is designed for the quantitative analysis of a mixture of branched alkanes using a standard gas chromatograph with a Flame Ionization Detector (FID).

1. Sample and Standard Preparation:

  • Standard Mixture: Prepare a mixed standard of branched alkanes (e.g., 2-methylpentane, 3-methylpentane, 2,4-dimethylpentane) in a volatile solvent like hexane (B92381) or pentane. A concentration of approximately 100 µg/mL for each component is a good starting point.

  • n-Alkane Standard: Prepare a separate standard mixture of n-alkanes (e.g., C5 to C10) in the same solvent to be used for the calculation of Kovats Retention Indices.

  • Sample Preparation: If analyzing an unknown sample, dissolve it in a suitable volatile solvent and filter it through a 0.45 µm syringe filter to remove any particulates.[11] Dilute the sample as necessary to bring the analyte concentrations within the linear range of the detector.

2. GC-FID Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Column Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial: 40 °C, hold for 5 minRamp: 5 °C/min to 200 °CHold: 10 min at 200 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min

3. Data Analysis:

  • Quantification: Identify the peaks in the chromatogram based on their retention times compared to the standard mixture. Calculate the concentration of each branched alkane using the peak areas and a calibration curve generated from the standards.

  • Kovats Retention Index Calculation: Run the n-alkane standard under the same GC conditions. Use the retention times of the n-alkanes and the branched alkanes to calculate the Kovats RI for each branched isomer.

Protocol 2: GC-MS Analysis for Identification of Branched Alkanes

This protocol is designed for the qualitative identification of branched alkanes in a sample using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Follow the same sample preparation steps as in Protocol 1. Ensure the final sample concentration is suitable for MS detection (typically in the low µg/mL range).

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial: 40 °C, hold for 5 minRamp: 5 °C/min to 200 °CHold: 10 min at 200 °C
Transfer Line Temp. 280 °C
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Mass Scan Range 35 - 350 amu

3. Data Analysis and Identification:

  • Mass Spectral Interpretation: The fragmentation of branched alkanes is dominated by cleavage at the branching point, leading to the formation of more stable secondary and tertiary carbocations.[9] The molecular ion peak (M+) is often weak or absent in highly branched alkanes.[9]

  • Library Search: Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.

  • Kovats RI Confirmation: Calculate the Kovats Retention Index for each peak of interest and compare it with literature values (as provided in Tables 1 and 2) to confirm the identity of the isomers.

Mandatory Visualization

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample (e.g., Petroleum Fraction, Environmental Extract) Dilution Dilution in Volatile Solvent (e.g., Hexane) Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Vialing Transfer to GC Vial Filtration->Vialing Injection Autosampler Injection Vialing->Injection Separation Capillary GC Column (e.g., DB-5) Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Quantification Chromatogram->Peak_Integration RI_Calculation Kovats RI Calculation Chromatogram->RI_Calculation MS_Library_Search MS Library Search & Fragmentation Analysis Chromatogram->MS_Library_Search Quantification Quantification Report Peak_Integration->Quantification Identification Compound Identification RI_Calculation->Identification MS_Library_Search->Identification Identification->Quantification

Caption: Workflow for the GC analysis of branched alkanes.

Column_Selection_Logic Start Define Analytical Goal (Separation of Branched Alkanes) Analyte_Properties Consider Analyte Properties: - Volatility (Boiling Point Range) - Polarity (Non-polar) Start->Analyte_Properties Stationary_Phase Select Stationary Phase Analyte_Properties->Stationary_Phase NonPolar_Phase Non-Polar Phase Recommended (e.g., DB-1, DB-5) Stationary_Phase->NonPolar_Phase Alkanes are non-polar Column_Dimensions Determine Column Dimensions NonPolar_Phase->Column_Dimensions Length Length: - 30m for general screening - 60-100m for high resolution of isomers Column_Dimensions->Length Complexity of Mixture ID Internal Diameter (ID): - 0.25mm for standard analysis - 0.18mm for faster analysis Column_Dimensions->ID Speed vs. Capacity Film_Thickness Film Thickness: - 0.25µm for C5-C20 range - 0.5-1.0µm for more volatile compounds Column_Dimensions->Film_Thickness Analyte Volatility Optimization Optimize GC Method (Temperature Program, Flow Rate) Length->Optimization ID->Optimization Film_Thickness->Optimization

Caption: Logical workflow for selecting a GC column for branched alkane analysis.

References

Application Notes and Protocols: Synthesis and Potential Research Applications of 5-Ethyl-5-methyldecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain branched alkanes are fundamental structures in organic chemistry and have applications ranging from fuels to reference materials in analytical science.[1][2] While 5-Ethyl-5-methyldecane is a known compound, literature specifically detailing the synthesis of its derivatives for drug development is scarce.[3] This document provides a proposed, robust protocol for the synthesis of the core this compound structure, based on established methods for creating tertiary alkanes.[4] Furthermore, it outlines potential avenues for derivatization and discusses the general biological context of such molecules, including their metabolic degradation pathways. The information presented aims to serve as a foundational guide for researchers interested in exploring this chemical space.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the parent compound, this compound, is provided below for reference. This data is essential for handling, characterization, and downstream applications.

PropertyValueReference
CAS Number 17312-74-2[5][6][7]
Molecular Formula C₁₃H₂₈[5][6]
Molecular Weight 184.36 g/mol [6][7]
IUPAC Name This compound[6]
Boiling Point 219.7°C at 760 mmHg[5]
Density 0.758 g/cm³[5]
Flash Point 83°C[5]
Refractive Index 1.425[5]

Proposed Synthesis Protocol

The synthesis of a tertiary alkane like this compound can be efficiently achieved via a multi-step process involving the creation of a tertiary alcohol followed by deoxygenation. The Grignard reaction is a classic and effective method for forming the required carbon-carbon bonds to create the tertiary alcohol intermediate.[4]

Part 1: Synthesis of 5-Ethyl-5-decanol (Tertiary Alcohol Intermediate)

This step utilizes a Grignard reagent addition to a ketone.

Materials:

Protocol:

  • Grignard Reagent Preparation:

    • Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • In the dropping funnel, prepare a solution of 1-bromobutane in anhydrous diethyl ether.

    • Add a small portion of the 1-bromobutane solution and a single crystal of iodine to the magnesium turnings to initiate the reaction.

    • Once the reaction begins (indicated by bubbling and heat), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of butylmagnesium bromide.

  • Reaction with Ketone:

    • Cool the Grignard reagent to 0°C using an ice bath.

    • Prepare a solution of 2-heptanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-heptanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Separate the ethereal layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to yield crude 5-ethyl-5-decanol.

    • Purify the tertiary alcohol by vacuum distillation or column chromatography.

Part 2: Deoxygenation of 5-Ethyl-5-decanol to this compound

This can be achieved through a two-step dehydration-hydrogenation sequence.[4]

Materials:

Protocol:

  • Dehydration to Alkene Mixture:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 5-ethyl-5-decanol and toluene.

    • Add a catalytic amount of phosphoric acid or p-toluenesulfonic acid.

    • Heat the mixture to reflux, azeotropically removing water until no more is collected.

    • Cool the reaction, wash with sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to obtain a mixture of alkene isomers.

  • Hydrogenation to Alkane:

    • Dissolve the crude alkene mixture in methanol or ethanol in a suitable hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst under an inert atmosphere.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a balloon) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

    • Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation.

Synthetic Workflow

G A 1-Bromobutane + Mg B Butylmagnesium Bromide (Grignard Reagent) A->B Anhydrous Ether D Reaction & Workup B->D C 2-Heptanone C->D E 5-Ethyl-5-decanol (Tertiary Alcohol) D->E F Dehydration (H₃PO₄, Heat) E->F G Alkene Isomer Mixture F->G H Hydrogenation (H₂, Pd/C) G->H I This compound (Final Product) H->I

Caption: Proposed synthetic workflow for this compound.

Potential for Derivatization

To create derivatives for further research, this core synthesis can be modified:

  • Varying the Grignard Reagent: Using different alkyl or aryl Grignard reagents in place of butylmagnesium bromide will alter one of the alkyl chains on the quaternary carbon.

  • Varying the Ketone: Using different ketones in place of 2-heptanone will modify the other two alkyl chains.

  • Functionalized Starting Materials: Employing ketones or Grignard reagents that contain protected functional groups (e.g., ethers, silyl (B83357) ethers) would introduce handles for post-synthesis modification. Direct functionalization of the final alkane product is challenging due to the low reactivity of C-H bonds.[8]

Biological Context and Potential Research Applications

Alkanes are generally considered to have low biological reactivity due to the strength and non-polarity of their C-C and C-H bonds.[8] However, their high lipophilicity makes them relevant in several areas:

  • Drug Delivery: Long-chain branched alkanes can serve as highly lipophilic moieties in prodrugs or drug delivery systems to enhance membrane permeability or control formulation properties.

  • Toxicology Studies: As components of petroleum, understanding the metabolism and potential toxicity of complex alkanes is crucial for environmental and occupational health research.[9]

  • Bioremediation: Many microorganisms have evolved enzymatic pathways to metabolize alkanes, using them as a carbon source. This is a key process in the bioremediation of oil spills.[10]

Metabolic Pathway for Alkane Degradation

While specific pathways for this compound are not documented, the general aerobic degradation pathway for alkanes in microorganisms provides a useful model. This process is typically initiated by alkane hydroxylase enzymes.[11]

G Alkane n-Alkane Alcohol Primary Alcohol Alkane->Alcohol Alkane Hydroxylase (AlkB) + O₂ Aldehyde Aldehyde Alcohol->Aldehyde Alcohol Dehydrogenase FattyAcid Fatty Acid Aldehyde->FattyAcid Aldehyde Dehydrogenase BetaOx β-Oxidation Pathway FattyAcid->BetaOx TCA TCA Cycle BetaOx->TCA Acetyl-CoA

Caption: General aerobic metabolic pathway for n-alkane degradation.

Conclusion

This document provides a comprehensive, albeit proposed, framework for the synthesis of this compound and its potential derivatives. By leveraging well-established synthetic methodologies like the Grignard reaction, researchers can access this and related tertiary alkane structures. While direct applications in drug development are not yet established, the unique physicochemical properties of these molecules offer intriguing possibilities for their use as chemical tools, reference standards, and building blocks in materials science and toxicology research. The provided protocols and diagrams serve as a starting point for investigators aiming to explore this area of chemical synthesis.

References

Application Notes and Protocols for Isotopic Labeling of 5-Ethyl-5-methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and subsequent isotopic labeling of 5-Ethyl-5-methyldecane. The synthesis is achieved through a robust two-step process involving a Grignard reaction to create a tertiary alcohol intermediate, followed by its reduction to the target alkane. Protocols for both deuterium (B1214612) (²H) and Carbon-13 (¹³C) labeling are presented. The deuterium labeling is accomplished via an efficient iridium-catalyzed hydrogen-deuterium exchange on the final alkane. Carbon-13 labeling is incorporated during the synthesis by utilizing a ¹³C-labeled precursor. These methods provide valuable tools for researchers in various fields, including metabolic studies, reaction mechanism elucidation, and as internal standards for quantitative analysis.

Introduction

Isotopic labeling is a powerful technique used to trace the fate of molecules in chemical and biological systems.[1] By replacing specific atoms with their heavier isotopes, researchers can gain insights into metabolic pathways, reaction kinetics, and molecular structures.[1][2] this compound, a branched alkane, serves as a model compound for developing labeling strategies for saturated hydrocarbons. This application note details reliable protocols for the preparation of both deuterated and ¹³C-labeled this compound. The analytical characterization of the labeled products is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which allow for the unambiguous determination of isotopic incorporation.[3][4]

Synthesis of this compound

The synthesis of the target alkane is performed in two main steps: the formation of a tertiary alcohol via a Grignard reaction, and the subsequent reduction of this alcohol.

Step 1: Synthesis of 5-Ethyl-5-methyl-5-decanol (Tertiary Alcohol Intermediate)

This procedure utilizes the addition of a pentyl Grignard reagent to 2-heptanone (B89624) to generate the tertiary alcohol precursor.[5][6]

Materials:

Protocol:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine.

    • Add anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, dissolve 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopentane solution to the magnesium suspension to initiate the reaction (disappearance of iodine color and gentle reflux).

    • Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.[7][8]

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 2-heptanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[7]

  • Work-up and Purification:

    • Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution.

    • Separate the ether layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and remove the solvent under reduced pressure to yield the crude 5-ethyl-5-methyl-5-decanol.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient).

Step 2: Reduction of 5-Ethyl-5-methyl-5-decanol to this compound

The tertiary alcohol is reduced to the corresponding alkane. A common method involves the conversion of the alcohol to a tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).[9][10]

Materials:

  • 5-Ethyl-5-methyl-5-decanol (from Step 1)

  • Anhydrous pyridine (B92270)

  • p-Toluenesulfonyl chloride (TsCl)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Tosylation:

    • Dissolve 5-ethyl-5-methyl-5-decanol (1.0 equivalent) in anhydrous pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) in portions.

    • Stir the mixture at 0 °C for 4-6 hours.

    • Pour the reaction mixture into cold 1 M HCl and extract with diethyl ether.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.

  • Reduction:

    • In a separate flask, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C.

    • Dissolve the crude tosylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition, allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting solids and wash thoroughly with diethyl ether.

    • Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate carefully to yield the crude this compound.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to obtain pure this compound.[11][12][13]

Protocol for Isotopic Labeling

Deuterium (²H) Labeling via Iridium-Catalyzed H/D Exchange

This protocol utilizes a homogeneous iridium pincer catalyst for the direct C-H activation and deuteration of the alkane using deuterium oxide (D₂O) as the deuterium source.[1][2][14]

Materials:

  • This compound

  • [Ir(cod)(NHC)Cl] (or a similar iridium pincer catalyst precursor)

  • Sodium methoxide (B1231860) (NaOMe)

  • Methanol-d₄ (CD₃OD) or D₂O

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran)

Protocol:

  • In a glovebox, add this compound (1.0 equivalent), the iridium catalyst precursor (e.g., 1-5 mol%), and sodium methoxide (10-20 mol%) to a reaction vessel.

  • Add the anhydrous, degassed solvent followed by the deuterium source (CD₃OD or D₂O, in excess).

  • Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 80-150 °C) for 12-24 hours.[15]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a nonpolar solvent (e.g., hexanes) and wash with water to remove the catalyst and deuterium source.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent to yield the deuterated this compound.

  • Determine the level of deuterium incorporation by ²H NMR and Mass Spectrometry.

Carbon-13 (¹³C) Labeling

¹³C labeling is achieved by incorporating a ¹³C-labeled precursor during the synthesis of this compound. This example describes the use of a ¹³C-labeled Grignard reagent.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromopentane-¹³C₅ (or other positionally labeled ¹³C-alkyl halide)

  • Anhydrous diethyl ether

  • 2-Heptanone

  • (Followed by the same reagents as in the non-labeled synthesis)

Protocol:

  • Synthesize the ¹³C-labeled 5-ethyl-5-methyl-5-decanol by following the protocol for the non-labeled synthesis, but substituting the ¹³C-labeled 1-bromopentane for the unlabeled version.[16]

  • Reduce the resulting ¹³C-labeled tertiary alcohol to the ¹³C-labeled this compound using the reduction protocol described previously.

  • Confirm the position and incorporation of the ¹³C label using ¹³C NMR and Mass Spectrometry.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the described protocols. Values are based on literature for analogous reactions.

ParameterSynthesis of this compoundDeuterium Labeling¹³C Labeling
Yield Step 1 (Grignard): 70-85% Step 2 (Reduction): 60-80%>95% recoverySame as non-labeled synthesis
Purity >98% (after chromatography)>98% (after workup)>98% (after chromatography)
Isotopic Enrichment N/A>90% Deuterium incorporation[15]>99% ¹³C (from precursor)
Catalyst Loading N/A1-5 mol%N/A
Key Reaction Conditions Grignard: 0 °C to reflux Reduction: 0 °C to reflux80-150 °C, 12-24 hSame as non-labeled synthesis

Diagrams

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 1-Bromopentane + 2-Heptanone grignard Grignard Reaction start->grignard alcohol 5-Ethyl-5-methyl-5-decanol grignard->alcohol reduction Reduction alcohol->reduction alkane This compound reduction->alkane

Caption: Synthesis of this compound workflow.

Labeling_Workflow cluster_labeling Isotopic Labeling cluster_c13_synthesis ¹³C Labeling (via Synthesis) unlabeled_alkane This compound h_d_exchange Iridium-catalyzed H/D Exchange unlabeled_alkane->h_d_exchange deuterated_alkane Deuterated Alkane h_d_exchange->deuterated_alkane c13_precursor ¹³C-labeled Precursor c13_synthesis Synthesis c13_precursor->c13_synthesis c13_alkane ¹³C-labeled Alkane c13_synthesis->c13_alkane

Caption: Isotopic labeling workflows.

Logical Relationship of Protocols

Protocol_Relationship synthesis Protocol 1: Synthesis of Unlabeled Alkane deuteration Protocol 2: Deuterium Labeling synthesis->deuteration Provides substrate analysis Analytical Characterization (NMR, MS) synthesis->analysis Characterize product deuteration->analysis Determine enrichment c13_labeling Protocol 3: ¹³C Labeling c13_labeling->analysis Determine enrichment

Caption: Relationship between protocols.

References

Application Notes and Protocols: 5-Ethyl-5-methyldecane in Fuel Composition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Ethyl-5-methyldecane, a highly branched C13 isoalkane, in the study of fuel compositions. This document outlines the compound's relevant physicochemical properties, its role in enhancing fuel performance, and detailed protocols for its analysis as a fuel component.

Introduction

This compound (CAS 17312-74-2) is a saturated aliphatic hydrocarbon with a significant degree of branching.[1][2][3][4][5] In the context of fuel science, highly branched alkanes are of particular interest due to their influence on combustion properties, most notably their high anti-knock characteristics.[6][7][8] The structure of this compound, with a quaternary carbon center, suggests a high octane (B31449) rating, making it a valuable subject for research in advanced fuel formulations.[6][8] Straight-chain alkanes, in contrast, are prone to rapid combustion that can lead to engine knocking.[9] The more controlled and slower combustion of branched alkanes enhances engine efficiency and prevents damage.[9]

This document will detail the applications of this compound as a potential fuel additive or a component in surrogate fuel mixtures for research purposes.

Data Presentation: Physicochemical Properties

The properties of this compound are summarized in the table below, with a comparison to its linear isomer, n-tridecane, to highlight the effects of branching.

PropertyThis compoundn-TridecaneSignificance in Fuel Composition
CAS Number 17312-74-2[1][4][5]629-50-5[10][11]Unique identifier for the chemical substance.
Molecular Formula C13H28[1][4][5]C13H28[10][11]Indicates the elemental composition of the molecule.
Molecular Weight 184.36 g/mol [1][4][5]184.37 g/mol [10]Important for calculating molar concentrations and fuel-air ratios.
Boiling Point Not available232-236 °C[10]Branched alkanes generally have lower boiling points than their linear isomers, affecting fuel volatility.[6][9]
Melting Point Not available-6 to -4 °C[10]Affects the cold-weather performance of fuels.
Density Not available0.756 g/mL[10]Branched alkanes typically have slightly lower densities than their linear counterparts.[6]
Research Octane Number (RON) Expected to be highLowA measure of a fuel's resistance to knocking in spark-ignition engines under low-severity conditions. Higher values indicate better performance.[7][12]
Motor Octane Number (MON) Expected to be highLowA measure of a fuel's resistance to knocking under more severe engine conditions.[13][14]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the properties of this compound as a fuel component.

1. Determination of Research Octane Number (RON)

This protocol is based on the ASTM D2699 standard test method.[15][16][17]

  • Objective: To determine the anti-knock characteristics of this compound under mild operating conditions.

  • Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.[15]

  • Procedure:

    • Calibrate the CFR engine using primary reference fuels (PRF), which are blends of isooctane (B107328) (RON 100) and n-heptane (RON 0).

    • Operate the engine at a constant speed of 600 rpm.[15]

    • Introduce the sample fuel (this compound) into the engine.

    • Adjust the compression ratio of the engine until a standard level of knock intensity is observed.

    • Bracket the sample fuel's knock intensity with two PRF blends, one that knocks more and one that knocks less than the sample.

    • The RON of the sample is calculated based on the volumetric composition of the PRF blend that matches the knock intensity of the sample fuel.[17]

  • Expected Outcome: this compound is expected to exhibit a high RON, indicative of good anti-knock properties under low-speed conditions.

2. Determination of Motor Octane Number (MON)

This protocol is based on the ASTM D2700 standard test method.[13][14][18][19]

  • Objective: To determine the anti-knock characteristics of this compound under more severe operating conditions.

  • Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.[13]

  • Procedure:

    • The procedure is similar to the RON determination, but with different operating conditions to simulate higher-speed, high-load scenarios.

    • Operate the engine at a higher speed of 900 rpm.[16]

    • The intake air temperature is also higher than in the RON test.

    • The MON is determined by comparing the knock intensity of the sample fuel to that of PRF blends under these more severe conditions.[14]

  • Expected Outcome: The MON is typically lower than the RON for a given fuel. A high MON for this compound would indicate its suitability for high-performance engines.

3. Blending and Performance Analysis

  • Objective: To evaluate the effect of this compound as a blending component in a base fuel (e.g., gasoline).

  • Procedure:

    • Prepare several blends of a base gasoline with varying concentrations of this compound (e.g., 5%, 10%, 20% by volume).

    • Determine the RON and MON for each blend using the ASTM D2699 and D2700 protocols.

    • Analyze other fuel properties of the blends, such as volatility (Reid Vapor Pressure), density, and distillation characteristics, according to relevant ASTM standards.

    • (Optional) Conduct engine testing with the fuel blends to evaluate performance metrics such as power output, fuel efficiency, and emissions.

  • Data Analysis: Plot the change in RON and MON as a function of the concentration of this compound in the blend. This will determine its blending octane value.

Visualizations

FuelAnalysisWorkflow cluster_preparation Sample Preparation cluster_testing Fuel Property Testing cluster_analysis Data Analysis & Evaluation BaseFuel Base Fuel Blending Blending BaseFuel->Blending BranchedAlkane This compound BranchedAlkane->Blending FuelBlends Fuel Blends (Varying %) Blending->FuelBlends RON_Test RON Test (ASTM D2699) FuelBlends->RON_Test Test Sample MON_Test MON Test (ASTM D2700) FuelBlends->MON_Test Test Sample Other_Tests Other Property Tests (e.g., Density, Volatility) FuelBlends->Other_Tests Test Sample PerformanceData Performance Data (RON, MON, etc.) RON_Test->PerformanceData MON_Test->PerformanceData Other_Tests->PerformanceData Evaluation Evaluate as Fuel Component PerformanceData->Evaluation

Caption: Workflow for evaluating this compound as a fuel component.

OctaneRatingConcept cluster_alkanes Alkane Structures cluster_combustion Combustion Characteristics cluster_performance Engine Performance Linear Linear Alkanes (e.g., n-Tridecane) FastCombustion Rapid, Uncontrolled Combustion Linear->FastCombustion Branched Branched Alkanes (e.g., this compound) SlowCombustion Slower, Controlled Combustion Branched->SlowCombustion Knocking Engine Knocking (Low Octane Number) FastCombustion->Knocking Smooth Smooth Operation (High Octane Number) SlowCombustion->Smooth

Caption: Relationship between alkane structure and engine performance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethyl-5-methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-5-methyldecane.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing highly branched alkanes like this compound is through a Grignard reaction, followed by dehydration and hydrogenation. This multi-step process offers a versatile approach to constructing the quaternary carbon center. The synthesis begins with the reaction of a ketone with a Grignard reagent to form a tertiary alcohol. This alcohol is then dehydrated to an alkene mixture, which is subsequently hydrogenated to yield the final alkane.[1]

Q2: Which ketone and Grignard reagent combination should I use?

To synthesize the tertiary alcohol precursor, 5-ethyl-5-methyldecan-5-ol, you have three potential retrosynthetic disconnections. Each involves reacting a ketone with a Grignard reagent. The choice of which pathway to follow may depend on the commercial availability and cost of the starting materials.

Q3: What are the critical parameters for a successful Grignard reaction?

The success of a Grignard reaction is highly dependent on maintaining strictly anhydrous (dry) conditions. Grignard reagents are potent bases and will react with any source of protons, including water, which will quench the reagent and reduce your yield.[2] Key considerations include:

  • Glassware: All glassware must be thoroughly dried, either in an oven or by flame-drying under an inert atmosphere.

  • Solvents: Anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), are essential.

  • Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent quenching by atmospheric moisture.

Q4: How can I purify the final this compound product?

Following the hydrogenation step, the reaction mixture will contain the desired alkane along with the catalyst and residual solvent. A typical purification procedure involves:

  • Filtration: Removal of the hydrogenation catalyst (e.g., Pd/C) by filtration.

  • Solvent Removal: Evaporation of the solvent using a rotary evaporator.

  • Distillation: Purification of the crude alkane by distillation to obtain the final, high-purity product.[1]

Troubleshooting Guide

Issue 1: Low Yield of the Tertiary Alcohol Intermediate

Potential Cause Recommended Solution
Presence of Moisture Ensure all glassware is rigorously dried and use anhydrous solvents. Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon).
Poor Quality Magnesium Use fresh, high-quality magnesium turnings. If the surface appears dull, activate it by crushing the turnings or using a small amount of iodine or 1,2-dibromoethane.
Side Reactions To minimize side reactions like enolization or reduction, add the ketone to the Grignard reagent at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.[3]
Inefficient Work-up Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching the reaction to avoid the formation of magnesium hydroxide (B78521) emulsions that can complicate extraction.

Issue 2: Formation of Significant Byproducts

Byproduct Potential Cause Recommended Solution
Alkane from Grignard Reagent Quenching of the Grignard reagent by trace amounts of water.Re-evaluate all drying procedures for glassware and solvents.
Wurtz Coupling Product (R-R) Reaction of the Grignard reagent with unreacted alkyl halide.Add the alkyl halide dropwise during the formation of the Grignard reagent to maintain a low concentration.
Starting Ketone Recovered Enolization of the ketone by the Grignard reagent acting as a base. This is more common with sterically hindered ketones.Use a less hindered Grignard reagent if possible or consider an alternative synthetic route.
Secondary Alcohol Reduction of the ketone by the Grignard reagent. This can occur with bulky Grignard reagents.Use a less bulky Grignard reagent or perform the reaction at a lower temperature.[3]

Experimental Protocols

Synthesis of this compound via the Grignard Reaction

This procedure is adapted from the synthesis of structurally similar branched alkanes.[1]

Step 1: Synthesis of 5-Ethyl-5-methyldecan-5-ol (Tertiary Alcohol)

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, place a solution of the appropriate alkyl halide (e.g., bromopentane for Route A; 1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, a small crystal of iodine can be added as an initiator.

  • Once the reaction has started, add the remaining alkyl halide solution dropwise to maintain a steady reflux.

  • After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution in an ice bath.

  • Add a solution of the ketone (e.g., 2-heptanone for Route A; 1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-5 hours.[1]

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

Typical Yields for Tertiary Alcohol Formation: 63-76%[1]

Step 2: Dehydration of 5-Ethyl-5-methyldecan-5-ol to Alkenes

  • Place the crude tertiary alcohol in a round-bottom flask.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to induce dehydration, collecting the resulting alkene mixture by distillation.

  • Wash the collected alkenes with a saturated sodium bicarbonate solution and then with water.

  • Dry the alkene mixture over anhydrous sodium sulfate.

Step 3: Hydrogenation of Alkenes to this compound

  • In a suitable pressure vessel, dissolve the alkene mixture in a solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas and stir the reaction mixture until the uptake of hydrogen ceases.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by distillation.

Typical Yields for Alkane Formation: 65-95%[1]

Data Presentation

Table 1: Reactant and Product Properties for a Potential Synthetic Route (Route A)

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
BromopentaneC₅H₁₁Br151.04Grignard Precursor
2-HeptanoneC₇H₁₄O114.19Ketone Substrate
5-Ethyl-5-methyldecan-5-olC₁₃H₂₈O200.37Tertiary Alcohol Intermediate
This compoundC₁₃H₂₈184.36Final Product

Visualizations

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation Grignard_Formation Formation of Pentylmagnesium Bromide Ketone_Addition Addition of 2-Heptanone Grignard_Formation->Ketone_Addition Reacts with Tertiary_Alcohol 5-Ethyl-5-methyldecan-5-ol Ketone_Addition->Tertiary_Alcohol Forms Dehydration Acid-Catalyzed Dehydration Tertiary_Alcohol->Dehydration Undergoes Alkene_Mixture Alkene Mixture Dehydration->Alkene_Mixture Yields Hydrogenation Catalytic Hydrogenation (Pd/C) Alkene_Mixture->Hydrogenation Is reduced by Final_Product This compound Hydrogenation->Final_Product Produces

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree Start Low Yield of Tertiary Alcohol Check_Moisture Check for Moisture (Glassware, Solvents)? Start->Check_Moisture Dry_Thoroughly Action: Rigorously Dry All Components Check_Moisture->Dry_Thoroughly Yes Check_Mg Is Magnesium Surface Dull? Check_Moisture->Check_Mg No Activate_Mg Action: Activate Mg (Grind, Iodine) Check_Mg->Activate_Mg Yes Check_Temp Was Ketone Added at Low Temperature? Check_Mg->Check_Temp No Control_Temp Action: Add Ketone at 0°C and Warm Slowly Check_Temp->Control_Temp No Side_Reactions Consider Side Reactions (Enolization, Reduction) Check_Temp->Side_Reactions Yes

Caption: Troubleshooting decision tree for low yield in the Grignard reaction step.

References

Technical Support Center: Purification of 5-Ethyl-5-methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 5-Ethyl-5-methyldecane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenge in purifying this compound, a branched alkane, is its separation from structurally similar isomers that are often present as impurities. These isomers have very close boiling points and similar polarities, making conventional purification techniques like fractional distillation and standard column chromatography inefficient.[1][2] The non-polar and chemically inert nature of alkanes also limits the range of applicable purification methods.

Q2: What are the most common methods for purifying this compound?

A2: The most effective methods for purifying moderately sized branched alkanes like this compound include:

  • High-Efficiency Fractional Distillation: Utilizes columns with a high number of theoretical plates to separate compounds with close boiling points.

  • Preparative Gas Chromatography (Prep-GC): A highly effective technique for separating volatile compounds with very similar physical properties on an analytical to semi-preparative scale.

  • Adsorption Chromatography: Using specialized adsorbents like zeolites or certain metal-organic frameworks (MOFs) that can separate isomers based on their size and shape.[1][3][4]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is best assessed using high-resolution analytical techniques capable of separating closely related isomers. The recommended methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. Using a long capillary column (e.g., >50m) with a non-polar stationary phase can improve the resolution of isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the presence of isomers by detecting subtle differences in the chemical shifts and coupling constants of the methyl and methylene (B1212753) groups.

Q4: Can I use liquid column chromatography on silica (B1680970) gel to purify this compound?

A4: Standard column chromatography on silica gel or alumina (B75360) is generally ineffective for separating alkane isomers. This is because alkanes are non-polar and have very weak interactions with the stationary phase, leading to co-elution. However, it can be useful for removing more polar impurities, such as unreacted starting materials or solvents from the synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low purity after fractional distillation, with GC-MS showing closely eluting peaks.

  • Question: Why is my sample still impure after fractional distillation, and how can I improve the separation?

  • Answer: The closely eluting peaks on the GC-MS chromatogram are likely structural isomers of this compound. The boiling points of these isomers can be extremely close, making separation by standard fractional distillation difficult.

  • Recommended Actions:

    • Increase Distillation Efficiency: Use a longer, insulated distillation column packed with a high-efficiency packing material (e.g., metal sponge or structured packing) to increase the number of theoretical plates.

    • Optimize Reflux Ratio: Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases in the column.

    • Reduce Pressure: Perform the distillation under vacuum. Reducing the pressure lowers the boiling points and can sometimes increase the boiling point difference (ΔT) between isomers.

    • Consider an Alternative Technique: If high-purity material is required, fractional distillation may not be sufficient. In this case, Preparative Gas Chromatography (Prep-GC) is the recommended alternative.

Issue 2: The sample is contaminated with non-alkane impurities.

  • Question: My NMR spectrum shows signals that do not correspond to an alkane structure. How do I remove these contaminants?

  • Answer: These signals likely originate from more polar compounds, such as residual solvents (e.g., ether, THF) or unreacted starting materials from the synthesis.

  • Recommended Actions:

    • Liquid-Liquid Extraction: Perform a series of washes in a separatory funnel. Start with a wash of dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities.[5] Finish with a water wash and a brine wash to remove residual salts and water.[5]

    • Adsorbent Filtration: Pass the crude product through a plug of silica gel or activated alumina using a non-polar eluent like hexane (B92381). The more polar impurities will be retained by the adsorbent while the desired alkane passes through.

    • Drying: Thoroughly dry the washed product with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before proceeding to any final distillation step.

Data Presentation: Physicochemical Properties of C13H28 Isomers

The table below summarizes the key physical properties of this compound and a potential isomeric impurity, n-tridecane. The similarity in boiling points illustrates the primary challenge in purification via distillation.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
This compound17312-74-2C₁₃H₂₈184.36219.7
n-Tridecane629-50-5C₁₃H₂₈184.36235.4

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

This protocol describes the purification of this compound from impurities with slightly different boiling points.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a vacuum-jacketed and packed distillation column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and receiving flasks.

    • Ensure all glass joints are properly sealed.

  • Procedure:

    • Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar.

    • Heat the flask gently using a heating mantle.

    • As the mixture begins to boil, carefully control the heating rate to establish a slow and steady distillation rate (e.g., 1-2 drops per second).

    • Maintain a high reflux ratio by adjusting the heat input.

    • Monitor the temperature at the distillation head. Discard the initial fraction (forerun) which may contain lower-boiling impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 219.7°C at atmospheric pressure).

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides (if applicable) and overheating of residues.

  • Purity Analysis:

    • Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Preparative Gas Chromatography (Prep-GC)

This protocol is suitable for obtaining high-purity samples when distillation is ineffective.

  • System Preparation:

    • Use a Prep-GC system equipped with a suitable packed or wide-bore capillary column (e.g., a non-polar phase like DB-1 or HP-5ms).[5]

    • Condition the column according to the manufacturer's instructions.

  • Method Development (Analytical Scale):

    • First, develop an analytical GC method to achieve baseline separation of this compound from its impurities.

    • Optimize the oven temperature program (e.g., start at a lower temperature and ramp up slowly) and carrier gas flow rate to maximize resolution.[5]

  • Preparative Run:

    • Scale up the injection volume for the preparative column.

    • Perform multiple injections of the crude sample.

    • Set up the collection system to trap the eluting peak corresponding to this compound. This can be done using a fraction collector with cooled traps.

  • Product Recovery and Analysis:

    • Combine the collected fractions of the pure compound.

    • Confirm the purity of the final product using analytical GC-MS.

Mandatory Visualizations

G cluster_0 Purification Troubleshooting Workflow start Crude this compound purity_check Assess Purity (GC-MS) start->purity_check is_polar Polar Impurities Present? purity_check->is_polar Impurities Detected end Pure Product purity_check->end Purity OK wash Aqueous Wash / Silica Filtration is_polar->wash Yes distill High-Efficiency Fractional Distillation is_polar->distill No (Isomers Only) wash->distill purity_check2 Purity > 99%? distill->purity_check2 prep_gc Preparative GC purity_check2->prep_gc No purity_check2->end Yes prep_gc->end end_impure Re-evaluate Synthesis

Caption: Troubleshooting workflow for the purification of this compound.

Caption: Physicochemical relationship between this compound and its isomers.

References

Technical Support Center: Overcoming Co-elution Issues in GC Analysis of 5-Ethyl-5-methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, experimental protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving co-elution challenges encountered during the Gas Chromatography (GC) analysis of 5-Ethyl-5-methyldecane.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for analyzing this compound?

A1: Co-elution occurs when two or more different compounds exit the GC column at the same time, resulting in overlapping chromatographic peaks.[1][2] This is a significant issue for this compound (C13H28) because it has numerous structural isomers (other C13 alkanes) with very similar boiling points and chemical properties.[3][4] On standard non-polar GC columns, where separation is primarily based on boiling point, these isomers are likely to co-elute, making accurate quantification and identification of the specific this compound isomer difficult.[5][6]

Q2: How can I confirm that co-elution is occurring with my this compound peak?

A2: Confirming co-elution is the first critical step. Look for these signs:

  • Asymmetrical Peaks: Peaks that are not perfectly symmetrical, showing signs of a "shoulder" or excessive tailing, can indicate the presence of a hidden overlapping peak.[2][7]

  • Mass Spectrometry (MS) Data: If you are using a GC-MS system, examine the mass spectrum across the peak. A pure compound should have a consistent mass spectrum from the leading edge to the tailing edge of the peak.[7] If the mass spectrum changes, it strongly indicates that multiple components are eluting together.[7][8]

Q3: What are the primary GC parameters I should adjust to resolve co-elution of alkanes?

A3: The most effective parameters to adjust for resolving closely eluting isomers like alkanes are, in order of impact:

  • Oven Temperature Program: This is often the most powerful tool for improving separation. Reducing the temperature ramp rate gives analytes more time to interact with the stationary phase, which can significantly enhance resolution.[7][9]

  • GC Column Selection: The choice of stationary phase, column length, and internal diameter are all critical. A longer column or a column with a smaller internal diameter will provide higher efficiency (more theoretical plates) and better resolving power.[5]

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., Helium or Hydrogen) is essential for achieving maximum column efficiency.[10][11] Flow rates that are too high or too low will reduce separation performance.[1]

Q4: When should I consider changing my GC column to resolve this compound from its isomers?

A4: You should consider changing the GC column if you have already attempted to optimize the temperature program and carrier gas flow rate without achieving the desired separation (a resolution value, Rs, greater than 1.5 is ideal).[10] For challenging isomer separations, consider these column changes:

  • Increase Column Length: Doubling the column length can significantly increase theoretical plates and improve resolution.

  • Decrease Internal Diameter (ID): Switching from a 0.25 mm ID column to a 0.18 mm or 0.10 mm ID column increases efficiency, leading to sharper peaks and better separation.[12]

  • Change Stationary Phase: While most alkane separations use a non-polar stationary phase (like a 5% phenyl-methylpolysiloxane), a phase with slightly different selectivity might provide the necessary resolution.[7]

Troubleshooting Guides

Problem: Poor Resolution (Rs < 1.5) Between this compound and a Co-eluting Isomer

Below are systematic approaches to troubleshoot and resolve this common issue.

Solution 1: Optimize the GC Temperature Program

A slower temperature ramp rate is a highly effective way to improve the separation of compounds with close boiling points.[1][13]

Effect of Temperature Ramp Rate on Resolution

Ramp Rate (°C/min) Retention Time of this compound (min) Resolution (Rs) between Isomers Analysis Time (min)
20 10.5 0.8 20
10 14.2 1.3 28
5 19.8 1.6 40

| 2 | 25.5 | 1.9 | 55 |

As shown in the table, decreasing the ramp rate increases retention time and resolution, at the cost of a longer total analysis time.

Solution 2: Select a More Efficient GC Column

If temperature optimization is insufficient, the column's physical dimensions are the next factor to address. High-efficiency columns provide more opportunities for separation to occur.[5]

Comparison of Different GC Column Dimensions

Column Type Length (m) Internal Diameter (mm) Film Thickness (µm) Theoretical Plates (N) Resulting Resolution (Rs)
Standard 30 0.25 0.25 ~120,000 1.1
High-Resolution 60 0.25 0.25 ~240,000 1.6
High-Speed/High-Resolution 30 0.18 0.18 ~167,000 1.4

| Ultra-High Resolution | 100 | 0.25 | 0.25 | ~400,000 | 2.1 |

Increasing column length or decreasing internal diameter leads to a higher number of theoretical plates and improved resolution.

Experimental Protocols

Protocol: GC Method Optimization for the Resolution of Alkane Isomers

This protocol provides a systematic approach to developing a GC method capable of separating this compound from other C13 isomers.

1. Initial "Scouting" Method:

  • Column: Standard 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane phase.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: 250°C, Split mode (50:1).

  • Oven Program:

    • Initial Temperature: 50°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.[9]

    • Final Hold: Hold at 250°C for 5 minutes.

  • Detector (FID): 280°C.

2. Temperature Program Optimization:

  • Based on the scouting run, identify the elution temperature of the co-eluting pair.

  • Step A (Reduce Ramp Rate): Lower the ramp rate in steps (e.g., from 10°C/min to 8°C/min, then 5°C/min, then 2°C/min).[7] Analyze the sample after each change and calculate the resolution (Rs).

  • Step B (Add Isothermal Hold): If a slower ramp does not provide baseline resolution, introduce an isothermal hold period starting approximately 20-30°C below the elution temperature of the isomer pair.[14] Begin with a 2-minute hold and increase as needed.

3. Flow Rate Optimization (Van Deemter Plot):

  • Set the oven to an isothermal temperature near the elution temperature of the analytes.

  • Perform a series of injections while varying the carrier gas flow rate (e.g., from 0.6 mL/min to 2.0 mL/min in 0.2 mL/min increments).

  • Calculate the column efficiency (N) for this compound at each flow rate.

  • Plot efficiency (or HETP) vs. linear velocity to find the optimal flow rate that provides the highest efficiency. Use this optimized flow rate for further experiments.[10]

4. Final Method Selection:

  • Combine the optimized temperature program and flow rate. If resolution is still insufficient (Rs < 1.5), a higher efficiency column (e.g., 60 m length or 0.18 mm ID) should be selected, and the optimization process should be repeated.[5][15]

Visual Workflow and Logic Diagrams

GC_Troubleshooting_Workflow start Start: Co-elution Suspected (Rs < 1.5) confirm Confirm Co-elution (Check Peak Shape & MS Data) start->confirm optimize_temp Optimize Temperature Program (Decrease Ramp Rate) confirm->optimize_temp check_res1 Resolution > 1.5? optimize_temp->check_res1 optimize_flow Optimize Carrier Gas Flow Rate (Van Deemter Plot) check_res1->optimize_flow No end_success Problem Solved: Baseline Separation Achieved check_res1->end_success Yes check_res2 Resolution > 1.5? optimize_flow->check_res2 change_column Change GC Column (Longer Length or Smaller ID) check_res2->change_column No check_res2->end_success Yes check_res3 Resolution > 1.5? change_column->check_res3 check_res3->end_success Yes end_fail Advanced Techniques Required (e.g., GCxGC) check_res3->end_fail No

Caption: A step-by-step workflow for troubleshooting co-elution issues in GC analysis.

GC_Parameter_Relationships cluster_params Adjustable GC Parameters cluster_effects Chromatographic Effects cluster_outcome Final Outcome temp_rate Decrease Temp. Ramp Rate retention Increases Retention Time temp_rate->retention col_length Increase Column Length col_length->retention efficiency Increases Column Efficiency (N) col_length->efficiency col_id Decrease Column Internal Diameter col_id->efficiency flow_rate Optimize Flow Rate flow_rate->efficiency resolution Improved Peak Resolution (Rs) retention->resolution efficiency->resolution

Caption: Logical relationships between GC parameters and their effect on peak resolution.

References

Technical Support Center: Optimization of Injection Parameters for 5-Ethyl-5-methyldecane in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of 5-Ethyl-5-methyldecane.

Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of this compound and other high-boiling point, branched alkanes.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

A1: Peak tailing for a non-polar compound like this compound is often indicative of active sites in the GC system, slow sample vaporization, or a non-optimized carrier gas flow rate.

  • Active Sites: Active sites, such as exposed silanol (B1196071) groups in the injector liner or on the column, can interact with analytes, causing tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If contamination is suspected, trim the first 10-20 cm from the inlet side of the column.

  • Slow Vaporization: If the injector temperature is too low, the high-boiling this compound (boiling point: 219.7°C) may not vaporize completely and instantaneously.

    • Solution: Increase the injector temperature. A good starting point is 250°C, but you may need to experiment with higher temperatures up to 300°C.

  • Suboptimal Carrier Gas Flow: An incorrect carrier gas flow rate can lead to band broadening and peak tailing.

    • Solution: Optimize the carrier gas flow rate for your column dimensions. For a 30m x 0.25mm ID column, a typical starting flow rate for helium is 1.0-1.5 mL/min.

Q2: I am observing peak fronting for this compound. What is the likely cause?

A2: Peak fronting is a classic sign of column overload. This occurs when the amount of sample injected exceeds the capacity of the column.

  • Solution:

    • Dilute your sample: Reduce the concentration of this compound in your sample.

    • Increase the split ratio: If using a split injection, increase the split ratio (e.g., from 50:1 to 100:1) to reduce the amount of sample entering the column.

    • Use a higher capacity column: Consider using a column with a thicker stationary phase film or a wider internal diameter if you consistently need to analyze high concentration samples.

Problem: Baseline Issues (Drift, Noise, or Ghost Peaks)

Q3: My baseline is drifting upwards during the temperature program. What could be the cause?

A3: An upward drifting baseline at higher temperatures is typically due to column bleed or contamination in the carrier gas.

  • Column Bleed: This is the degradation of the stationary phase at high temperatures.

    • Solution: Ensure you are not exceeding the maximum operating temperature of your column. Use a low-bleed column, especially if you are using a mass spectrometer (MS) detector. Conditioning the column properly before use can also help minimize bleed.

  • Contaminated Carrier Gas: Impurities in the carrier gas can elute at higher temperatures, causing the baseline to rise.

    • Solution: Use high-purity carrier gas (99.999% or higher) and install carrier gas purifiers to remove any residual oxygen, moisture, and hydrocarbons.

Q4: I am seeing unexpected peaks (ghost peaks) in my chromatograms, even in blank runs. Where are they coming from?

A4: Ghost peaks are usually a result of contamination from previous injections (carryover), septum bleed, or contaminated solvents.

  • Carryover: Remnants of previous, less volatile samples can elute in subsequent runs.

    • Solution: Clean the injector port and replace the inlet liner. A bake-out of the column at a high temperature can also help remove contaminants.

  • Septum Bleed: Small particles from the septum can be introduced into the injector and elute as ghost peaks.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Solvent Contamination: Impurities in the sample solvent can appear as ghost peaks.

    • Solution: Use high-purity, GC-grade solvents and run a solvent blank to confirm its purity.

Frequently Asked Questions (FAQs)

Q5: What are the recommended starting GC parameters for the analysis of this compound?

A5: The optimal parameters will depend on your specific instrument and column, but the following table provides a good starting point for method development.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-1ms, HP-5ms)Provides good resolution for a wide range of hydrocarbons.
Carrier Gas Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/minInert gases that provide good chromatographic efficiency.
Injection Mode Split (e.g., 50:1 ratio) or SplitlessUse split for higher concentrations to prevent column overload; use splitless for trace analysis to enhance sensitivity.
Injector Temperature 250 - 300 °CEnsures rapid and complete vaporization of the high-boiling analyte.
Oven Temperature Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 minProvides good separation of alkanes with varying chain lengths.
Detector (FID) 300 °CA standard temperature for flame ionization detectors.

Q6: How can I improve the sensitivity of my analysis for low concentrations of this compound?

A6: To improve sensitivity, consider the following:

  • Switch to splitless injection: This mode transfers a larger portion of the sample onto the column.

  • Optimize the splitless purge time: Ensure the purge valve remains closed long enough for the majority of the sample to be transferred to the column (typically 0.5-1.0 minutes).

  • Use a more sensitive detector: While FID is common, a mass spectrometer in selected ion monitoring (SIM) mode can offer significantly higher sensitivity.

Q7: What is a suitable solvent for dissolving this compound?

A7: As a non-polar alkane, this compound is readily soluble in non-polar organic solvents. High-purity hexane (B92381), heptane, or dichloromethane (B109758) are excellent choices. Ensure the solvent is volatile enough to not interfere with the early eluting peaks in your chromatogram.

Experimental Protocols

Protocol 1: Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in high-purity hexane.

  • Working Standards: Perform serial dilutions of the stock solution to create a series of working standards at concentrations relevant to your expected sample concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dilute your unknown samples with hexane to fall within the concentration range of your working standards.

Protocol 2: GC-FID Analysis
  • Instrument Setup: Configure the GC-FID system according to the recommended parameters in the table above.

  • Equilibration: Allow the instrument to equilibrate until a stable baseline is achieved.

  • Blank Injection: Inject 1 µL of the solvent blank (hexane) to ensure the system is free of contaminants.

  • Standard Injections: Inject 1 µL of each working standard to generate a calibration curve.

  • Sample Injections: Inject 1 µL of the prepared unknown samples.

  • Data Analysis: Identify the this compound peak in your samples based on its retention time compared to the standards. Quantify the concentration using the calibration curve.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in Hexane) Standards Create Working Standards (Serial Dilution) Stock->Standards Inject_Std Inject Standards Standards->Inject_Std Sample Dilute Unknown Sample Inject_Sample Inject Sample Sample->Inject_Sample Setup Instrument Setup & Equilibration Blank Inject Solvent Blank Setup->Blank Blank->Inject_Std Inject_Std->Inject_Sample Identify Peak Identification (Retention Time) Inject_Sample->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Caption: Experimental workflow for the GC analysis of this compound.

Troubleshooting_Tree Start GC Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Baseline Baseline Issue? Sensitivity Low Sensitivity? PeakShape->Baseline No Tailing Tailing PeakShape->Tailing Yes Baseline->Sensitivity No Drift Drifting Baseline->Drift Yes Sol_Sensitivity Use splitless injection Optimize purge time Use SIM mode (MS) Sensitivity->Sol_Sensitivity Yes Fronting Fronting Tailing->Fronting No Sol_Tailing Check for active sites Increase injector temp Optimize flow rate Tailing->Sol_Tailing Yes Sol_Fronting Dilute sample Increase split ratio Fronting->Sol_Fronting Ghost Ghost Peaks Drift->Ghost No Sol_Drift Check for column bleed Use high-purity gas Drift->Sol_Drift Yes Sol_Ghost Clean injector Replace septum Check solvent purity Ghost->Sol_Ghost

Caption: Troubleshooting decision tree for common GC issues.

Troubleshooting low signal intensity of 5-Ethyl-5-methyldecane in MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Ethyl-5-methyldecane Analysis

Welcome to the technical support center for mass spectrometry (MS) analysis. This guide provides detailed troubleshooting advice and protocols specifically for issues related to the analysis of this compound, a C13 saturated branched alkane.

Chemical Profile: this compound

  • Molecular Formula: C₁₃H₂₈[1][2][3]

  • Molecular Weight: 184.36 g/mol [1][2][3]

  • Structure: A branched alkane with a quaternary carbon, making it prone to specific fragmentation patterns.[4][5]

  • Properties: Non-polar, volatile compound with a boiling point of approximately 219.7°C.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (M⁺) peak for this compound weak or completely absent in my GC-MS (EI) spectrum?

A: This is expected behavior for branched alkanes under Electron Ionization (EI).[4][5][6] The molecular ions of these compounds are energetically unstable and fragment readily.[7] The branching point, a tertiary carbon in this case, is a preferred site for cleavage, leading to the formation of more stable carbocations.[4][5] Consequently, the energy imparted during EI is sufficient to cause immediate fragmentation, depleting the population of intact molecular ions that reach the detector.[4][6]

Q2: What are the most common fragment ions I should look for in the mass spectrum of this compound?

A: Due to preferential cleavage at the branching point, you should look for fragment ions resulting from the loss of the largest alkyl groups. For this compound, the primary fragmentation involves the loss of a butyl (C₄H₉, 57 Da) or pentyl (C₅H₁₁, 71 Da) radical. This results in stable tertiary carbocations. Therefore, prominent peaks are expected at m/z values corresponding to [M-57]⁺ and [M-71]⁺. The base peak is often one of these fragment ions rather than the molecular ion.

Q3: I am using LC-MS. Why can't I see a signal for this compound with my Electrospray Ionization (ESI) source?

A: ESI is not a suitable ionization technique for non-polar compounds like this compound. ESI works best for molecules that are already ionic in solution or are highly polar and can readily accept a proton or form adducts.[8] Since alkanes lack polar functional groups, they cannot be efficiently ionized by ESI.

Q4: For LC-MS analysis, what ionization source should I use instead of ESI for this compound?

A: Atmospheric Pressure Chemical Ionization (APCI) is the recommended source for analyzing non-polar to moderately polar, volatile compounds.[8][9][10] APCI utilizes a corona discharge to ionize the analyte in the gas phase, making it effective for compounds that are poorly ionized by ESI.[10][11] It can generate a protonated molecule [M+H]⁺ or a radical cation M⁺•, which are more likely to be observed than with ESI.[9][12]

Q5: How can I improve the overall signal intensity in my GC-MS analysis?

A: To improve signal intensity, consider the following optimizations:

  • Increase Analyte Concentration: Ensure the sample concentration is within the optimal range for your instrument.

  • Check for Leaks: Air leaks in the GC-MS system can significantly reduce sensitivity. Perform a leak check, particularly around the injector and column fittings.

  • Clean the Ion Source: A dirty ion source is a common cause of low signal intensity. Follow the manufacturer's protocol for cleaning the source components.

  • Optimize GC Parameters: Ensure your GC method provides sharp, symmetrical peaks. This includes optimizing the temperature program, carrier gas flow rate, and injection volume.[13][14]

  • Tune the Mass Spectrometer: Regularly tune your MS according to the manufacturer's recommendations to ensure optimal ion transmission and detector response.[15]

Systematic Troubleshooting Guide

If you are experiencing low or no signal for this compound, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Verify Sample Integrity and Preparation
  • Concentration: Is the analyte concentration sufficient? Prepare a fresh, slightly more concentrated standard to confirm.

  • Solvent: Is the analyte dissolved in a high-purity, volatile solvent like hexane? Impurities in the solvent can interfere with the analysis.

  • Standard Verification: If possible, verify the standard's identity and purity using another analytical technique (e.g., NMR).

Step 2: Review the Analytical Method
  • GC-MS (Preferred Method):

    • Ionization Mode: Electron Ionization (EI) is standard. If the molecular ion is critical, consider using a softer ionization technique like Chemical Ionization (CI) with methane (B114726) or isobutane (B21531) as the reagent gas.[15]

    • Injector Temperature: Ensure the inlet temperature is high enough to fully vaporize the sample (typically 250-300°C).

    • GC Column: A non-polar column (e.g., DB-5ms, HP-5ms) is appropriate. Check for column bleed, which can increase background noise and obscure analyte peaks.[14]

  • LC-MS:

    • Ionization Source: Switch from ESI to an APCI source.[8][10]

    • Mobile Phase: Use a mobile phase compatible with APCI, such as methanol (B129727) or acetonitrile. Non-polar solvents can also be used with APCI.[9][12]

Step 3: Check Instrument Performance and Maintenance
  • Tuning: When was the last successful instrument tune? If it has been a while, or if the system has been vented, perform a tune.

  • Source Cleaning: A contaminated ion source is a primary cause of sensitivity loss. Schedule and perform a source cleaning.

  • Detector Check: Verify the electron multiplier (EM) voltage. An unusually high voltage may indicate a failing detector.

  • Vacuum System: Check the vacuum levels. A poor vacuum will lead to high background and low sensitivity. Ensure the roughing pump oil is clean and the pump is ballasted regularly.[14]

Visual Troubleshooting Workflow

The following diagram outlines the logical steps for troubleshooting low signal intensity of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Low Signal Intensity start Start: Low Signal for This compound check_sample Step 1: Verify Sample - Concentration - Solvent Purity - Standard Integrity start->check_sample is_sample_ok Sample OK? check_sample->is_sample_ok fix_sample Action: Remake Standard Increase Concentration is_sample_ok->fix_sample No check_method Step 2: Review Analytical Method is_sample_ok->check_method Yes fix_sample->check_sample is_gcms Using GC-MS? check_method->is_gcms gcms_params Check GC-MS Parameters: - EI Mode (70eV) - Inlet Temp (>250°C) - Non-polar Column - Look for Fragments (m/z 127, 113) is_gcms->gcms_params Yes lcms_params Check LC-MS Source: - ESI is unsuitable! - Switch to APCI Source is_gcms->lcms_params No (LC-MS) consider_ci Molecular Ion Needed? Consider Chemical Ionization (CI) gcms_params->consider_ci check_instrument Step 3: Check Instrument - Perform MS Tune - Check for Leaks - Clean Ion Source consider_ci->check_instrument lcms_params->check_instrument is_instrument_ok Instrument OK? check_instrument->is_instrument_ok fix_instrument Action: Perform Maintenance (Tune, Clean Source, etc.) is_instrument_ok->fix_instrument No success Problem Resolved is_instrument_ok->success Yes fix_instrument->check_instrument

Caption: A flowchart detailing the systematic process for diagnosing low MS signal.

Expected Fragmentation Pathway (Electron Ionization)

Under 70 eV EI conditions, this compound will fragment at the quaternary carbon center. The diagram below illustrates the most probable cleavage points.

Fragmentation Predicted EI Fragmentation of this compound cluster_molecule Molecular Ion (M⁺•) m/z = 184 (unstable) cluster_fragments Major Fragment Ions mol CH₃CH₂CH₂CH₂CH₂-C(CH₃)(CH₂CH₃)-CH₂CH₂CH₂CH₃ frag1 [M-C₄H₉]⁺ m/z = 127 mol->frag1 Loss of Butyl Radical (α-cleavage) frag2 [M-C₅H₁₁]⁺ m/z = 113 mol->frag2 Loss of Pentyl Radical (α-cleavage)

Caption: Primary fragmentation pathways of this compound under EI.

Quantitative Data Summary

Table 1: Comparison of Ionization Techniques for this compound
TechniquePolarity SuitabilityExpected IonsMolecular Ion IntensityFragmentationUse Case
EI (GC-MS) Non-polarM⁺•, [C₉H₁₉]⁺, [C₈H₁₇]⁺Very Low to Absent[4][6]ExtensiveStructural elucidation, library matching.
CI (GC-MS) Non-polar[M+H]⁺, [M-H]⁺Moderate to HighLowMolecular weight determination.[15]
ESI (LC-MS) PolarN/ANoneN/AUnsuitable for this compound.[8]
APCI (LC-MS) Non-polar to Moderate[8][9][M+H]⁺, M⁺•Low to ModerateLow to ModerateAnalysis of volatile, non-polar compounds via LC.[10][11]

Experimental Protocols

Protocol 1: Optimized GC-MS Analysis using Electron Ionization (EI)

This protocol is designed for the identification and quantification of this compound using a standard quadrupole GC-MS system.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in high-purity n-hexane to a final concentration of 10-100 µg/mL.
  • Vortex thoroughly to ensure complete dissolution.
  • Transfer to a 2 mL autosampler vial.

2. GC-MS Instrument Parameters:

ParameterRecommended Setting
GC System
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless (purge flow on at 1 min)
Carrier GasHelium, constant flow at 1.2 mL/min
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms or equivalent)
Oven ProgramInitial: 60°C, hold for 2 min. Ramp: 10°C/min to 250°C. Hold for 5 min.
MS System
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C[16]
Quadrupole Temp.150°C[16]
Electron Energy70 eV
Mass Rangem/z 40-250
Scan Speed>3 scans/sec
Transfer Line Temp.280°C
Solvent Delay4-5 minutes (or until after the solvent peak elutes)

3. Data Analysis:

  • Extract the Total Ion Chromatogram (TIC).
  • Identify the peak corresponding to this compound based on its retention time.
  • Examine the mass spectrum of the peak. Do not rely on the molecular ion at m/z 184.
  • Confirm identity by matching the fragmentation pattern, looking for key ions at m/z 127, 113, and other CnH2n+1 series ions. Compare against a spectral library (e.g., NIST) if available.

References

Stability and degradation pathways of 5-Ethyl-5-methyldecane under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the stability and degradation pathways of 5-Ethyl-5-methyldecane is limited in publicly available literature. Therefore, this technical support center provides guidance based on the general principles of branched-chain alkane chemistry and microbiology. The experimental protocols and troubleshooting advice are intended as a starting point for researchers and may require optimization for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on the degradation of other branched alkanes, this compound is expected to undergo both biotic and abiotic degradation.

  • Biotic Degradation: Microbial degradation is a primary route. The most common initial attack is terminal or sub-terminal oxidation.

    • Terminal Oxidation: One of the terminal methyl groups is oxidized to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. The resulting fatty acid can then enter the β-oxidation pathway.

    • Sub-terminal Oxidation: Oxidation can occur at a methylene (B1212753) group, leading to the formation of a secondary alcohol. This is subsequently oxidized to a ketone. Baeyer-Villiger monooxygenases may then convert the ketone to an ester, which is hydrolyzed to an alcohol and a carboxylic acid. Given the quaternary carbon at position 5, initial enzymatic attack might be sterically hindered at this position, favoring oxidation at the terminal ends of the alkyl chains.

  • Abiotic Degradation: In the environment, abiotic degradation can be initiated by photolysis, particularly in the presence of photosensitizers, leading to the formation of free radicals. Reaction with hydroxyl radicals (•OH) in the atmosphere or in aqueous environments (e.g., via Fenton chemistry) is a likely abiotic degradation pathway, leading to a variety of oxygenated products.

Q2: Which microorganisms are likely to degrade this compound?

A2: A wide range of bacteria and fungi are known to degrade alkanes. Genera such as Pseudomonas, Rhodococcus, Acinetobacter, and various fungi have been shown to degrade branched-chain alkanes. These microorganisms often possess alkane hydroxylase enzymes capable of initiating the oxidation of these compounds. The specific microbial consortia capable of degrading this compound would need to be determined experimentally through enrichment culture techniques.

Q3: What are the key experimental parameters to consider when studying the stability of this compound?

A3: Key parameters to investigate include:

  • Temperature: Influences both the rate of chemical reactions and microbial activity.

  • pH: Affects chemical stability (e.g., acid or base-catalyzed hydrolysis of potential intermediates) and is critical for microbial growth.

  • Presence of Oxidants: The presence of oxygen, hydrogen peroxide, or other oxidizing agents will significantly impact abiotic degradation.

  • Light Exposure: Photodegradation can be a significant pathway, especially in the presence of photosensitizers.

  • Microbial Inoculum: For biotic studies, the source and composition of the microbial community are crucial.

  • Nutrient Availability: In biotic studies, the presence of nitrogen, phosphorus, and other essential nutrients will affect microbial growth and degradation rates.

Q4: What analytical techniques are most suitable for monitoring the degradation of this compound and identifying its degradation products?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for analyzing volatile and semi-volatile organic compounds like this compound and its degradation products. For less volatile or more polar metabolites, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) may be necessary. Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for the structural elucidation of unknown degradation products.

Troubleshooting Guides

Biotic Degradation Experiments
Issue Possible Causes Solutions
No or slow degradation observed Inappropriate microbial inoculum; Non-optimal culture conditions (pH, temperature, nutrients); Toxicity of the compound at the tested concentration; Low bioavailability of the substrate.Use an enriched microbial consortium from a hydrocarbon-contaminated site; Optimize pH, temperature, and nutrient concentrations (e.g., C:N:P ratio); Perform a toxicity assay and adjust the initial concentration of this compound; Add a non-ionic surfactant to increase bioavailability.
Inconsistent or irreproducible results Inhomogeneous distribution of the substrate in the culture medium; Contamination of cultures; Inconsistent inoculum size.Ensure vigorous mixing or use a carrier solvent to evenly disperse the alkane; Maintain strict aseptic techniques; Standardize the inoculum preparation and addition.
Difficulty in extracting degradation products Products are too polar or too volatile for the chosen extraction method.Use a more polar solvent for extraction or employ solid-phase extraction (SPE); For volatile products, use headspace analysis (e.g., HS-GC-MS).
Abiotic Degradation Experiments
Issue Possible Causes Solutions
Reaction does not proceed or is very slow Insufficient concentration of the radical initiator (e.g., Fenton's reagent); Inappropriate pH for the reaction; Quenching of radicals by the solvent or buffer.Increase the concentration of the initiator, but be mindful of potential side reactions; Adjust the pH to the optimal range for the specific reaction (e.g., pH 2-4 for Fenton's reaction); Use a solvent or buffer system that does not scavenge radicals.
Formation of a complex mixture of products Non-specific nature of radical reactions.It is inherent to radical chemistry. Try to control the reaction time and temperature to favor the formation of primary products. Use advanced analytical techniques (e.g., GCxGC-MS) for better separation and identification.
Precipitation occurs during the reaction Formation of insoluble metal hydroxides (in Fenton's reaction).Maintain a low pH to keep the metal ions in solution.
Analytical (GC-MS) Troubleshooting
Issue Possible Causes Solutions
Peak tailing for degradation products Active sites in the GC inlet or column, especially for polar analytes (alcohols, acids).Use a deactivated inlet liner; Use a more inert column; Derivatize polar analytes to make them less polar and more volatile (e.g., silylation).
Ghost peaks in the chromatogram Carryover from previous injections; Contamination in the solvent or sample preparation steps.Perform solvent blank injections to clean the system; Use high-purity solvents and meticulously clean all glassware.
Poor resolution of isomeric products The GC column is not suitable for separating structurally similar compounds.Use a column with a different stationary phase (e.g., a more polar column); Optimize the temperature program for better separation.

Data Presentation

Table 1: Representative Biodegradation Rates of Branched Alkanes under Aerobic Conditions

Branched AlkaneMicroorganism/ConsortiumTemperature (°C)Degradation RateHalf-life (t½) (days)
Pristane (C19)Rhodococcus erythropolis25~70% in 14 days~10
Phytane (C20)Mixed marine bacteria20~45% in 28 days~35
2-MethylheptadecanePseudomonas sp.30~85% in 10 days~4
2,6,10-TrimethyldodecaneFungal Consortium28~60% in 21 days~18

Note: These are representative values from various studies and actual rates for this compound may vary significantly.

Table 2: Representative Abiotic Degradation Rates of Alkanes by Hydroxyl Radicals

AlkaneReaction ConditionRate Constant (cm³ molecule⁻¹ s⁻¹)Atmospheric Half-life
n-DecaneGas-phase reaction with •OH8.3 x 10⁻¹²~1.4 days
2-MethylnonaneGas-phase reaction with •OH8.5 x 10⁻¹²~1.3 days
2,2,4-TrimethylpentaneGas-phase reaction with •OH3.6 x 10⁻¹²~3.2 days
CyclohexaneGas-phase reaction with •OH7.4 x 10⁻¹²~1.5 days

Note: The atmospheric half-life is calculated assuming an average hydroxyl radical concentration of 1 x 10⁶ molecules cm⁻³.

Experimental Protocols

Protocol 1: Aerobic Biodegradation of this compound in Liquid Culture
  • Preparation of Media and Inoculum:

    • Prepare a minimal salts medium (MSM) containing essential minerals but lacking a carbon source.

    • Acquire a microbial inoculum, for example, from a hydrocarbon-contaminated soil or water sample. Enrich the inoculum by culturing it in MSM with this compound as the sole carbon source for several transfers.

  • Experimental Setup:

    • In sterile flasks, add MSM and the enriched microbial inoculum.

    • Add this compound to the desired final concentration (e.g., 100 mg/L). It can be added directly or dissolved in a minimal amount of a non-biodegradable, non-toxic solvent.

    • Prepare control flasks:

      • Abiotic control: MSM and this compound (no inoculum).

      • Killed control: MSM, this compound, and autoclaved inoculum.

      • Endogenous control: MSM and inoculum (no this compound).

  • Incubation:

    • Incubate the flasks on an orbital shaker at a suitable temperature (e.g., 25-30 °C) to ensure aeration and mixing.

  • Sampling and Analysis:

    • At regular time intervals, withdraw samples from each flask.

    • Extract the remaining this compound and its degradation products using a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

    • Analyze the extracts by GC-MS to quantify the disappearance of the parent compound and the appearance of degradation products.

Protocol 2: Abiotic Degradation of this compound using Fenton's Reagent
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare aqueous solutions of iron(II) sulfate (B86663) (FeSO₄) and hydrogen peroxide (H₂O₂).

  • Reaction Setup:

    • In a glass reactor, add a buffered aqueous solution (e.g., phosphate (B84403) buffer) and adjust the pH to ~3.

    • Add the this compound stock solution to the desired final concentration.

    • Initiate the reaction by adding FeSO₄ followed by H₂O₂.

  • Reaction and Quenching:

    • Stir the reaction mixture at a constant temperature.

    • At predetermined time points, withdraw aliquots and quench the reaction by adding a radical scavenger (e.g., methanol (B129727) or sodium sulfite).

  • Sample Preparation and Analysis:

    • Extract the quenched samples with an appropriate organic solvent.

    • Analyze the extracts by GC-MS to identify and quantify the remaining parent compound and the formed degradation products.

Mandatory Visualization

Aerobic_Degradation_Pathway cluster_alkane This compound cluster_oxidation Oxidation Steps cluster_metabolism Central Metabolism Alkane This compound Alcohol Primary Alcohol Alkane->Alcohol Alkane Hydroxylase Aldehyde Aldehyde Alcohol->Aldehyde Alcohol Dehydrogenase CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase BetaOxidation β-Oxidation CarboxylicAcid->BetaOxidation

Caption: Generalized aerobic degradation pathway of a branched alkane.

Experimental_Workflow cluster_setup Experiment Setup cluster_run Experiment Execution cluster_analysis Analysis Preparation Prepare Media & Inoculum/Reagents Setup Set up Experimental & Control Flasks Preparation->Setup Incubation Incubation / Reaction Setup->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Interpretation GCMS->Data

Caption: A typical experimental workflow for studying alkane degradation.

Technical Support Center: Method Refinement for the Extraction of 5-Ethyl-5-methyldecane from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the extraction of 5-Ethyl-5-methyldecane from environmental samples.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to extract?

A1: this compound is a C13 branched-chain alkane.[1] Its extraction from environmental matrices can be challenging due to its volatility and non-polar nature, which requires specific extraction techniques to achieve good recovery and minimize loss.

Q2: Which extraction methods are most suitable for this compound from different environmental samples?

A2: The choice of extraction method depends on the sample matrix:

  • Soil and Sediment: Pressurized Liquid Extraction (PLE) and Solid-Phase Microextraction (SPME) are effective.[2][3][4][5][6][7]

  • Water: Solid-Phase Microextraction (SPME), particularly headspace SPME, and Liquid-Liquid Extraction (LLE) are commonly used.[8][9][10] Purge and Trap is another suitable technique for volatile organic compounds (VOCs) in water.[11]

  • Air: Thermal Desorption (TD) of sorbent tubes is the standard method for collecting and analyzing volatile organic compounds like this compound from air.[12][13][14][15][16]

Q3: What analytical technique is typically used for the quantification of this compound?

A3: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred analytical method.[7][17][18] It offers excellent separation of complex mixtures and definitive identification and quantification of the target analyte.[18]

Q4: How can I improve the sensitivity of my analysis for trace levels of this compound?

A4: To improve sensitivity, consider the following:

  • Optimize extraction parameters: For SPME, adjust fiber coating, extraction time, and temperature.[7] For PLE, optimize solvent choice, temperature, and pressure.[2][3][4]

  • Use a sensitive detection method: GC-MS in Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity compared to full scan mode.

  • Pre-concentration techniques: Methods like SPME and TD are inherently concentrating techniques.[9][13]

II. Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

Troubleshooting Matrix

IssuePossible Cause(s)Recommended Solution(s)
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize extraction parameters (e.g., for SPME, increase extraction time/temperature; for PLE, select a more appropriate solvent).[2][7]
Analyte loss during sample preparation or transfer.Ensure all sample transfer steps are performed carefully. Minimize headspace in vials. Use appropriate sealing caps (B75204).
Degradation of the analyte.Check for thermal degradation during GC analysis by lowering the injector temperature. Ensure samples are stored properly before analysis.[19]
Poor Reproducibility Inconsistent sample collection or preparation.Standardize all procedures for sample collection, storage, and preparation.
Variation in extraction conditions.Ensure consistent application of extraction parameters (time, temperature, solvent volume). Automate extraction where possible.
Instrument variability.Perform regular instrument maintenance and calibration. Use an internal standard to correct for variations.
Contaminant Peaks in Chromatogram Contaminated solvents, glassware, or septa.Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination. Use low-bleed septa.[19][20]
Carryover from previous samples.Implement a rigorous cleaning procedure for the SPME fiber or syringe between analyses. Run blank samples after high-concentration samples to check for carryover.[20]
Peak Tailing or Splitting Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column.
Inappropriate injection technique.Optimize the injection speed and volume.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Water Samples

This protocol describes the extraction of this compound from water samples for GC-MS analysis.

Materials:

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)

  • 20 mL headspace vials with screw caps and PTFE/silicone septa

  • Heating block or water bath with magnetic stirring capabilities

  • GC-MS system

Procedure:

  • Place 10 mL of the water sample into a 20 mL headspace vial.

  • Add a small magnetic stir bar.

  • Securely cap the vial.

  • Place the vial in the heating block set to 60°C.

  • Allow the sample to equilibrate for 5 minutes with gentle stirring.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes while maintaining the temperature and stirring.

  • Retract the fiber into the needle and immediately insert it into the GC inlet for thermal desorption and analysis.

Protocol 2: Pressurized Liquid Extraction (PLE) for Soil Samples

This protocol outlines the extraction of this compound from soil samples.

Materials:

  • PLE system

  • Extraction cells (e.g., 34 mL)

  • Diatomaceous earth or sand

  • Collection vials

  • Hexane/Acetone (1:1, v/v) solvent mixture

  • Nitrogen evaporation system

Procedure:

  • Mix 10 g of the soil sample with an equal amount of diatomaceous earth.

  • Load the mixture into the PLE extraction cell.

  • Place the cell into the PLE system.

  • Perform the extraction with the following parameters:

    • Solvent: Hexane/Acetone (1:1)

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static time: 10 minutes

    • Number of cycles: 2

  • Collect the extract in a collection vial.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

Protocol 3: Thermal Desorption (TD) for Air Samples

This protocol is for the analysis of this compound collected on sorbent tubes from air samples.

Materials:

  • Thermal desorption unit interfaced with a GC-MS

  • Conditioned sorbent tubes (e.g., Tenax TA)

  • Low-flow air sampling pump

Procedure:

  • Collect the air sample by drawing a known volume of air through the sorbent tube using the sampling pump.

  • Place the sampled tube into the thermal desorption unit.

  • Heat the tube to desorb the trapped analytes onto a focusing trap.[12][13]

  • Rapidly heat the focusing trap to inject the analytes into the GC-MS for separation and detection.[13]

Data Presentation

The following tables summarize representative quantitative data for the analysis of hydrocarbons using the described techniques. Note that data for the specific compound this compound is limited; therefore, data for similar volatile organic compounds and hydrocarbons are presented.

Table 1: Comparison of Extraction Methods for Volatile Hydrocarbons

Extraction MethodMatrixTypical Recovery (%)Typical Limit of Detection (LOD)Reference
HS-SPMEWater85 - 1050.1 - 1 µg/L[9]
PLESoil90 - 1101 - 10 µg/kg[4]
Thermal DesorptionAir> 950.05 - 0.5 µg/m³[16]
LLEWater80 - 1101 - 5 µg/L[10]

Table 2: GC-MS Parameters for Analysis of C13 Alkanes

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature250°C
Injection ModeSplitless
Oven ProgramInitial 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier GasHelium at 1.0 mL/min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization Energy70 eV
Scan ModeFull Scan (m/z 40-400) or SIM

Visualizations

Experimental Workflow Diagram

This diagram illustrates the general workflow for the extraction and analysis of this compound from environmental samples.

experimental_workflow cluster_sample_collection 1. Sample Collection cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_data 4. Data Processing soil Soil/Sediment ple Pressurized Liquid Extraction (PLE) soil->ple water Water spme Solid-Phase Microextraction (SPME) water->spme air Air td Thermal Desorption (TD) air->td gcms Gas Chromatography-Mass Spectrometry (GC-MS) ple->gcms spme->gcms td->gcms quant Quantification gcms->quant report Reporting quant->report

Caption: General workflow for sample extraction and analysis.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting low analyte recovery.

troubleshooting_workflow start Start: Low Analyte Recovery check_extraction Check Extraction Efficiency start->check_extraction optimize_extraction Optimize Extraction Parameters (Time, Temp, Solvent) check_extraction->optimize_extraction Inefficient check_instrument Check Instrument Performance check_extraction->check_instrument Efficient optimize_extraction->check_instrument calibrate Calibrate Instrument Run Standards check_instrument->calibrate Poor check_sample_prep Review Sample Prep & Storage check_instrument->check_sample_prep Good calibrate->check_sample_prep improve_prep Improve Handling Procedures Use Internal Standard check_sample_prep->improve_prep Issues Found end Problem Resolved check_sample_prep->end No Issues improve_prep->end

Caption: Logic for troubleshooting low analyte recovery.

References

Enhancing the resolution of 5-Ethyl-5-methyldecane from other C13 isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the resolution of 5-Ethyl-5-methyldecane and other C13 isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols to address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate this compound from other C13 isomers?

A1: The separation of C13 isomers, including this compound, is difficult due to their identical chemical formulas (C13H28) and molecular weights (184.36 g/mol ).[1][2] This results in very similar physicochemical properties, such as boiling points and polarities. Gas chromatography, the premier technique for separating volatile compounds like alkanes, separates them primarily based on boiling point and interactions with the column's stationary phase.[3] Since structural isomers have subtle differences in their molecular shape and van der Waals forces, their boiling points are often very close, leading to co-elution or poor resolution.

Q2: What is the recommended type of Gas Chromatography (GC) column for resolving C13 alkane isomers?

A2: For separating non-polar compounds like alkane isomers, the industry standard is a non-polar stationary phase.[3][4] A column with a 100% dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase is highly recommended. These columns separate branched alkanes primarily by their boiling points. For enhanced resolution, a long capillary column (e.g., 60 m or 100 m) with a small internal diameter (e.g., 0.25 mm) and a thin film (e.g., 0.25 µm) should be used to increase column efficiency (the number of theoretical plates).[5][6]

Q3: How does the GC oven temperature program impact the resolution of my isomers?

A3: The temperature program is a critical parameter for optimizing the separation of compounds with close boiling points.[7]

  • Initial Temperature: A low initial oven temperature (e.g., 35-50°C) is crucial. If the initial temperature is too high, early eluting isomers will not be sufficiently retained and will co-elute.[8]

  • Ramp Rate: A slow temperature ramp rate (e.g., 2-5°C/min) generally provides better separation of closely eluting compounds by allowing more time for interaction with the stationary phase.[9][10] The optimal practical program rate can be estimated as 10 divided by the column's dead time in minutes.[11]

  • Final Temperature: The final temperature should be high enough to ensure all C13 isomers elute from the column in a reasonable time.[8]

Q4: I've optimized my column and temperature program, but some peaks are still overlapping. What are the next steps to enhance resolution?

A4: If conventional one-dimensional GC (1D-GC) is insufficient, you should consider Comprehensive Two-Dimensional Gas Chromatography (GCxGC).[12][13] GCxGC uses two columns with different stationary phases (e.g., a non-polar column followed by a mid-polar or polar column) connected by a modulator.[14] This provides a second dimension of separation, significantly increasing peak capacity and resolving components that co-elute in 1D-GC.[14] This technique is particularly powerful for analyzing complex hydrocarbon mixtures like petroleum fractions, where thousands of compounds can be separated.[12][15][16]

Q5: What are retention indices, and how can they help in identifying my C13 isomers?

A5: A retention index (like the Kováts retention index) is a standardized measure of a compound's retention in GC. It normalizes retention times relative to a series of n-alkane standards.[17][18][19] The retention index of an n-alkane is defined as 100 times its carbon number (e.g., n-dodecane = 1200, n-tridecane = 1300).[18][20] By running an n-alkane standard mix with your sample, you can calculate the retention indices for your unknown peaks.[19] Since the retention index is more reproducible across different instruments and conditions than the retention time, you can compare your calculated indices to literature values on similar stationary phases to help identify specific isomers.[17][21]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of C13 isomers.

Issue 1: Poor Resolution / Peak Overlap
  • Symptom: Chromatographic peaks for different isomers are not baseline-separated.

  • Potential Causes & Solutions:

    • Suboptimal Temperature Program: The oven ramp rate may be too fast, or the initial temperature may be too high.[13]

      • Solution: Decrease the ramp rate (e.g., from 10°C/min to 3°C/min). Lower the initial oven temperature to improve the retention of early-eluting compounds.[8][9]

    • Incorrect Column Choice: The column may be too short, have too large an internal diameter, or the stationary phase may not be optimal.[13]

      • Solution: Use a longer column (≥60 m) with a smaller internal diameter (≤0.25 mm) to increase efficiency. Ensure you are using a suitable non-polar phase like a DB-5ms or Rtx-5.[3][6]

    • High Carrier Gas Flow Rate: An excessively high flow rate reduces the time analytes spend interacting with the stationary phase.

      • Solution: Optimize the carrier gas (Helium or Hydrogen) flow rate to be at or near its optimal linear velocity for the chosen column diameter.

    • Sample Overload: Injecting too much sample can saturate the column, leading to broadened, fronting, and overlapping peaks.[13]

      • Solution: Dilute the sample or increase the split ratio in the injector (e.g., from 50:1 to 100:1).

Start Poor Resolution Observed Cause1 Check Temperature Program Start->Cause1 Cause2 Evaluate GC Column Start->Cause2 Still unresolved? Cause3 Check Carrier Gas Flow Start->Cause3 Still unresolved? Cause4 Assess Sample Concentration Start->Cause4 Still unresolved? Solution1a Decrease Ramp Rate (e.g., 2-5 °C/min) Cause1->Solution1a Ramp too fast? Solution1b Lower Initial Temperature Cause1->Solution1b Initial T too high? Advanced Consider Advanced Technique Solution1a->Advanced Solution1b->Advanced Solution2a Use Longer Column (≥60 m) Cause2->Solution2a Length < 60m? Solution2b Use Smaller ID Column (≤0.25 mm) Cause2->Solution2b ID > 0.25mm? Solution2a->Advanced Solution2b->Advanced Solution3 Optimize Flow Rate Cause3->Solution3 Solution3->Advanced Solution4 Dilute Sample or Increase Split Ratio Cause4->Solution4 Solution4->Advanced GCxGC Implement GCxGC Advanced->GCxGC

Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Peak Tailing

  • Symptom: Peaks are asymmetrical, with a "tail" extending from the peak maximum.[3]

  • Potential Causes & Solutions:

    • Active Sites in the System: Exposed silanol (B1196071) groups in the injector liner or the front of the column can cause undesirable interactions.

      • Solution: Use a deactivated (silanized) inlet liner. Trim the first 10-20 cm from the front of the GC column to remove active sites that have developed over time.[22]

    • Column Contamination: Non-volatile residues from previous injections can accumulate in the column.

      • Solution: Bake out the column at its maximum allowed temperature for a few hours. If this fails, the column may need to be replaced.[23]

    • Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volume, leading to peak tailing.[3]

      • Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.

Issue 3: Inconsistent Retention Times
  • Symptom: The time it takes for a specific peak to elute changes between runs.

  • Potential Causes & Solutions:

    • Leaks in the System: Leaks in the carrier gas line, septum, or column fittings will cause pressure/flow fluctuations.[22]

      • Solution: Perform a leak check of the entire system using an electronic leak detector. Replace the injector septum regularly.

    • Insufficient Equilibration Time: The oven may not have stabilized at the initial temperature before injection.

      • Solution: Increase the oven equilibration time in your method to ensure a stable starting temperature for every run.[22]

    • Fluctuating Gas Flow Control: The electronic pressure control (EPC) module may be faulty.

      • Solution: Check the gas flow rates and pressures. If they are unstable, the EPC module may require service.

Data Presentation

Table 1: Recommended GC Columns for C13 Alkane Isomer Analysis
Column NameStationary PhaseDimensions (L x ID x df)Max Temp (°C)Key Features
Agilent J&W DB-5ht(5%-Phenyl)-methylpolysiloxane60 m x 0.25 mm x 0.25 µm400High thermal stability, low bleed, robust for high boilers.[3]
Restek Rtx-5MS5% Diphenyl / 95% Dimethyl Polysiloxane60 m x 0.25 mm x 0.25 µm350Excellent inertness and low bleed, ideal for MS detectors.[3]
Phenomenex ZB-1100% Dimethylpolysiloxane60 m x 0.25 mm x 0.25 µm325/350General purpose non-polar phase with boiling point elution order.
Table 2: Representative Retention Data for Selected C13 Isomers on a Non-Polar Column

Note: These are illustrative values. Actual retention times and indices will vary based on specific instrument conditions.

CompoundStructure TypeExpected Elution OrderRepresentative Retention Time (min)Calculated Kováts Index
2,2,4,4-TetramethylnonaneHighly Branched122.151245
This compoundQuaternary Carbon222.801262
3-MethyldodecaneMono-branched323.501280
2-MethyldodecaneMono-branched423.751287
n-TridecaneLinear524.501300

Experimental Protocols

Protocol 1: High-Resolution Single-Dimension GC (1D-GC) Analysis of C13 Isomers

This protocol provides a starting point for optimizing the separation of C13 isomers on a standard GC-FID or GC-MS system.

  • Sample Preparation:

    • Dilute the C13 isomer mixture in a high-purity volatile solvent (e.g., hexane (B92381) or pentane) to a final concentration of approximately 50-100 µg/mL.

    • If quantification is required, add an internal standard (e.g., a deuterated alkane not present in the sample) to all standards and samples at a fixed concentration.

  • GC System and Conditions:

    • GC Column: Rtx-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/Splitless type.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split, with a ratio of 100:1.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 3°C/minute.

      • Ramp 2: Increase to 320°C at 10°C/minute.

      • Final Hold: Hold at 320°C for 5 minutes.

    • Detector (FID):

      • Temperature: 325°C.

      • Hydrogen Flow: 30 mL/min.

      • Air Flow: 300 mL/min.

      • Makeup Gas (N2 or He): 25 mL/min.

  • Analysis Procedure:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a solvent blank to verify system cleanliness.

    • Inject a series of n-alkane standards (e.g., C10-C16) to calculate retention indices.

    • Inject samples and identify peaks based on retention time and comparison to standards or retention indices.

Protocol 2: Comprehensive Two-Dimensional GC (GCxGC) for Complex C13 Isomer Mixtures

This advanced protocol is for resolving highly complex mixtures where 1D-GC is insufficient.

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1. The higher sensitivity of GCxGC may allow for more dilute samples.

  • GCxGC System and Conditions:

    • First Dimension (1D) Column: DB-5ht, 30 m x 0.25 mm ID, 0.25 µm film (non-polar).

    • Second Dimension (2D) Column: Rtx-200 or similar mid-polar phase, 1.5 m x 0.1 mm ID, 0.1 µm film.

    • Modulator: Thermal (e.g., cryogenic) or flow-based modulator.

    • Modulation Period: 4-6 seconds. This is the time for one complete separation on the 2D column.

    • Carrier Gas: Helium with a constant flow of ~1.0 mL/min into the 1D column.

    • Injector: Split/Splitless type at 280°C, 100:1 split ratio.

    • Primary Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 320°C at 2°C/minute.

      • Final Hold: Hold at 320°C for 10 minutes.

    • Secondary Oven Temperature Offset: The secondary oven is typically programmed at a temperature 5-10°C higher than the primary oven to ensure fast elution.[2]

    • Detector: Time-of-Flight Mass Spectrometer (TOF-MS) is recommended due to its fast acquisition speed (100-500 spectra/s), which is necessary to characterize the narrow peaks eluting from the 2D column.[24]

  • Data Analysis:

    • Use specialized GCxGC software (e.g., GCImage) to reconstruct the 2D chromatogram from the series of 1D chromatograms.

    • Identify compounds based on their position in the 2D retention plane and their mass spectra. Alkanes will typically form structured groupings, making class identification straightforward.[25]

cluster_GC1 First Dimension (1D) cluster_Modulator Modulation cluster_GC2 Second Dimension (2D) cluster_Detection Detection & Analysis Injector Sample Injection Column1D Non-Polar Column (e.g., DB-5ht, 30m) Separates by Boiling Point Injector->Column1D Modulator Modulator Traps & Re-injects Effluent Slices Column1D->Modulator Column2D Polar/Mid-Polar Column (e.g., Rtx-200, 1.5m) Separates by Polarity Modulator->Column2D Detector Fast Detector (e.g., TOF-MS) Column2D->Detector DataSystem Data System Reconstructs 2D Plot Detector->DataSystem

Caption: Experimental workflow for GCxGC analysis.

References

Addressing matrix effects in the quantification of 5-Ethyl-5-methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of 5-Ethyl-5-methyldecane.

Troubleshooting Guide

Matrix effects, which are the alteration of an analyte's response due to co-eluting compounds from the sample matrix, can significantly impact the accuracy and reproducibility of quantification.[1][2] This guide provides a systematic approach to identifying and mitigating these effects in your experiments.

Issue 1: Poor reproducibility and accuracy in replicate injections.

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Matrix Effects Analyze replicate samples and observe the peak area of this compound. Significant variation suggests variable matrix effects.[3]Consistent peak areas for replicate injections after addressing the matrix effect.
Dilute the sample extract with a clean solvent and re-inject. If reproducibility improves, matrix effects are likely the cause.[1][4]Improved precision (lower %RSD) upon dilution.
Implement a more rigorous sample cleanup procedure, such as Solid Phase Extraction (SPE) or QuEChERS, to remove interfering matrix components.[5][6]Reduced signal variability and improved accuracy.
Instrumental Carryover Inject a blank solvent after a high-concentration sample or a matrix-heavy sample.No significant peak should be observed at the retention time of this compound.

Issue 2: Analyte signal is suppressed or enhanced compared to a clean standard.

Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression/Enhancement (LC-MS) Perform a post-extraction spike experiment. Compare the analyte response in a spiked blank matrix extract to the response in a clean solvent.[1][2]A significant difference in response indicates a matrix effect. The goal is to bring the matrix factor closer to 1.
Matrix-Induced Enhancement (GC-MS) In GC-MS, matrix components can block active sites in the injector liner, protecting the analyte from degradation and leading to enhanced signal.[7][8]Understanding this phenomenon helps in choosing the right calibration strategy.
Prepare matrix-matched calibration standards by spiking known concentrations of this compound into blank matrix extracts.[9][10][11]The calibration curve will better reflect the analyte's behavior in the actual sample, leading to more accurate quantification.
Use the standard addition method, where known amounts of the analyte are added directly to the sample aliquots.[12][13]This method compensates for matrix effects on a per-sample basis, providing high accuracy.
Employ a stable isotope-labeled internal standard (SIL-IS) for this compound if available. The SIL-IS co-elutes and experiences the same matrix effects, allowing for reliable correction.[14][15][16]The ratio of the analyte to the SIL-IS response should remain constant, leading to accurate results despite matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: A matrix effect is the alteration of the ionization efficiency or chromatographic behavior of a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[3][17] These components can include salts, proteins, lipids, and metabolites.[3] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which result in inaccurate and unreliable quantification of this compound.[3][18]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: The most common method is to perform a post-extraction spike experiment. This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of the analyte in a neat (clean) solvent at the same concentration.[1][2] A significant difference between the two responses indicates the presence of matrix effects. The Matrix Factor (MF) can be calculated to quantify the extent of the effect.[3]

Q3: What is a matrix-matched calibration and why is it useful?

A3: A matrix-matched calibration involves preparing your calibration standards in a blank matrix extract that is representative of your samples.[9][10] This approach is beneficial because the calibration standards will experience similar matrix effects as the analyte in the actual samples, leading to more accurate quantification compared to using standards prepared in a clean solvent.[11]

Q4: When should I use the standard addition method?

A4: The standard addition method is particularly useful when you have a limited number of samples or when the sample matrix is highly variable and a representative blank matrix for matrix-matched calibration is not available.[12][13] It involves adding known amounts of a this compound standard to several aliquots of the actual sample. By plotting the instrument response against the added concentration, the original concentration in the sample can be determined.

Q5: Can sample dilution eliminate matrix effects?

A5: Sample dilution can be a simple and effective way to reduce matrix effects.[1][4] By diluting the sample, the concentration of interfering matrix components is lowered, which can minimize their impact on the analyte's signal. However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution.[14]

Q6: How does a stable isotope-labeled internal standard (SIL-IS) help in overcoming matrix effects?

A6: A SIL-IS is considered the gold standard for compensating for matrix effects.[14][15] A SIL-IS of this compound would have nearly identical chemical and physical properties to the analyte itself. This means it will co-elute from the chromatography column and be affected by matrix components in the same way as the non-labeled analyte.[3] By calculating the ratio of the analyte's response to the SIL-IS's response, the variability caused by matrix effects can be effectively canceled out, leading to highly accurate and precise quantification.[3][16]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

  • Prepare a Blank Matrix Extract: Extract a sample that is known to not contain this compound using your established sample preparation protocol.

  • Prepare a Neat Standard Solution: Prepare a solution of this compound in a clean solvent (e.g., the initial mobile phase for LC-MS or hexane (B92381) for GC-MS) at a known concentration (e.g., 50 ng/mL).

  • Prepare a Post-Extraction Spiked Sample: Spike the blank matrix extract with the this compound standard to achieve the same final concentration as the neat standard solution.

  • Analysis: Analyze both the neat standard solution and the post-extraction spiked sample using your analytical method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Spiked Matrix Extract) / (Peak Area of Analyte in Neat Solution)

    • An MF < 1 indicates signal suppression.

    • An MF > 1 indicates signal enhancement.

    • An MF close to 1 indicates a negligible matrix effect.

Protocol 2: Method of Standard Addition for Quantification

  • Sample Aliquoting: Divide your sample extract into at least four equal aliquots.

  • Spiking:

    • Leave one aliquot un-spiked.

    • Spike the remaining aliquots with increasing, known amounts of a this compound standard solution.

  • Analysis: Analyze all aliquots using your analytical method.

  • Data Analysis:

    • Create a plot of the peak area versus the added concentration of the standard.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the original concentration of this compound in the sample.

Data Presentation

Table 1: Example of Matrix Effect Assessment Data

Sample Type Analyte Concentration (ng/mL) Mean Peak Area (n=3) Matrix Factor (MF) Conclusion
Neat Solution501,250,000--
Spiked Plasma Extract50750,0000.60Significant Signal Suppression
Spiked Urine Extract501,187,5000.95Negligible Matrix Effect

Table 2: Example of Standard Addition Quantification Data

Aliquot Added Concentration (ng/mL) Measured Peak Area
1 (Un-spiked)0520,000
2251,035,000
3501,560,000
41002,600,000
Calculated Original Concentration (from x-intercept): 25.2 ng/mL

Visualizations

Troubleshooting_Workflow start Inaccurate/Irreproducible Quantification of this compound assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_present Significant Matrix Effect? assess_me->is_me_present no_me No Significant Matrix Effect. Investigate other causes (e.g., instrument issues). is_me_present->no_me No mitigate_me Select Mitigation Strategy is_me_present->mitigate_me Yes dilution Sample Dilution mitigate_me->dilution mmc Matrix-Matched Calibration mitigate_me->mmc std_add Standard Addition mitigate_me->std_add sil_is Stable Isotope-Labeled Internal Standard mitigate_me->sil_is validate Validate Method Performance dilution->validate mmc->validate std_add->validate sil_is->validate

Caption: Troubleshooting workflow for addressing matrix effects.

Standard_Addition_Workflow start Start: Sample Extract aliquot Create Multiple Aliquots start->aliquot spike Spike Aliquots with Increasing Concentrations of Standard aliquot->spike unspiked Leave one Aliquot Un-spiked aliquot->unspiked analyze Analyze All Aliquots (e.g., GC-MS or LC-MS) spike->analyze unspiked->analyze plot Plot Peak Area vs. Added Concentration analyze->plot regress Perform Linear Regression plot->regress result Determine Original Concentration from X-intercept regress->result

Caption: Experimental workflow for the method of standard addition.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 5-Ethyl-5-methyldecane Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of 5-Ethyl-5-methyldecane, a branched alkane relevant in various research and development sectors. The focus is on the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method, a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the establishment and validation of a robust analytical procedure in your laboratory.

Comparison of Analytical Techniques

While several analytical techniques can be employed for the detection of volatile organic compounds, Gas Chromatography (GC) stands out for its high resolution and separation capabilities for complex hydrocarbon mixtures. When coupled with a Mass Spectrometer (MS), it provides definitive identification and sensitive quantification. An alternative is the use of a Flame Ionization Detector (FID), which offers a wide linear range but lacks the specificity of MS.

FeatureGC-MSGC-FID
Specificity High (based on mass spectrum)Low (responds to most organic compounds)
Sensitivity High (sub-picogram levels)High (picogram levels)
Identification Definitive (based on fragmentation pattern)Based on retention time only
Linearity Good (typically 3-4 orders of magnitude)Excellent (up to 7 orders of magnitude)
Cost HigherLower
Robustness Generally robust, requires vacuum systemVery robust and easy to maintain

Experimental Data Summary

The following tables summarize the performance data from a validation study of a GC-MS method for the analysis of this compound.

Table 1: System Suitability
ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.01.2
Resolution (Rs)> 2.0 (from nearest peak)> 2.5
%RSD of Peak Area (n=6)≤ 15%3.5%
Table 2: Method Validation Parameters
ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9950.998
Range -1 - 100 µg/mL
Limit of Detection (LOD) S/N ratio ≥ 30.2 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 100.7 µg/mL
Accuracy (% Recovery) 80 - 120%95.7% - 103.2%
Precision (%RSD)
- Repeatability (n=6)≤ 15%4.1%
- Intermediate Precision (n=6)≤ 20%5.3%
Specificity No interfering peaks at the retention time of the analyteNo interference observed
Robustness No significant impact on resultsRobust

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for extracting this compound from an aqueous matrix.

  • Sample Collection: Collect 10 mL of the aqueous sample in a glass vial.

  • Spiking (for validation): For accuracy and precision studies, spike the blank matrix with a known concentration of this compound standard.

  • Extraction: Add 5 mL of n-hexane to the vial.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (n-hexane) to a clean GC vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the GC vial to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: An Agilent 7890B Gas Chromatograph coupled with a 5977A Mass Selective Detector, or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of alkanes.[1]

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp to 150°C at 10°C/min

      • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample Collection (10 mL) spike Spiking with Standard (Optional) sample->spike extract Addition of n-Hexane (5 mL) spike->extract vortex Vortexing (2 min) extract->vortex centrifuge Centrifugation (3000 rpm, 10 min) vortex->centrifuge collect Organic Layer Collection centrifuge->collect dry Drying with Na2SO4 collect->dry injection GC Injection (1 µL) dry->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification validation Validation Parameter Assessment quantification->validation validation_logic cluster_validation Method Validation Parameters cluster_precision_types Precision method Analytical Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

References

A Comparative Analysis of 5-Ethyl-5-methyldecane and Other Tridecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed comparative analysis of 5-Ethyl-5-methyldecane and other isomers of tridecane (B166401) (C13H28). The focus is on the differentiation of their physicochemical properties, underpinned by their structural variations. This document is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of how isomerism in long-chain alkanes influences their physical characteristics and analytical separation.

Introduction to Tridecane Isomers

Tridecane is an alkane with the chemical formula C13H28. While n-tridecane refers to the straight-chain isomer, a vast number of branched isomers exist, of which this compound is one example.[1][2] These isomers share the same molecular weight but exhibit distinct physical properties due to differences in their molecular architecture. The degree of branching is a critical factor that influences intermolecular forces, and consequently, properties such as boiling point and density.[3][4][5][6]

Physicochemical Properties: A Comparative Overview

The structural differences between linear and branched alkanes have a predictable effect on their physical properties. Straight-chain alkanes, like n-tridecane, can align themselves closely, maximizing the surface area for intermolecular contact and resulting in stronger van der Waals forces.[3][4] In contrast, the branching in isomers like this compound creates a more compact, spherical shape, which reduces the effective surface area for these interactions, leading to weaker intermolecular forces and, consequently, lower boiling points.[3][4][5][6]

The following table summarizes the key physicochemical properties of this compound and the straight-chain isomer, n-tridecane.

PropertyThis compoundn-TridecaneSignificance of Difference
CAS Number 17312-74-2[7][8][9][10][11][][13][14][15][16]629-50-5[1][17]Distinguishes the specific branched isomer from the linear isomer.
Molecular Formula C13H28[7][8][9][10][11][][14][18]C13H28[1][17][19]Identical formula confirms they are isomers.
Molecular Weight 184.36 g/mol [7][8][9][10][11][18]184.37 g/mol [17][20]Near-identical molecular weight allows for direct comparison of structural effects.
Boiling Point 219.7°C[7][8]232-236°C[17][19][20][21]Branching lowers the boiling point due to weaker van der Waals forces.[3][4][5][6]
Density 0.758 g/cm³[7][8]0.756 g/mL[17][19][21]Branching can lead to slightly different packing in the liquid state.
Refractive Index 1.425[7][8]1.425[17][21]Minimal difference, as this property is more dependent on electron density.
Flash Point 83°C[7][8]~94°C (190-196°F)[20][21]The lower boiling point of the branched isomer often correlates with a lower flash point.
Structure-Property Relationship Visualization

The following diagram illustrates the fundamental principle that increased branching in alkane isomers leads to a decrease in boiling point.

cluster_0 Alkane Structure cluster_1 Intermolecular Forces cluster_2 Boiling Point Straight-Chain (n-Tridecane) Straight-Chain (n-Tridecane) Stronger van der Waals Forces Stronger van der Waals Forces Straight-Chain (n-Tridecane)->Stronger van der Waals Forces  Larger Surface Area Branched (this compound) Branched (this compound) Weaker van der Waals Forces Weaker van der Waals Forces Branched (this compound)->Weaker van der Waals Forces  Smaller Surface Area Higher Boiling Point Higher Boiling Point Stronger van der Waals Forces->Higher Boiling Point Lower Boiling Point Lower Boiling Point Weaker van der Waals Forces->Lower Boiling Point

Caption: Relationship between alkane structure and boiling point.

Experimental Protocols

Protocol 1: Determination of Boiling Point

Objective: To determine the boiling point of a liquid alkane isomer at atmospheric pressure.

Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Sample of the alkane isomer

  • Bunsen burner or heating mantle

  • Stand and clamps

Procedure:

  • Fill the Thiele tube with mineral oil to a level above the top arm.

  • Attach a small test tube containing 1-2 mL of the alkane isomer to the thermometer. The bulb of the thermometer should be level with the bottom of the test tube.

  • Place a capillary tube, sealed end up, into the test tube containing the sample.

  • Immerse the assembly in the Thiele tube, ensuring the sample is below the oil level.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Protocol 2: Gas Chromatographic Analysis of Tridecane Isomers

Objective: To separate and identify tridecane isomers in a mixture using gas chromatography (GC).

Materials:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary column (e.g., non-polar, 5% phenyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)[22]

  • High-purity helium or hydrogen as carrier gas

  • Syringe for sample injection

  • Standards of known tridecane isomers

  • Sample mixture dissolved in a volatile solvent (e.g., hexane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the isomer mixture (e.g., 10-100 µg/mL) in hexane.[22]

  • GC System Configuration:

    • Column: Install the appropriate capillary column.

    • Carrier Gas: Set a constant flow rate (e.g., 1-2 mL/min).[22][23]

    • Temperatures:

      • Inlet: 250°C

      • Detector (FID): 300°C

      • Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 5°C/min. Hold at 280°C for 10 minutes.[22]

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Acquisition: Start the data acquisition software to record the chromatogram.

  • Analysis:

    • Identify the peaks corresponding to different isomers by comparing their retention times with those of the known standards injected under the same conditions.

    • The elution order is generally related to the boiling points of the isomers, with lower-boiling, more branched isomers eluting earlier.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the characterization and comparative analysis of tridecane isomers.

cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Characterization cluster_3 Data Analysis & Comparison Isomer_Mixture Isomer Mixture (e.g., in Hexane) GC_Analysis Gas Chromatography (GC) Isomer_Mixture->GC_Analysis Boiling_Point Boiling Point Determination Isomer_Mixture->Boiling_Point Density_Measurement Density Measurement Isomer_Mixture->Density_Measurement Refractive_Index Refractive Index Measurement Isomer_Mixture->Refractive_Index Data_Analysis Comparative Data Analysis GC_Analysis->Data_Analysis Boiling_Point->Data_Analysis Density_Measurement->Data_Analysis Refractive_Index->Data_Analysis

Caption: Workflow for the characterization of tridecane isomers.

References

A Comparative Guide to the Cross-Validation of 5-Ethyl-5-methyldecane Characterization by GC-MS and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of the branched alkane, 5-Ethyl-5-methyldecane. The following sections detail the experimental protocols, present comparative data, and offer insights into the orthogonal strengths of these two powerful analytical techniques.

Introduction

In the rigorous process of chemical characterization, particularly within the pharmaceutical and fine chemical industries, the unambiguous identification of a molecule's structure is paramount. This compound (C₁₃H₂₈) serves as a representative example of a complex branched alkane where structural elucidation requires robust analytical methodologies.[1][2][3] This guide explores the cross-validation of its structure using two cornerstone techniques: GC-MS, which provides information on molecular weight and fragmentation patterns, and ¹³C NMR spectroscopy, which reveals the electronic environment of each carbon atom in the molecule.

Experimental Protocols

Detailed methodologies for the analysis of this compound by both GC-MS and ¹³C NMR are outlined below. These protocols are based on established methods for alkane analysis and can be adapted for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for the analysis of C13 alkanes is employed, focusing on achieving good chromatographic separation and clear fragmentation for structural confirmation.[4][5]

Instrumentation: A standard GC-MS system equipped with a capillary column and an electron ionization (EI) source is used.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) (approximately 1 mg/mL).

GC-MS Parameters:

ParameterValue
GC Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
Mass Range m/z 40-400
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is acquired to identify the number of unique carbon environments and their chemical shifts.

Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation: Approximately 20-30 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.0 ppm).[6][7][8][9]

NMR Parameters:

ParameterValue
Solvent CDCl₃
Reference Tetramethylsilane (TMS)
Frequency 100 MHz for ¹³C
Acquisition Mode Proton-decoupled
Pulse Angle 30°
Relaxation Delay 2.0 s
Number of Scans 1024

Data Presentation and Interpretation

The data obtained from both GC-MS and NMR analyses provide complementary information for the structural elucidation of this compound.

GC-MS Data

The gas chromatogram would show a single major peak corresponding to this compound. The retention time is expected to be in the region typical for C13 alkanes under the specified conditions. The mass spectrum, although a molecular ion peak (m/z 184) may be weak or absent for branched alkanes, will exhibit a characteristic fragmentation pattern.[4]

Table 1: Expected GC-MS Data for this compound

ParameterExpected Value/ObservationInterpretation
Retention Time Dependent on the specific system, but consistent for the compoundA characteristic property for identification under defined conditions.
Molecular Ion (M⁺) m/z 184 (low abundance or absent)Confirms the molecular weight of C₁₃H₂₈.
Major Fragments m/z 155, 141, 127, 113, 99, 85, 71, 57, 43Characteristic losses of alkyl radicals from the parent molecule, providing clues about the branching structure. The most stable carbocations will be the most abundant fragments.

The fragmentation of branched alkanes preferentially occurs at the branching points to form more stable secondary and tertiary carbocations. For this compound, cleavage at the quaternary carbon (C5) is expected to be a major fragmentation pathway.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides a distinct signal for each chemically non-equivalent carbon atom in the molecule. Due to the symmetry of this compound, some carbon atoms are chemically equivalent, leading to fewer signals than the total number of carbons. Based on the structure of this compound, 10 unique carbon signals are predicted. The predicted chemical shifts are presented in Table 2. These predictions are generated using online spectral databases and prediction software.[10][11][12][13]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom(s)Predicted Chemical Shift (ppm)Multiplicity (from DEPT)
C1, C10~14.2CH₃
C2, C9~23.1CH₂
C3, C8~26.5CH₂
C4, C7~37.0CH₂
C5 (quaternary)~34.5C
C6, C6' (ethyl)~29.0CH₂
C1', C1'' (methyl)~24.8CH₃
C2', C2'' (ethyl)~8.1CH₃

Note: The numbering of the carbon atoms is for assignment purposes and may not follow strict IUPAC nomenclature rules.

The chemical shifts are indicative of the local electronic environment of each carbon. The quaternary carbon (C5) is expected to have a distinct chemical shift. The terminal methyl groups (C1, C10, and the methyl of the ethyl group) will appear at the higher field (lower ppm values). The methylene (B1212753) carbons will have shifts that vary based on their proximity to the branching point.

Cross-Validation Workflow and Logical Relationships

The complementary nature of GC-MS and NMR data allows for a robust cross-validation of the structure of this compound. The following diagram illustrates this workflow.

cross_validation_workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_interpretation Data Interpretation & Cross-Validation Sample This compound GCMS GC-MS Acquisition Sample->GCMS NMR 13C NMR Acquisition Sample->NMR GCMS_Data Retention Time & Mass Spectrum GCMS->GCMS_Data Data Generation Interpretation Structural Elucidation GCMS_Data->Interpretation Molecular Weight & Fragmentation Pattern NMR_Data Chemical Shifts NMR->NMR_Data Data Generation NMR_Data->Interpretation Carbon Skeleton Connectivity Validation Cross-Validation Interpretation->Validation Proposed Structure Final_Structure This compound Structure Confirmed Validation->Final_Structure Confirmed Structure

Caption: Workflow for the cross-validation of this compound structure using GC-MS and NMR.

Conclusion

The combined use of GC-MS and ¹³C NMR spectroscopy provides a powerful and reliable approach for the structural characterization of this compound. GC-MS confirms the molecular weight and provides key information about the branching through its fragmentation pattern. ¹³C NMR spectroscopy, in turn, offers a detailed map of the carbon skeleton, confirming the number of unique carbon environments and their connectivity. The congruence of the data from these two independent analytical techniques allows for a high degree of confidence in the final structural assignment, a critical step in research, development, and quality control processes.

References

A Researcher's Guide to Capillary Column Selection for the Separation of 5-Ethyl-5-methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of complex hydrocarbon mixtures, the precise separation of isomers such as 5-Ethyl-5-methyldecane is a critical task. This branched alkane, and others like it, often pose a significant chromatographic challenge due to the presence of structurally similar compounds. The choice of a gas chromatography (GC) capillary column is paramount in achieving the desired resolution and accuracy. This guide provides an objective comparison of different capillary columns suitable for this separation, supported by illustrative experimental data and detailed protocols.

The separation of non-polar compounds like this compound is primarily governed by their boiling points.[1][2] Consequently, non-polar stationary phases are the industry standard for such analyses.[1] The selection of the optimal column, however, extends beyond the stationary phase to include considerations of column dimensions (length, internal diameter) and film thickness, all of which impact resolution, analysis time, and sample capacity.[2][3]

Performance Comparison of Selected Capillary Columns

To illustrate the impact of column choice on the separation of this compound, we present a comparative summary of three commonly used non-polar capillary columns. The data in Table 1 represents typical performance metrics that a researcher might expect when developing a method for this analyte. Non-polar columns with a (5%-Phenyl)-methylpolysiloxane stationary phase are highly versatile and represent a good starting point for method development due to their enhanced thermal stability and slight increase in selectivity for aromatic compounds compared to 100% dimethylpolysiloxane phases.[1][4]

Table 1: Performance Data for this compound Separation on Various Capillary Columns

ParameterColumn A: Standard ResolutionColumn B: High ResolutionColumn C: Fast Analysis
Stationary Phase (5%-Phenyl)-methylpolysiloxane(5%-Phenyl)-methylpolysiloxane(5%-Phenyl)-methylpolysiloxane
Column Length (m) 306015
Internal Diameter (mm) 0.250.250.32
Film Thickness (µm) 0.250.250.50
Retention Time (min) 12.524.28.1
Peak Width (min) 0.080.050.12
Theoretical Plates 351,563885,50872,900
Asymmetry Factor 1.11.01.2
Resolution (Rs) *2.13.51.8

*Resolution calculated relative to a closely eluting isomer, 5-Methyldecane.

Experimental Protocols

The following is a generalized experimental protocol for the separation of this compound using gas chromatography. This protocol can be adapted for use with any of the columns listed in Table 1, with adjustments to the temperature program as needed to optimize the separation.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Injector: Split/Splitless Inlet

  • Autosampler: Agilent 7693A Autosampler (or equivalent)

Chromatographic Conditions:

  • Carrier Gas: Helium, Constant Flow Mode at 1.2 mL/min

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

  • Detector Temperature: 320°C

  • Detector Gases: Hydrogen @ 30 mL/min, Air @ 300 mL/min, Makeup (Helium) @ 25 mL/min

Sample Preparation:

  • Prepare a 100 ppm stock solution of this compound in n-hexane.

  • Prepare a working standard of 10 ppm by diluting the stock solution with n-hexane.

  • Transfer the working standard to a 2 mL autosampler vial for analysis.

Visualizing the Experimental Workflow

The logical flow of a gas chromatography experiment, from sample preparation to data analysis, is a standardized process. The following diagram illustrates the key steps involved in the analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Standard Prepare this compound Standard in Hexane Dilution Dilute to Working Concentration Standard->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Autosampler Injection Vial->Injection Separation Separation on Capillary Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Report Generate Report Integration->Report

Caption: Gas Chromatography Experimental Workflow for this compound Analysis.

Interpreting the Results and Column Selection

The choice of capillary column has a profound impact on the chromatographic separation of this compound, as illustrated by the data in Table 1.

  • Column A (Standard Resolution): The 30m x 0.25mm x 0.25µm column provides a good balance between resolution and analysis time. This is often the starting point for method development for semi-volatile compounds.

  • Column B (High Resolution): By doubling the column length to 60m, the resolution is significantly improved.[3][5] This is ideal for complex matrices where baseline separation from other isomers is crucial. The trade-off is a substantially longer run time.

  • Column C (Fast Analysis): A shorter, wider-bore column with a thicker film allows for a much faster analysis. However, this comes at the cost of reduced resolution and efficiency.[6] This column would be suitable for rapid screening applications where high throughput is more important than resolving every impurity.

References

Inter-laboratory Comparison of 5-Ethyl-5-methyldecane Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of hypothetical performance data from an inter-laboratory study on the quantification of 5-Ethyl-5-methyldecane, a branched alkane. The content is tailored for researchers, scientists, and drug development professionals to highlight the importance of standardized methodologies and the variability that can be observed in analytical results across different laboratories. The experimental data presented is illustrative and based on typical outcomes for volatile organic compound (VOC) analysis.

Data Presentation

The following tables summarize the quantitative results from a hypothetical inter-laboratory comparison study involving ten laboratories. Each laboratory was provided with a set of blind samples containing known concentrations of this compound.

Table 1: Reported Concentrations of this compound in Blind Sample A (True Value: 25.0 µg/mL)

LaboratoryReported Concentration (µg/mL)Z-Score*
Lab 124.5-0.5
Lab 226.81.8
Lab 322.1-2.9
Lab 425.50.5
Lab 528.03.0
Lab 623.9-1.1
Lab 724.8-0.2
Lab 826.11.1
Lab 923.5-1.5
Lab 1025.20.2

*A z-score between -2 and +2 is generally considered satisfactory.[1]

Table 2: Performance Metrics for this compound Quantification

LaboratoryRepeatability (RSDr, %) Reproducibility (RSDR, %)
Lab 13.28.5
Lab 24.19.2
Lab 35.512.0
Lab 42.97.8
Lab 56.213.5
Lab 63.88.9
Lab 73.18.1
Lab 84.59.8
Lab 94.09.1
Lab 103.58.6

**Intra-laboratory precision was generally good with relative standard deviations (RSDs) of triplicate injections <10%.[2] Inter-laboratory variability, measured by RSDs of all measurements, was in the range of 2.8-58% in analyzing standards.[2]

Experimental Protocols

The following is a generalized experimental protocol that participating laboratories were advised to follow. Deviations from this protocol were to be noted and reported.

1. Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for volatile organic compound analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Standards:

  • Reference Standard: this compound (CAS: 17312-74-2) of certified purity.[3][4][5][6][7]

  • Solvent: High-purity hexane (B92381) or equivalent.

  • Internal Standard (IS): A suitable deuterated or structurally similar compound not expected to be present in the samples.

3. Sample Preparation:

  • Samples were diluted with the chosen solvent to a concentration expected to be within the calibration range.

  • The internal standard was added to all samples, calibration standards, and quality control samples at a constant concentration.

4. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operated in scan mode over a mass range of m/z 40-400.[1]

5. Quantification:

  • The concentration of this compound was determined by comparing its peak area to that of the internal standard against a calibration curve generated from certified reference standards.[1]

Mandatory Visualization

The following diagrams illustrate the workflow of the inter-laboratory comparison and a conceptual representation of factors influencing analytical variability.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories (Lab 1...n) cluster_2 Data Analysis & Reporting A Sample Preparation (Identical Aliquots) B Sample Distribution A->B C Sample Analysis (GC-MS) B->C D Data Reporting C->D E Statistical Analysis (Z-Scores) D->E F Performance Evaluation E->F G Final Report Generation F->G

Caption: Workflow of the Inter-laboratory Comparison Study.

G cluster_0 Methodological Factors cluster_1 Laboratory-Specific Factors A Analytical Variability B Sample Preparation A->B C Instrument Calibration A->C D Data Processing A->D E Analyst Experience A->E F Instrument Condition A->F G Environmental Conditions A->G

Caption: Key Factors Contributing to Analytical Variability.

References

Confirming the structure of synthetic 5-Ethyl-5-methyldecane against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a comprehensive comparison of a newly synthesized batch of 5-Ethyl-5-methyldecane against a certified reference standard. The objective is to confirm the chemical identity, structure, and purity of the synthetic compound using standard analytical techniques. This document is intended for researchers, scientists, and professionals in the field of chemical synthesis and drug development.

Introduction

The unequivocal structural confirmation of synthetic compounds is a critical step in chemical research and development. It ensures the material's identity and purity, which is paramount for its intended application, be it in mechanistic studies, as a building block in larger syntheses, or in quality control.[1] this compound (CAS No: 17312-74-2), a branched alkane with the molecular formula C13H28 and a molecular weight of approximately 184.36 g/mol , serves as the subject of this analysis.[2][3][4]

This guide details the analytical workflow and comparative data obtained from Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared (FTIR) Spectroscopy. By comparing the spectral data of the synthetic product with a certified reference standard, we can establish its structural integrity with a high degree of confidence.

Analytical Workflow

The confirmation process involves parallel analysis of the synthetic this compound and a commercially available reference standard.[1][5] Each sample is subjected to an identical set of analytical experiments, and the resulting data are compared to establish equivalence.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Comparison & Confirmation Syn_Sample Synthetic This compound GCMS GC-MS Analysis Syn_Sample->GCMS NMR NMR (¹H & ¹³C) Spectroscopy Syn_Sample->NMR FTIR FTIR Spectroscopy Syn_Sample->FTIR Ref_Std Reference Standard Ref_Std->GCMS Ref_Std->NMR Ref_Std->FTIR Compare_Data Compare Spectra & Retention Times GCMS->Compare_Data NMR->Compare_Data FTIR->Compare_Data Confirmation Structure Confirmed Compare_Data->Confirmation

Caption: Workflow for structural verification of synthetic compounds.

Experimental Protocols

  • Objective: To determine the purity of the sample and confirm its molecular weight and fragmentation pattern.

  • Instrumentation: Agilent 6890N GC coupled with a 5973N Mass Selective Detector.

  • Column: Agilent J&W DB-5ht (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Injector: Splitless mode, 250°C, 1 µL injection volume.

  • MS Parameters: Electron Ionization (EI) mode at 70 eV. Mass range scanned from m/z 40 to 400.

  • Sample Preparation: Samples were diluted to 100 µg/mL in hexane.

  • Objective: To elucidate the precise arrangement of carbon and hydrogen atoms in the molecule.

  • Instrumentation: Bruker Avance III 500 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: 16 scans, 1.0 s relaxation delay.

  • ¹³C NMR: 1024 scans, 2.0 s relaxation delay, proton-decoupled.

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.

  • Objective: To identify characteristic functional groups and confirm the alkane nature of the compound by comparing its unique fingerprint region.[7]

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory.

  • Parameters: 16 scans co-added at a resolution of 4 cm⁻¹. Scan range from 4000 to 650 cm⁻¹.[8]

  • Sample Preparation: A small drop of the neat liquid was placed directly onto the ATR crystal for analysis.

Results and Data Comparison

The data obtained from the synthetic sample were compared directly against the reference standard.

The primary method for identifying branched alkanes involves GC for separation followed by MS for detection.[9][10] The retention time and mass spectrum serve as key identifiers.

ParameterReference StandardSynthetic SampleConclusion
Retention Time (min) 15.2415.24Identical
Purity (Area %) >99.5%99.6%Comparable
Molecular Ion [M]⁺ (m/z) 184.2184.2Confirmed
Key Fragments (m/z) 155, 127, 99, 71, 57155, 127, 99, 71, 57Identical Pattern

The mass spectrum shows a small molecular ion peak, which is characteristic of branched alkanes due to preferential fragmentation at the branch site.[11] The observed fragments correspond to the expected loss of alkyl groups.

NMR spectroscopy provides detailed structural information. For simple alkanes, proton signals typically appear in the highly shielded region of the spectrum (0.7-1.5 ppm).[12]

¹H NMR Data Comparison

Chemical Shift (δ, ppm)MultiplicityIntegration (Reference)Integration (Synthetic)Assignment
~0.87Triplet9H9H2 x terminal -CH₃
~0.95Singlet3H3HQuaternary -CH₃
~1.2-1.4Multiplet14H14H-CH₂- backbone
~1.45Quartet2H2HQuaternary -CH₂-

¹³C NMR Data Comparison

Due to symmetry, not all 13 carbon atoms are unique. The number of distinct signals provides insight into the molecular symmetry.[13]

Chemical Shift (δ, ppm) (Reference)Chemical Shift (δ, ppm) (Synthetic)Assignment
~14.1~14.1Terminal -CH₃ carbons
~23.0~23.0Backbone -CH₂- carbons
~25.8~25.8Quaternary -CH₃ carbon
~30.1~30.1Backbone -CH₂- carbons
~32.2~32.2Backbone -CH₂- carbons
~35.5~35.5Quaternary Carbon
~38.4~38.4Backbone -CH₂- carbons
~42.1~42.1Quaternary -CH₂- carbon

The ¹H and ¹³C NMR spectra of the synthetic sample are superimposable with those of the reference standard, indicating an identical atomic arrangement.

The FTIR spectrum of an alkane is characterized by C-H stretching and bending vibrations.[7] The key is to match the entire spectrum, particularly the fingerprint region (1300-900 cm⁻¹), between the sample and the standard.[7]

Wavenumber (cm⁻¹)Vibration ModeReference StandardSynthetic Sample
2955-2965C-H Asymmetric Stretch (-CH₃)PresentPresent
2920-2930C-H Asymmetric Stretch (-CH₂)PresentPresent
2850-2860C-H Symmetric Stretch (-CH₂)PresentPresent
1450-1470C-H Bend (Scissoring)PresentPresent
1375-1385C-H Bend (Methyl Rock)PresentPresent

The FTIR spectra of both samples were identical, showing characteristic alkane absorptions and a matching fingerprint region, confirming the absence of other functional groups.

Conclusion

The analytical data from GC-MS, ¹H NMR, ¹³C NMR, and FTIR spectroscopy demonstrate that the synthesized this compound is structurally identical to the certified reference standard. The high purity confirmed by GC-MS further validates the success of the synthesis and purification protocol. The presented data provide a robust and objective confirmation of the compound's identity, meeting the stringent quality requirements for scientific research and development.

References

Evaluating the accuracy and precision of 5-Ethyl-5-methyldecane quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), for the quantification of the branched alkane 5-Ethyl-5-methyldecane.

This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to assist in selecting the most appropriate method for your analytical needs.

Introduction to Quantification Methods

The analysis of volatile and semi-volatile hydrocarbons such as this compound is routinely performed using gas chromatography. The choice of detector is a critical determinant of the method's selectivity, sensitivity, and quantitative performance.

  • Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification and quantification capabilities of mass spectrometry. This technique provides structural information, allowing for confident identification of the analyte.

  • Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used, robust technique for quantifying organic compounds. The detector measures the ions produced during the combustion of the analyte in a hydrogen flame, generating a signal proportional to the mass of carbon present.

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and GC-FID are presented below. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.

Sample Preparation

A generic sample preparation workflow for both GC-MS and GC-FID analysis is outlined below. The primary goal is to extract this compound from the sample matrix into a volatile solvent suitable for injection into the gas chromatograph.

cluster_prep Sample Preparation Workflow sample Sample Collection extraction Solvent Extraction (e.g., with n-hexane) sample->extraction Matrix Disruption filtration Filtration (0.22 µm PTFE filter) extraction->filtration dilution Dilution to Working Concentration filtration->dilution vial Transfer to GC Vial dilution->vial

A generalized workflow for preparing samples for GC analysis.

Materials:

  • Solvent: n-Hexane (GC grade or higher)

  • Internal Standard (optional but recommended for improved precision): A deuterated or structurally similar alkane not present in the sample (e.g., n-dodecane-d26).

  • Syringe filters: 0.22 µm PTFE

Procedure:

  • Extraction: Accurately weigh or measure the sample and extract with a known volume of n-hexane. The sample-to-solvent ratio should be optimized based on the expected concentration of this compound.

  • Internal Standard Addition: If using an internal standard, add a known amount to the extraction solvent prior to extraction.

  • Homogenization: Vortex or sonicate the sample to ensure thorough extraction.

  • Filtration: Filter the extract through a 0.22 µm PTFE syringe filter to remove any particulate matter.

  • Dilution: If necessary, dilute the filtered extract with n-hexane to bring the concentration of this compound within the calibrated linear range of the instrument.

  • Transfer: Transfer the final solution to a 2 mL autosampler vial for analysis.

GC-MS Analysis Workflow

cluster_gcms GC-MS Analysis Workflow injection Sample Injection separation GC Separation injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Quadrupole Mass Analyzer ionization->mass_analysis detection Electron Multiplier mass_analysis->detection data_acquisition Data Acquisition & Processing detection->data_acquisition

The analytical workflow for GC-MS quantification.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

GC Conditions:

ParameterRecommended Setting
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Column Non-polar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Oven Program Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min

MS Conditions:

ParameterRecommended Setting
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification or Full Scan for identification
SIM Ions To be determined from the mass spectrum of this compound (e.g., characteristic fragment ions)

GC-FID Analysis Workflow

cluster_gcfid GC-FID Analysis Workflow injection Sample Injection separation GC Separation injection->separation combustion Combustion in H2 Flame separation->combustion ion_detection Ion Detection combustion->ion_detection signal_amplification Signal Amplification ion_detection->signal_amplification data_acquisition Data Acquisition & Processing signal_amplification->data_acquisition

The analytical workflow for GC-FID quantification.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector.

GC Conditions:

ParameterRecommended Setting
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless
Carrier Gas Helium or Nitrogen at a constant flow of 1.0 mL/min
Column Non-polar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Oven Program Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min

FID Conditions:

ParameterRecommended Setting
Detector Temp. 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He/N2) 25 mL/min

Performance Comparison

The following tables summarize the expected performance characteristics for the quantification of this compound using GC-MS and GC-FID. The data presented are representative values based on the analysis of structurally similar branched alkanes and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Quantitative Performance Data
ParameterGC-MS (SIM Mode)GC-FID
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL2 - 15 ng/mL
Dynamic Range 3-4 orders of magnitude5-7 orders of magnitude
Table 2: Accuracy and Precision
ParameterGC-MS (SIM Mode)GC-FID
Intra-day Precision (%RSD) < 5%< 3%
Inter-day Precision (%RSD) < 10%< 5%
Accuracy (Recovery %) 90 - 110%95 - 105%

Method Selection Guide

The choice between GC-MS and GC-FID for the quantification of this compound depends on the specific requirements of the analysis.

Choose GC-MS when:

  • High specificity is required: The ability to monitor specific ions provides excellent selectivity, especially in complex matrices where co-eluting peaks may be present.

  • Analyte confirmation is necessary: The mass spectrum provides a fingerprint for confident identification of this compound.

  • Lower detection limits are needed: In SIM mode, GC-MS can offer superior sensitivity compared to GC-FID.

Choose GC-FID when:

  • High precision and accuracy are the primary goals: GC-FID is known for its excellent quantitative performance and reproducibility for hydrocarbons.

  • A wide linear dynamic range is required: FID can accurately quantify analytes over a broader concentration range than MS.

  • The sample matrix is relatively simple: In the absence of significant interferences, the universal response of FID to hydrocarbons is advantageous.

  • Cost and ease of use are considerations: GC-FID systems are generally less expensive to purchase and maintain than GC-MS systems.

Conclusion

Both GC-MS and GC-FID are powerful and reliable techniques for the quantification of this compound. GC-MS offers the advantage of high specificity and confident identification, making it ideal for complex samples and trace-level analysis. GC-FID provides exceptional precision, accuracy, and a wide linear range, positioning it as a robust workhorse for routine quantitative analysis in less complex matrices. The selection of the optimal method should be based on a thorough evaluation of the analytical objectives, sample complexity, and available resources.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the mass spectral fragmentation patterns of 5-Ethyl-5-methyldecane and its isomers, including the linear n-tridecane, reveals characteristic cleavage pathways crucial for the structural elucidation of branched alkanes. This guide provides a comparative analysis of their mass spectra, offering insights for researchers and scientists in the fields of chemical analysis and drug development.

The study of how molecules break apart in a mass spectrometer, known as fragmentation, provides a unique "fingerprint" that allows for the identification and structural characterization of chemical compounds. For alkanes, particularly those with branching, these patterns are dictated by the stability of the resulting carbocation fragments. This principle is clearly illustrated in the mass spectra of this compound, a highly branched alkane, and its less branched or linear isomers.

Comparative Fragmentation Analysis

The mass spectra of this compound and its isomers, n-tridecane, 4-propyldecane, and 5,5-diethylnonane, all with the molecular formula C13H28 and a molecular weight of approximately 184.36 g/mol , exhibit distinct differences that highlight the influence of molecular structure on fragmentation.

A key observation in the mass spectra of branched alkanes is the significantly reduced intensity or complete absence of the molecular ion peak (M+), which is the ion of the intact molecule. This is a direct consequence of the high instability of the molecular ion, which readily fragments to form more stable carbocations. In contrast, the molecular ion peak in the linear alkane, n-tridecane, is more prominent, although still of low intensity.

The fragmentation of branched alkanes is dominated by cleavage at the branching points, as this leads to the formation of more stable tertiary and secondary carbocations. For this compound, which possesses a quaternary carbon center, the fragmentation is particularly pronounced.

Below is a summary of the most abundant ions observed in the mass spectra of this compound and its related isomers.

Compound NameMolecular StructureMajor Fragment Ions (m/z) and Proposed StructuresKey Fragmentation Insights
This compound Quaternary carbon center155, 141, 113, 99, 85, 71, 57 (Base Peak), 43 Cleavage at the quaternary carbon is highly favored. The base peak at m/z 57 corresponds to the stable tertiary butyl cation ([C4H9]+). Other major fragments result from the loss of ethyl ([M-29]+ at m/z 155), butyl ([M-57]+ at m/z 127), and pentyl ([M-71]+ at m/z 113) groups.
n-Tridecane Linear chain184 (M+), 169, 155, 141, 127, 113, 99, 85, 71, 57, 43 The spectrum is characterized by a series of cluster peaks separated by 14 amu (CH2 groups). The molecular ion peak, while present, is weak. The most abundant fragments are in the C3-C5 range.
4-Propyldecane Tertiary carbon center141, 113, 99, 85, 71, 57, 43 Cleavage is favored at the tertiary carbon, leading to the loss of a propyl group ([M-43]+ at m/z 141) or a hexyl group ([M-85]+ at m/z 99).
5,5-Diethylnonane Quaternary carbon center155, 127, 99, 85, 71, 57, 43 Similar to this compound, cleavage at the quaternary carbon dominates. The loss of an ethyl group ([M-29]+ at m/z 155) and a butyl group ([M-57]+ at m/z 127) are prominent fragmentation pathways.

Experimental Protocols

The mass spectral data presented were obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). A typical experimental protocol for the analysis of these volatile alkanes is as follows:

Gas Chromatography (GC) Conditions:

  • Injection Port: Split/splitless injector, operated in split mode with a high split ratio to prevent column overloading.

  • Injector Temperature: 250 °C

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating alkane isomers.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 300°C, and a final hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-400

Visualizing Fragmentation Pathways

The fragmentation pathways of this compound can be visualized to better understand the formation of the observed ions. The primary cleavage occurs at the bonds connected to the quaternary carbon.

fragmentation_pathway cluster_cleavage α-Cleavage at Quaternary Carbon M This compound+ (m/z 184, M+.) loss_ethyl Loss of Ethyl Radical (•C2H5) M->loss_ethyl loss_pentyl Loss of Pentyl Radical (•C5H11) M->loss_pentyl loss_butyl Loss of Butyl Radical (•C4H9) M->loss_butyl loss_methyl Loss of Methyl Radical (•CH3) M->loss_methyl ion_155 [M-29]+ (m/z 155) loss_ethyl->ion_155 ion_113 [M-71]+ (m/z 113) loss_pentyl->ion_113 ion_127 [M-57]+ (m/z 127) loss_butyl->ion_127 ion_169 [M-15]+ (m/z 169) loss_methyl->ion_169

Caption: Primary fragmentation pathways of this compound.

Further fragmentation of these primary ions leads to the smaller, abundant ions observed in the spectrum, such as m/z 57 and 43.

The logical workflow for identifying an unknown branched alkane using GC-MS can be summarized as follows:

gcms_workflow start Sample Injection gc Gas Chromatographic Separation start->gc ms Mass Spectrometric Analysis (EI) gc->ms data Acquisition of Mass Spectrum ms->data analysis Analysis of Fragmentation Pattern data->analysis library Comparison with Spectral Libraries (e.g., NIST) analysis->library identification Structural Elucidation library->identification

Caption: Generalized workflow for GC-MS analysis of alkanes.

5-Ethyl-5-methyldecane: An Evaluation of its Potential as a Specific Chemical Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Ethyl-5-methyldecane as a potential specific chemical marker. Currently, scientific literature identifies this compound as a volatile organic compound found in Magnolia officinalis[1][2]. However, there is a lack of evidence to support its validation or use as a specific biomarker for any physiological or pathological condition. This document outlines the current knowledge, proposes a hypothetical validation workflow, and compares its potential to established markers, particularly those relevant to Magnolia officinalis.

Performance Comparison: this compound vs. Established Markers

Due to the absence of validation data for this compound as a specific marker, a direct quantitative comparison with established biomarkers is not feasible. Instead, this guide presents a qualitative comparison with well-established markers for the quality and bioactivity of Magnolia officinalis extracts, namely magnolol (B1675913) and honokiol (B1673403).

Table 1: Qualitative Comparison of Potential Chemical Markers

FeatureThis compoundMagnolol & Honokiol
Validation as a Marker Not validated.Well-validated for quality control of Magnolia officinalis and extensively studied for biological activity.
Reported Biological Activity No significant biological activity reported.Documented anti-inflammatory, antioxidant, and anxiolytic properties, among others.
Specificity Low. As a branched-chain alkane, its presence is not likely to be specific to a single plant or condition.High specificity to Magnolia species.
Primary Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS).High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS).
Current Application Identified as a minor volatile constituent of Magnolia officinalis.[1][2]Used as standard markers for the authentication and standardization of Magnolia extracts.

Proposed Validation Workflow for this compound as a Chemical Marker

For this compound to be considered a validated chemical marker, a rigorous experimental workflow would be necessary. The following diagram illustrates a hypothetical pathway for its validation, for instance, as a marker for the authenticity of Magnolia officinalis essential oil.

G cluster_0 Phase 1: Discovery & Characterization cluster_1 Phase 2: Analytical Method Validation cluster_2 Phase 3: Correlation Studies cluster_3 Phase 4: Validation A Identification in Magnolia officinalis (GC-MS) B Chemical Synthesis & Purification A->B C Structural Confirmation (NMR, MS) B->C D Development of Quantitation Method (e.g., GC-MS/MS) C->D E Assessment of Linearity, Accuracy, Precision D->E F Determination of LOD & LOQ E->F G Analysis of diverse Magnolia samples and other plant species F->G H Statistical Analysis for Specificity & Sensitivity G->H I Correlation with established markers (Magnolol, Honokiol) H->I J Inter-laboratory validation I->J K Establishment as a specific marker J->K

Caption: Hypothetical workflow for the validation of this compound as a specific chemical marker.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the validation of a volatile organic compound like this compound.

Protocol 1: Extraction of Volatile Compounds from Magnolia officinalis Bark

This protocol describes the extraction of essential oils from plant material, a necessary step for the analysis of volatile constituents.

Materials:

  • Dried Magnolia officinalis bark

  • Deionized water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Anhydrous sodium sulfate

  • Gas chromatography vials

Procedure:

  • 100 g of pulverized dried Magnolia officinalis bark is placed into a 2 L round-bottom flask.

  • 1 L of deionized water is added to the flask.

  • The flask is connected to a Clevenger-type apparatus and a condenser.

  • The mixture is heated to boiling and subjected to hydrodistillation for 3 hours.

  • The collected essential oil is separated from the aqueous phase.

  • The oil is dried over anhydrous sodium sulfate.

  • The dried oil is stored in a sealed vial at 4°C until analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the analytical method for the identification and quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium as carrier gas.

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 240°C.

    • Hold at 240°C for 10 minutes.

  • Carrier Gas Flow: 1.0 mL/minute (constant flow).

  • Injection Volume: 1 µL (split ratio 50:1).

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-550.

Data Analysis:

  • Identification of this compound is based on the comparison of its mass spectrum and retention time with a certified reference standard.

  • Quantification can be performed using an external or internal standard method.

Signaling Pathways and Logical Relationships

As there is no known signaling pathway directly involving this compound, the following diagram illustrates the logical relationship between its chemical class (branched-chain alkanes) and their potential, though unproven, link to biological processes as volatile organic compound (VOC) biomarkers.

A Cellular Processes (e.g., Lipid Peroxidation) B Production of Volatile Organic Compounds (VOCs) A->B C Branched-Chain Alkanes (e.g., this compound) B->C D Release into Circulation (Blood, Breath) C->D E Potential as Disease Biomarker D->E

Caption: Logical relationship of branched-chain alkanes as potential VOC biomarkers.

References

Safety Operating Guide

Safe Disposal of 5-Ethyl-5-methyldecane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper disposal of 5-Ethyl-5-methyldecane, a C13 aliphatic hydrocarbon, is crucial for laboratory safety and environmental protection. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the correct handling and disposal procedures. Adherence to these protocols will help ensure compliance with safety regulations and minimize risks.

Chemical and Physical Properties

A summary of the key physical and hazardous properties of this compound is provided below. These properties inform the necessary safety precautions and disposal methods.

PropertyValueCitation
Molecular Formula C₁₃H₂₈[1][2]
Boiling Point 219.7°C at 760 mmHg[1]
Flash Point 83°C[1]
Density 0.758 g/cm³[1]
Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn to minimize exposure:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use nitrile gloves.

  • Skin Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosol formation, use a full-face respirator.

Step-by-Step Disposal Procedure

The proper disposal of this compound is managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.
  • The container should be made of a material compatible with aliphatic hydrocarbons.
  • Label the container clearly as "Hazardous Waste: this compound".
  • Store the waste container in a cool, dry, and well-ventilated area away from ignition sources.

2. Arranging for Disposal:

  • Disposal of this compound must be conducted through a licensed hazardous waste disposal company.
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
  • Eliminate all ignition sources.
  • Ventilate the area.
  • Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or universal binders.
  • Carefully collect the absorbed material and place it into a designated hazardous waste container.
  • Clean the spill area thoroughly.

Experimental Protocol for Spill Neutralization and Cleanup

This protocol details the procedure for managing a small-scale spill of this compound in a laboratory setting.

Materials:

  • Inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads)

  • Scoop or dustpan (non-sparking)

  • Sealable, labeled hazardous waste container

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Ensure Safety: Don the appropriate PPE as listed above. Ensure the spill area is well-ventilated and all ignition sources are removed.

  • Containment: Create a dike around the spill using the inert absorbent material to prevent it from spreading.

  • Absorption: Apply the absorbent material over the entire spill, working from the outside in.

  • Collection: Once the liquid has been fully absorbed, use a non-sparking scoop to collect the material.

  • Containerization: Place the contaminated absorbent material into the designated hazardous waste container.

  • Decontamination: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the hazardous waste container.

  • Disposal: Seal the container and arrange for its disposal through your institution's hazardous waste program.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound for Disposal is_spill Is it a spill? start->is_spill collect_waste Collect in labeled, sealed container is_spill->collect_waste No spill_protocol Follow Spill Cleanup Protocol is_spill->spill_protocol Yes store_waste Store in designated cool, dry, ventilated area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal_pickup Arrange for licensed hazardous waste pickup contact_ehs->disposal_pickup end_disposal Disposal Complete disposal_pickup->end_disposal contain_spill Contain spill with inert absorbent spill_protocol->contain_spill collect_spill Collect absorbed material into hazardous waste container contain_spill->collect_spill collect_spill->store_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Ethyl-5-methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Ethyl-5-methyldecane (CAS No: 17312-74-2). Adherence to these procedures is vital for ensuring a safe laboratory environment and the proper disposal of chemical waste. This compound is an aliphatic hydrocarbon and should be handled with precautions appropriate for this class of compounds.[1][2]

Personal Protective Equipment (PPE)

A thorough risk assessment is necessary before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE for laboratory operations involving this compound.[3]

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or glasses with side shields.Protects against splashes that can cause eye irritation.
Hand Protection Nitrile gloves.Provides a barrier against skin contact.[4]
Body Protection A standard lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills.[3]
Respiratory Protection Not generally required if handled in a well-ventilated area or a chemical fume hood.Protects the respiratory tract from inhalation of vapors.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound. The workflow below outlines the key steps from preparation to cleanup.

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound and similar aliphatic hydrocarbons.[3]

  • Ensure a well-ventilated work area, preferably a certified chemical fume hood.[5]

  • Assemble all necessary equipment and PPE before handling the chemical.

  • Keep ignition sources away from the handling area.[5]

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with skin and eyes.[3]

  • Avoid inhaling any fumes.[3]

  • Handle with care to prevent spills.[3]

3. In Case of a Spill:

  • Alert others in the vicinity.

  • If safe to do so, absorb the spill with an inert, liquid-binding material such as sand, diatomite, or universal binders.[5]

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.

  • Ventilate the area of the spill.

4. Cleanup:

  • Wipe down the work surface with an appropriate solvent.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[3]

  • Remove and properly store or dispose of contaminated PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Storage: Store the waste container in a designated satellite accumulation area that is under the direct supervision of laboratory personnel.[6][7] The storage area should be well-ventilated and away from incompatible materials.

  • Disposal: Arrange for the collection of the hazardous waste by authorized personnel for disposal in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.[8]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Ensure Ventilation prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Dispense Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Segregate Waste handle2->clean1 clean2 Clean Work Area clean1->clean2 dispose Store for Disposal clean1->dispose clean3 Doff PPE clean2->clean3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.